Product packaging for Dalbergin(Cat. No.:CAS No. 482-83-7)

Dalbergin

Cat. No.: B191465
CAS No.: 482-83-7
M. Wt: 268.26 g/mol
InChI Key: AZELSOYQOIUPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dalbergin is a neoflavonoid.
This compound has been reported in Dalbergia miscolobium, Dalbergia nigra, and other organisms with data available.
has osteoprotective activity;  isolated from Dalbergia sissoo;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B191465 Dalbergin CAS No. 482-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-7-methoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZELSOYQOIUPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331943
Record name Dalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-83-7
Record name Dalbergin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Occurrence and Isolation of Dalbergin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin, a neoflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution in various plant species. Furthermore, it presents a compilation of experimental protocols for the extraction, isolation, and quantification of this valuable phytochemical. The guide also explores the biosynthetic origins of this compound and illustrates its interaction with key cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found within the genus Dalbergia, a large group of trees, shrubs, and lianas in the legume family, Fabaceae. The heartwood of these species is a particularly rich source of this compound. While the Dalbergia genus is the primary source, this compound has also been identified in other genera.

Major Plant Sources

The following table summarizes the primary plant species reported to contain this compound, along with the plant part in which it is most abundantly found.

GenusSpeciesCommon NamePlant PartReference(s)
DalbergiasissooIndian Rosewood, ShishamHeartwood, Stem[1][2][3]
DalbergiaodoriferaFragrant RosewoodHeartwood[4][5]
Dalbergiamiscolobium[4][6]
DalbergianigraBrazilian Rosewood[4][6]
DalbergiacochinchinensisThailand Rosewood[4][7]
Dalbergiaecastaphyllum[4]
DalbergiamelanoxylonAfrican Blackwood[8]
DalbergialatifoliaEast Indian Rosewood[9]
Dalbergiacultrata[9]
PterocarpussantalinusRed Sandalwood[7]
Clerodendrumindicum[8]
CassiaalataCandle Bush[8]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, age of the plant, and the extraction method employed. The following table provides a summary of reported quantitative data for this compound in various Dalbergia species.

SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (mg/g of dry weight)Reference(s)
Dalbergia odoriferaHeartwood70% MethanolUHPLC-MS/MSNot explicitly stated for this compound alone, but was a major flavonoid[10]
Dalbergia odoriferaHeartwoodEthanol/Water (9:1, v/v)GC-MSRelative content varies[9]
Dalbergia sissooHeartwoodMethanolColumn ChromatographyNot quantified[11]

Note: Direct comparison of this compound content is challenging due to the variability in analytical methods and reporting units across different studies.

Experimental Protocols

General Extraction and Isolation Workflow

The isolation of this compound from its natural sources typically involves a multi-step process beginning with solvent extraction, followed by chromatographic purification.

G plant_material Dried and Powdered Plant Material (e.g., Heartwood) solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract column_chromatography Column Chromatography (Silica Gel) concentrated_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Monitoring fractions->tlc hplc Preparative HPLC tlc->hplc Combine similar fractions pure_this compound Pure this compound hplc->pure_this compound

Figure 1: General workflow for the extraction and isolation of this compound.
Detailed Methodologies

1. Extraction from Dalbergia sissoo Stem [1][11]

  • Plant Material Preparation: Stems of Dalbergia sissoo are collected, washed, and shade-dried for 15-20 days. The dried material is then chopped and ground into a coarse powder.

  • Extraction: The powdered material is extracted with methanol using a Soxhlet apparatus or by refluxing for several hours. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The methanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

2. Isolation by Column Chromatography [1][11]

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase. The column is packed using a slurry of silica gel in a non-polar solvent like hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane, followed by mixtures of hexane and ethyl acetate in increasing proportions of ethyl acetate, and finally pure ethyl acetate and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Purification: The combined fractions rich in this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

3. Quantification by High-Performance Liquid Chromatography (HPLC) [7][12]

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution can be isocratic or gradient.

  • Detection: this compound is detected by its UV absorbance, typically around 254 nm.

  • Quantification: A calibration curve is generated using a series of standard solutions of pure this compound of known concentrations. The concentration of this compound in the sample extracts is then determined by comparing their peak areas to the calibration curve.

Biosynthesis of this compound

This compound, as a neoflavonoid, is synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various classes of flavonoids and other phenolic compounds.

G phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL chalcone Chalcone p_coumaroyl_coa->chalcone CHS flavanone Flavanone (Naringenin) chalcone->flavanone CHI isoflavone_pathway Isoflavone Pathway flavanone->isoflavone_pathway neoflavonoid_pathway Neoflavonoid Pathway flavanone->neoflavonoid_pathway This compound This compound neoflavonoid_pathway->this compound Multiple Steps

Figure 2: Simplified overview of the neoflavonoid biosynthesis pathway leading to this compound.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound. Studies have shown that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival.

G This compound This compound akt AKT This compound->akt p53 p53 This compound->p53 bcl2 Bcl-2 This compound->bcl2 stat3 STAT3 This compound->stat3 nfkb NF-κB akt->nfkb proliferation Cell Proliferation nfkb->proliferation apoptosis Apoptosis p53->apoptosis bcl2->apoptosis stat3->proliferation

References

Dalbergin: A Comprehensive Technical Guide to its Chemical Structure and Neoflavonoid Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalbergin, a naturally occurring polyphenolic compound, is a significant member of the neoflavonoid class of secondary metabolites.[1] Found predominantly in plant species of the Dalbergia genus, this molecule has garnered considerable interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth analysis of the chemical structure of this compound, its precise classification within the broader flavonoid family, and detailed experimental protocols for its isolation, characterization, and synthesis. Quantitative physicochemical and spectroscopic data are presented in a structured format to facilitate comparative analysis. Furthermore, key biological pathways modulated by this compound are illustrated to provide context for its therapeutic potential.

Chemical Structure and Identification

This compound is chemically defined as 6-hydroxy-7-methoxy-4-phenylcoumarin.[1] Its molecular structure is characterized by a 4-phenylcoumarin backbone, which is the defining feature of neoflavonoids.[1][3] This core is substituted with a hydroxyl group at the C-6 position and a methoxy group at the C-7 position.[1]

Caption: Chemical structure of this compound (6-hydroxy-7-methoxy-4-phenylcoumarin).

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 6-hydroxy-7-methoxy-4-phenylchromen-2-one[3][4]
Molecular Formula C₁₆H₁₂O₄[1][3][4]
Molecular Weight 268.26 g/mol [1][4]
CAS Number 482-83-7[4]
ChEBI ID CHEBI:4308[4]
Appearance Yellow crystalline solid
Boiling Point 489.00 °C (estimated)[5]
Aqueous Solubility 0.12 mg/mL at 25°C[1]
logP (o/w) 3.340 (estimated)[5]

Classification as a Neoflavonoid

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton.[1] The classification into different subclasses is based on the oxidation state of the central C3 ring and the position of the B-ring attachment. While most flavonoids, such as flavones and flavonols, possess a 2-phenylchromen-4-one backbone, neoflavonoids are distinguished by their 4-phenylcoumarin (or 4-aryl-coumarin) core structure.[1][6] this compound is a prime example of this subclass, specifically categorized as a neoflavone.[3]

Flavonoid_Classification cluster_flavonoids Flavonoids (C6-C3-C6 Skeleton) cluster_subclasses Major Subclasses cluster_this compound Example Flavonoids Flavonoids Flavones Flavones (2-phenylchromen-4-one) Flavonoids->Flavones Isoflavonoids Isoflavonoids (3-phenylchromen-4-one) Flavonoids->Isoflavonoids Neoflavonoids Neoflavonoids (4-phenylcoumarin) Flavonoids->Neoflavonoids This compound This compound Neoflavonoids->this compound is a

Caption: Hierarchical classification of this compound within the flavonoid family.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been unequivocally confirmed through various spectroscopic techniques. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsReference
¹H-NMR Data available, used for structural confirmation.[6][7][8]
¹³C-NMR Data available, used for structural confirmation.[4][6][7][8]
Mass Spec (MS) Precursor m/z: 269.0808 [M+H]⁺, 267.0663 [M-H]⁻[4]
Infrared (IR) Data available, used to identify functional groups.[4][9]

Experimental Protocols

Isolation and Purification from Natural Sources

This compound is commonly isolated from the heartwood of Dalbergia species, such as Dalbergia sissoo.[10][11] The general procedure involves solvent extraction followed by chromatographic purification.

Detailed Methodology:

  • Extraction:

    • Air-dried and powdered heartwood of Dalbergia sissoo is subjected to extraction with a suitable organic solvent like ethanol, methanol, or ethyl acetate.[1]

    • The extraction is typically performed using a Soxhlet apparatus or by maceration at room temperature for an extended period.

  • Fractionation:

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • This residue can be subjected to liquid-liquid extraction to partition compounds based on polarity, often using solvents like hexane and chloroform to remove less polar constituents.[1]

  • Chromatographic Purification:

    • Column Chromatography (CC): The enriched fraction is loaded onto a silica gel column.[1] Elution is carried out with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol) to separate the constituents.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified using Prep-HPLC.[1] A C18 column is commonly used with a mobile phase such as a methanol/water or acetonitrile/water gradient.[12] This step is crucial for obtaining high-purity this compound.[1]

Isolation_Workflow Start Plant Material (e.g., Dalbergia sissoo heartwood) Extraction Solvent Extraction (Ethanol/Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Liquid-Liquid Fractionation (Optional) Concentration->Fractionation CC Column Chromatography (Silica Gel) Fractionation->CC TLC TLC Analysis of Fractions CC->TLC HPLC Preparative HPLC (C18 Column) TLC->HPLC This compound-rich fractions End Pure this compound HPLC->End

Caption: General experimental workflow for the isolation and purification of this compound.

Structural Elucidation Techniques

The definitive structure of an isolated compound is determined through a combination of modern spectroscopic methods.

Detailed Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula of the purified compound.[13]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and carbonyl (C=O) groups, based on their characteristic absorption frequencies.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[13][14]

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[9]

Elucidation_Workflow Start Pure Isolated Compound MS Mass Spectrometry (MS) - Determine Molecular Formula Start->MS IR FTIR Spectroscopy - Identify Functional Groups Start->IR NMR NMR Spectroscopy (1D & 2D) Start->NMR Structure Proposed Structure MS->Structure IR->Structure NMR->Structure End Confirmed Structure of this compound Structure->End

Caption: Workflow for the structural elucidation of this compound.

Chemical Synthesis

Total synthesis provides an alternative route to this compound, enabling the production of analogues for structure-activity relationship (SAR) studies.[1]

Detailed Methodology (Pechmann Condensation):

  • Reaction Setup: At 0°C, 2-methoxybenzene-1,4-diol is dissolved in 75% sulfuric acid.[15]

  • Addition of Reactant: Ethyl 3-oxo-3-phenylpropanoate is added dropwise to the solution containing the phenolic compound.[15]

  • Reaction Progression: The mixture is stirred continuously for approximately 30 minutes at room temperature.[15] The reaction progress is monitored using Thin Layer Chromatography (TLC).[15]

  • Workup and Extraction: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an appropriate organic solvent, such as ethyl acetate.[15] The organic layer is then washed, dried, and concentrated to yield the product, which can be further purified by crystallization or chromatography.

Synthesis_Pathway Reactant1 2-methoxybenzene-1,4-diol Catalyst H₂SO₄ (75%) Reactant1->Catalyst Reactant2 Ethyl 3-oxo-3-phenylpropanoate Reactant2->Catalyst Product This compound Catalyst->Product Pechmann Condensation

Caption: A synthetic pathway for this compound via Pechmann condensation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-studied. It has been shown to modulate key inflammatory signaling pathways. For instance, related neoflavonoids have been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response.[1] This suppression is often achieved by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1]

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_response Pro-inflammatory Response LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 NFkB->iNOS NFkB->COX2

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion

This compound stands as a structurally distinct and biologically active neoflavonoid. Its 4-phenylcoumarin skeleton differentiates it from more common flavonoid subclasses, contributing to its unique pharmacological profile. The detailed protocols for its isolation, characterization, and synthesis provided herein offer a robust framework for researchers in natural product chemistry and drug development. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents, particularly for inflammatory diseases and cancer. Further investigation into its mechanism of action and structure-activity relationships will continue to be a valuable area of research.

References

Dalbergin: A Technical Guide to its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin is a naturally occurring neoflavonoid, a class of polyphenolic compounds, isolated from various plants of the Dalbergia genus. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its known signaling pathways, and detailed experimental protocols for its study.

Molecular Profile

This compound, with the IUPAC name 6-hydroxy-7-methoxy-4-phenylchromen-2-one, possesses a distinct 4-phenylcoumarin backbone.[1] This structure is fundamental to its biological activity.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₄[1][2][3]
Molecular Weight 268.26 g/mol [1][2][3][4]
CAS Number 482-83-7[2]
Appearance Light yellow to yellow solid[4]

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory and anticancer activities are primarily attributed to its ability to interfere with pro-inflammatory and cell survival cascades.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), this compound can hinder the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like IL-6 and TNF-α.

Dalbergin_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) NFkB_p65_nucleus NF-κB (p65) NFkB_p65->NFkB_p65_nucleus translocates to MAPK MAPK This compound This compound This compound->IKK inhibits This compound->MAPK inhibits DNA DNA NFkB_p65_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) DNA->Pro_inflammatory_Genes promotes transcription

Caption: this compound's inhibition of the NF-κB and MAPK pathways.
Anticancer Signaling Pathway

In the context of cancer, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by modulating the STAT/p53 signaling pathway. It can lead to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while affecting the levels of the anti-apoptotic protein Bcl-2.

Dalbergin_Anticancer_Pathway cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response This compound This compound STAT3 STAT3 This compound->STAT3 modulates p53 p53 This compound->p53 STAT3->p53 influences Bcl2 Bcl-2 p53->Bcl2 downregulates Bax Bax p53->Bax upregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits pro-apoptotic protein release Bax->Mitochondria promotes pro-apoptotic protein release Apoptosis Apoptosis Mitochondria->Apoptosis initiates

Caption: this compound's modulation of the STAT/p53 apoptotic pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: IC₅₀ Values of this compound on T47D Breast Cancer Cells

Treatment DurationIC₅₀ (µM)
24 hours1
48 hours0.001
72 hours0.00001

Source:[2]

Table 2: Antioxidant Activity of this compound (Conceptual)

AssayActivity MetricResult
DPPH Radical ScavengingIC₅₀ (µg/mL)Data not available
ABTS Radical ScavengingTEAC (µM Trolox/µg)Data not available
Ferric Reducing Antioxidant Power (FRAP)µM Fe(II)/µgData not available

Note: While this compound is known for its antioxidant properties, specific quantitative data from standardized assays like DPPH, ABTS, and FRAP were not available in the provided search results. This table serves as a template for such data.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological effects of this compound are provided below.

Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).

  • Nuclear and Cytoplasmic Extraction: Following treatment, wash cells with ice-cold PBS and harvest. Separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls to ensure proper fractionation.

Real-Time PCR for p53, Bcl-2, and STAT3 Gene Expression

Objective: To quantify the changes in mRNA expression of p53, Bcl-2, and STAT3 in cancer cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., T47D) in a suitable culture plate and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 0.001 µM) for a specific duration (e.g., 48 hours).

  • RNA Extraction: Isolate total RNA from the treated and untreated (control) cells using a commercial RNA extraction kit (e.g., TRIzol reagent) following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (p53, Bcl-2, STAT3) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Primer sequences (example):

      • p53 Forward: 5'-CCTCAGCATCTTATCCGAGTGG-3'

      • p53 Reverse: 5'-TGGATGGTGGTACAGTCAGAGC-3'

      • Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'

      • Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'

      • STAT3 Forward: 5'-CAGCAGCTTGACACACGGTA-3'

      • STAT3 Reverse: 5'-AAACACCAAAGTGGCATGTCA-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound presents a promising natural compound with well-defined molecular characteristics and significant potential in therapeutic applications, particularly in the fields of inflammation and oncology. The information and protocols provided in this guide are intended to facilitate further research and development of this compound-based therapies. As with any scientific investigation, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

A Technical Guide to the Antioxidant Properties of Dalbergin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalbergin is a naturally occurring neoflavonoid predominantly found in plants of the Dalbergia genus, which are valued in traditional medicine.[1] As a polyphenolic compound, this compound has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anticancer, and notably, its potent antioxidant properties.[2][3][4][5] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathological driver in numerous diseases. This guide provides a comprehensive technical overview of the antioxidant capabilities of this compound, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing detailed protocols for its evaluation. The content herein is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for diseases rooted in oxidative stress.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and modulation of key intracellular signaling pathways that govern the cellular antioxidant response.

Direct Radical Scavenging

The molecular structure of this compound, a 4-phenylcoumarin, features hydroxyl groups that can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.[6] In vitro studies have consistently demonstrated this free radical scavenging capability using various standard assays.[2]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound influences critical signaling cascades that regulate the expression of endogenous antioxidant enzymes and inflammatory mediators.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, this compound is reported to promote the activation of Nrf2.[6] Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulated expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), fortifying the cell's intrinsic defense against oxidative damage. A related neoflavonoid, latifolin, has been shown to protect against myocardial injury by activating this Nrf2 signaling pathway.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Chronic inflammation and oxidative stress are intricately linked. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Studies have shown that this compound can suppress the activation of NF-κB.[6][8] This inhibition prevents the transcription of pro-inflammatory genes like TNF-α, COX-2, and iNOS, thereby reducing inflammation-mediated ROS production. Furthermore, this compound has been observed to attenuate the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically by reducing the phosphorylation of JNK and p38, which are also involved in inflammatory and oxidative stress responses.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_nuc NF-κB NFkB_release->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->IkB Inhibits This compound->NFkB_nuc Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, COX-2) NFkB_nuc->Proinflammatory_Genes Activates Transcription

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Quantitative Data on Antioxidant Activity

Quantitative assessment of antioxidant capacity is crucial for comparing the efficacy of different compounds. The following table summarizes data from studies on extracts of Dalbergia odorifera seeds, a known source of this compound. The ethyl acetate extract, which typically concentrates compounds like this compound, showed the highest activity across multiple assays.[9]

Antioxidant AssayExtract FractionConcentrationActivity/ResultReference
DPPH Radical Scavenging Ethyl Acetate (EE)0.5 mg/mL93.5 ± 0.9% inhibition[9]
n-Butanol (BE)0.5 mg/mL40.2 ± 1.5% inhibition[9]
Water (WE)0.5 mg/mL65.3 ± 2.2% inhibition[9]
Petroleum Ether (PE)0.5 mg/mL19.8 ± 1.1% inhibition[9]
Reducing Power (FRAP-like) Ethyl Acetate (EE)1.0 mg/mLAbsorbance at 700 nm: 1.230 ± 0.034[9]
n-Butanol (BE)1.0 mg/mLAbsorbance at 700 nm: 0.444 ± 0.014[9]
Water (WE)1.0 mg/mLAbsorbance at 700 nm: 0.818 ± 0.006[9]
Petroleum Ether (PE)1.0 mg/mLAbsorbance at 700 nm: 0.351 ± 0.017[9]
Linoleic Acid Peroxidation Ethyl Acetate (EE)1.0 mg/mL64.4 ± 2.1% inhibition[9]
n-Butanol (BE)1.0 mg/mL30.1 ± 1.4% inhibition[9]
Water (WE)1.0 mg/mL48.5 ± 1.7% inhibition[9]
Petroleum Ether (PE)1.0 mg/mL14.0 ± 1.0% inhibition[9]

Note: Data represents the activity of extracts and not of purified this compound. The results indicate the strong antioxidant potential of the plant source.

Experimental Protocols

Standardized assays are essential for evaluating the antioxidant properties of this compound. The following sections provide detailed methodologies for key in vitro experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[10]

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound stock solution (in a suitable solvent like methanol or DMSO)

  • Positive controls (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM or 0.004%). The solution should be protected from light.[12]

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the this compound sample (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 100 µL or more).[13][14]

  • Control and Blank:

    • Control: Contains the solvent used for the sample plus the DPPH solution.

    • Blank: Contains methanol to zero the spectrophotometer.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11][14]

  • Measurement: Measure the absorbance of the solution at 517 nm.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to each well prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions add_sample Add Sample/Control to 96-well plate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.[15]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or ethanol

  • This compound stock solution

  • Positive controls (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[15]

  • Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15]

  • Preparation of Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Reaction: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[14]

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.

Principle: At low pH, antioxidants reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • This compound stock solution

  • Standard (e.g., Ferrous sulfate, FeSO₄·7H₂O)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]

  • Incubation of Reagent: Warm the freshly prepared reagent to 37°C before use.[17]

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

  • Incubation: Incubate the mixture for a defined period (e.g., 4-10 minutes) at 37°C.[16][18]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: Construct a standard curve using a known concentration of Fe²⁺. The FRAP value of the sample is determined from this curve and is typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by quantifying antioxidant activity within a cellular environment.

Principle: The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin, DCFH) by peroxyl radicals generated within cells. The inhibition of fluorescence is proportional to the antioxidant activity.[19]

Materials:

  • Cell line (e.g., HepG2, Caco-2)

  • Cell culture medium and supplements

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

  • This compound stock solution

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to reach confluence.

  • Cell Loading: Wash the cells and incubate them with the DCFH-DA solution. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and the positive control for a defined period (e.g., 1 hour).

  • Induction of Oxidative Stress: Add AAPH solution to the wells to generate peroxyl radicals.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) at regular intervals for a period (e.g., 1 hour).

  • Calculation: Calculate the area under the curve from the fluorescence vs. time plot. The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.

Conclusion

This compound demonstrates significant antioxidant properties through both direct radical scavenging and the strategic modulation of key cellular defense pathways, including the Nrf2 and NF-κB systems. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these properties. The available quantitative data, primarily from extracts rich in this compound, strongly supports its potential as a natural antioxidant. For drug development professionals, this compound represents a promising lead compound for therapies targeting conditions associated with oxidative stress and inflammation. Further research focusing on the bioavailability, in vivo efficacy, and specific molecular interactions of purified this compound is warranted to fully elucidate its therapeutic potential.

References

The Anti-inflammatory Mechanisms of Dalbergin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin is a neoflavonoid, a class of polyphenolic compounds, naturally occurring in plants of the Dalbergia genus. Traditionally used in herbal medicine, this compound and its derivatives have garnered significant scientific interest for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. This guide focuses on the compelling body of evidence supporting the anti-inflammatory effects of this compound and its related compound, Northis compound. We will explore the core molecular mechanisms, providing an in-depth analysis of its interaction with key inflammatory signaling pathways, a summary of quantitative inhibitory data, and detailed experimental protocols for researchers seeking to investigate these effects further.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating several critical signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome. These actions collectively lead to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound and its analogs have been shown to potently inhibit this pathway. Studies on various dalbergiones demonstrate that they effectively prevent the nuclear translocation of the p65 subunit in LPS-stimulated macrophages. Furthermore, Western blot analysis has confirmed a reduction in the LPS-induced phosphorylation of p65, a critical step for its activation. This inhibition of NF-κB activation is a key mechanism by which this compound suppresses the expression of downstream targets like iNOS, COX-2, and various pro-inflammatory cytokines.

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) p_p65 p-p65 (Active) NFkB->p_p65 Phosphorylation NFkB_IkBa->NFkB IκBα Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces p_p65->Nucleus Translocation This compound This compound This compound->IKK Inhibits This compound->p_p65 Inhibits

This compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Northis compound has been demonstrated to attenuate the activation of MAPK signaling pathways by decreasing the phosphorylation of JNK and p38 in LPS-activated macrophages. This inhibitory action on MAPK pathways contributes to the overall reduction of pro-inflammatory cytokine and enzyme expression.

MAPK_Inhibition_by_this compound cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38_path p38 MAPKKK->p38_path Phosphorylates JNK_path JNK MAPKKK->JNK_path Phosphorylates ERK_path ERK MAPKKK->ERK_path Phosphorylates AP1 AP-1 (Transcription Factor) p38_path->AP1 Activate JNK_path->AP1 Activate ERK_path->AP1 Activate Genes Inflammatory Gene Expression AP1->Genes This compound This compound This compound->p38_path Inhibits Phosphorylation This compound->JNK_path Inhibits Phosphorylation

This compound's modulation of the MAPK signaling pathways.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Studies on Northis compound show that it can diminish NLRP3 inflammasome activation. This is achieved by repressing the maturation of caspase-1 and subsequently inhibiting the cleavage and secretion of IL-1β in macrophages stimulated with LPS and ATP or nigericin. The inhibition of the NLRP3 inflammasome represents a significant mechanism for this compound's ability to control severe inflammatory responses.

NLRP3_Inhibition_by_this compound Signal1 Signal 1 (Priming) e.g., LPS via NF-κB NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive Upregulates pro_IL1b pro-IL-1β pro-IL-18 Signal1->pro_IL1b Upregulates Signal2 Signal 2 (Activation) e.g., ATP, Nigericin NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_active Triggers NLRP3_inactive->NLRP3_active Assembly Casp1 Caspase-1 (active) NLRP3_active->Casp1 Cleaves pro-Caspase-1 pro_Casp1 pro-Caspase-1 IL1b IL-1β (mature) Casp1->IL1b Cleaves pro-IL-1β IL18 IL-18 (mature) Casp1->IL18 Cleaves pro-IL-18 Secretion Secretion & Inflammation IL1b->Secretion IL18->Secretion This compound This compound This compound->NLRP3_active Inhibits Assembly/ Activation This compound->Casp1 Reduces Maturation

This compound's suppression of the NLRP3 inflammasome.
Role in JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical route for cytokine signaling that drives inflammation. While many natural products have been shown to inhibit this pathway, direct evidence linking this compound to the JAK-STAT pathway in the context of inflammation is not as robustly established in the current literature as its effects on NF-κB and MAPK. Some studies in cancer models have noted that this compound-loaded nanoparticles can decrease STAT-3 expression, suggesting a potential for interaction. However, further targeted research is required to fully elucidate the direct role and significance of this compound in modulating JAK-STAT signaling during an inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro studies, demonstrating the potent inhibitory effects of this compound and its related compounds on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

CompoundCell LineStimulantIC50 Value (µM)Reference
This compound (6)RAW 264.7LPS19.6 - 28.7
Neoflavonoid (3)RAW 264.7LPS23.14 ± 0.30
Neoflavonoid (6)RAW 264.7LPS19.46 ± 1.02

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by Northis compound

MediatorCell LineStimulantNorthis compound Conc. (µM)EffectReference
NO, IL-6, TNF-α, IL-1βBV2 MicrogliaLPS≤ 20Dose-dependent suppression
iNOS ExpressionBV2 MicrogliaLPS10 - 20Significant attenuation
COX-2 ExpressionBV2 MicrogliaLPS10 - 20Significant attenuation
p-JNK, p-p38J774A.1LPS10 - 20Decreased phosphorylation
IL-1β SecretionJ774A.1LPS + ATP/Nigericin10 - 20Repressed maturation/secretion

Pharmacokinetics and Bioavailability

A significant challenge for the therapeutic application of this compound is its low aqueous solubility and poor bioavailability. Pharmacokinetic studies on pure this compound are limited, but research into novel delivery systems has shown promise. For instance, this compound-loaded PLGA nanoparticles have been shown to significantly improve its pharmacokinetic profile compared to the pristine compound. In vivo studies in rats demonstrated that a galactose-modified nanoformulation (DLMF) of this compound led to higher and more sustained plasma concentrations and enhanced accumulation in target tissues. While specific parameters like Cmax and t1/2 for pure this compound are not well-documented, nanoparticle-based formulations have shown half-lives in the range of 9-12 hours in rats. These findings underscore the importance of formulation strategies to harness the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory mechanisms of this compound.

Western Blot Analysis of NF-κB and MAPK Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like p65 (NF-κB), p38, JNK, and ERK in LPS-stimulated macrophages (e.g., RAW 264.7 or J774A.1).

WB_Workflow A 1. Cell Culture & Treatment (e.g., RAW 264.7 cells) B 2. Pre-treat with this compound (e.g., 1h, various conc.) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL, 30-60 min) B->C D 4. Cell Lysis (RIPA buffer + inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE (40 µg protein/lane) E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Blocking (5% BSA or milk, 1h) G->H I 9. Primary Antibody Incubation (e.g., anti-p-p65, overnight at 4°C) H->I J 10. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) I->J K 11. Detection (ECL reagent) J->K L 12. Imaging & Densitometry K->L

Generalized workflow for Western blot analysis.

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for the appropriate time to observe peak phosphorylation (typically 15-60 minutes for MAPK and NF-κB pathways).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Denature 30-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated and total forms of p65, p38, JNK, and ERK. A loading control like β-actin or GAPDH should also be probed.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Activation Assay in Macrophages

This protocol details the two-signal method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.

Methodology:

  • Cell Priming (Signal 1): Plate BMDMs (1 x 10^6 cells/well) in a 12-well plate. Pre-treat cells with this compound or vehicle for 1 hour. Prime the cells by adding LPS (e.g., 500 ng/mL) and incubating for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inflammasome Activation (Signal 2): After priming, replace the medium with serum-free medium containing the same concentrations of this compound. Add an NLRP3 activator such as ATP (5 mM for 30-45 minutes) or Nigericin (10 µM for 45-60 minutes).

  • Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining adherent cells with RIPA buffer.

  • Analysis of Supernatants:

    • ELISA: Use ELISA kits to quantify the concentration of secreted IL-1β in the supernatants.

    • Western Blot for Caspase-1: Precipitate proteins from the supernatant (e.g., with methanol/chloroform) and perform a Western blot to detect the cleaved (p20) form of Caspase-1.

  • Analysis of Cell Lysates:

    • Western Blot: Perform a Western blot on the cell lysates to detect levels of pro-IL-1β, NLRP3, ASC, and pro-Caspase-1 to ensure equal protein loading and to confirm that this compound is not simply inhibiting the priming step.

LPS-Induced Endotoxemia Mouse Model

This in vivo protocol is used to evaluate the protective effects of this compound against systemic inflammation.

Methodology:

  • Animal Acclimation: Use male C57BL/6 mice (8-10 weeks old). Allow them to acclimate for at least one week before the experiment.

  • Grouping and Treatment: Randomly divide mice into groups (n=8-10 per group):

    • Vehicle Control (e.g., PBS i.p.)

    • LPS only (e.g., 10-20 mg/kg, i.p.)

    • This compound + LPS (Administer this compound, e.g., 20-50 mg/kg, orally or i.p., 1 hour before LPS injection)

    • This compound only

  • Induction of Endotoxemia: Inject mice intraperitoneally (i.p.) with a single dose of LPS (e.g., 10-20 mg/kg). The dose may need to be optimized to induce significant inflammation without causing rapid lethality.

  • Monitoring: Monitor mice for signs of sickness (piloerection, lethargy, huddling) and record survival rates over 48 hours.

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 12 hours post-LPS injection), euthanize a subset of animals from each group.

    • Blood Collection: Collect blood via cardiac puncture for serum separation.

    • Tissue Collection: Harvest organs such as the lungs and liver and either fix them in formalin for histology or snap-freeze them for protein/RNA analysis.

  • Analysis:

    • Serum Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in the serum using multiplex assays or individual ELISA kits.

    • Histopathology: Perform H&E staining on lung and liver sections to assess inflammatory cell infiltration and tissue damage.

    • Tissue Biomarkers: Homogenize tissue samples to measure protein expression (e.g., iNOS, COX-2) via Western blot or gene expression via RT-qPCR.

Conclusion

This compound and its derivatives demonstrate significant anti-inflammatory properties through the targeted suppression of key pro-inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The available quantitative data confirms its potency in reducing the production of a wide array of inflammatory mediators. While challenges related to its bioavailability remain, ongoing research into novel formulation strategies holds promise for its future therapeutic application. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of this compelling natural compound.

Preliminary Studies on the Antimicrobial Effects of Dalbergin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary research on the antimicrobial properties of Dalbergin, a neoflavonoid found in various Dalbergia species. The document synthesizes key findings on its efficacy against a range of microorganisms, details the experimental protocols used in these studies, and visually represents the proposed mechanisms of action.

Quantitative Antimicrobial Activity of this compound and Related Compounds

The antimicrobial potential of this compound and extracts from Dalbergia species has been evaluated against various bacteria and fungi. The following tables summarize the key quantitative data from these preliminary studies, including Minimum Inhibitory Concentration (MIC) values and zones of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Dalbergia Extracts and Isolated Compounds

Extract/CompoundMicroorganismMIC (µg/mL)Source
LiquiritigeninStaphylococcus aureus subsp. aureus (ATCC 11632)50[1]
LiquiritigeninAspergillus niger (439)100[1]
Biochanin AStaphylococcus aureus subsp. aureus100[1]
Kenusanone HMethicillin-resistant Staphylococcus aureus (MRSA)0.8 - 6.2[2]
(3R)-tomentosanol BMethicillin-resistant Staphylococcus aureus (MRSA)0.8 - 6.2[2]
Kenusanone HMycobacterium spp.0.8 - 6.2[2]
(3R)-tomentosanol BMycobacterium spp.0.8 - 6.2[2]
Northis compoundMethicillin-resistant Staphylococcus aureus (MRSA)>128[3]

Table 2: Zone of Inhibition for Dalbergia Extracts

Plant ExtractMicroorganismConcentrationZone of Inhibition (mm)Source
Dalbergia sissoo (Leaves, Pods, Bark)Various bacteria and fungiNot Specified14 - 30[4]
Dalbergia sissooS. typhiNot Specified17[4]
Dalbergia retusa ExtractGloeophyllum trabeum8 g/L18.67[5]

Detailed Experimental Protocols

The following sections describe the methodologies employed in the cited studies to assess the antimicrobial effects of this compound and related compounds.

This method is utilized to qualitatively assess the antimicrobial activity of plant extracts.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density, often corresponding to a 0.5 McFarland standard.

  • Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria, is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the plant extract at a known concentration is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[4][6]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Stock Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a stock solution of known concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Controls: Positive control wells (broth and inoculum without the test compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[7]

This assay is used to evaluate the synergistic effects of combining two antimicrobial agents, such as a plant-derived compound and a conventional antibiotic.

  • Preparation of Drug Solutions: Stock solutions of both test compounds (e.g., northis compound and a β-lactam antibiotic) are prepared.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the first compound along the x-axis and serial dilutions of the second compound along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: All wells are inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.[3]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the antimicrobial studies of this compound and its derivatives.

cluster_extraction Plant Material Processing cluster_testing Antimicrobial Activity Assessment plant_material Dalbergia sp. Plant Material (e.g., bark, leaves) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol, Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract agar_well Agar Well Diffusion crude_extract->agar_well mic_determination MIC Determination (Broth Microdilution) crude_extract->mic_determination

Caption: General workflow for the extraction and preliminary antimicrobial screening of compounds from Dalbergia species.

cluster_synergy Synergistic Action of Northis compound with β-Lactam Antibiotics against MRSA northis compound Northis compound beta_lactamase β-Lactamase Enzyme northis compound->beta_lactamase Inhibits beta_lactam β-Lactam Antibiotic (e.g., Amoxicillin) beta_lactamase->beta_lactam Degrades bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam->bacterial_cell_wall Inhibits cell_lysis Bacterial Cell Lysis bacterial_cell_wall->cell_lysis Leads to

Caption: Proposed mechanism for the synergistic effect of northis compound with β-lactam antibiotics against MRSA.[3][8]

cluster_checkerboard Checkerboard Assay Workflow prep_solutions Prepare Stock Solutions (Drug A and Drug B) serial_dilution Perform 2D Serial Dilution in 96-well Plate prep_solutions->serial_dilution inoculate Inoculate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC for Each Combination incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calculate_fici->determine_interaction

Caption: A logical workflow diagram for the checkerboard synergy assay.

References

Screening Dalbergin for Novel Therapeutic Targets in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dalbergin, a neoflavonoid compound, as a potential source for novel therapeutic targets in cancer. Drawing from preclinical research, this document outlines the molecular mechanisms, key signaling pathways, and experimental methodologies for investigating the anti-cancer properties of this compound.

Introduction to this compound as an Anti-Cancer Agent

This compound is a naturally occurring neoflavonoid found in various plants of the Dalbergia genus. As a polyphenolic compound, it has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) in various cancer types, including breast and liver cancers.[2][3][4] This guide focuses on the established molecular pathways affected by this compound and provides a framework for its further investigation as a therapeutic agent.

Molecular Mechanisms and Therapeutic Targets

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified to date involve the induction of apoptosis through the STAT/p53 and AKT/NF-κB signaling pathways.

Induction of Apoptosis via the STAT/p53 Signaling Pathway

In breast cancer cells, particularly the T47D cell line, this compound has been shown to mediate its anti-proliferative and apoptotic effects through the STAT/p53 signaling pathway.[1][3] Treatment with this compound leads to an increase in the mRNA levels of p53, a critical tumor suppressor gene, and Bcl-2, a key regulator of apoptosis.[3][5] It also modulates the expression of STAT3, a signal transducer and activator of transcription that is often constitutively activated in cancer cells, promoting their survival and proliferation.[3] The upregulation of these genes suggests a complex interplay where this compound may trigger an apoptotic cascade.

Inhibition of the AKT/NF-κB Signaling Pathway in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), this compound has been shown to inhibit the AKT/NF-κB signaling pathway.[6] This pathway is crucial for the survival and proliferation of cancer cells. The administration of this compound in preclinical HCC models resulted in a significant decrease in the expression of key downstream effectors of this pathway, including Bcl-2, TNF-α, NF-κB, p-AKT, and STAT-3.[1][6] By inhibiting this pathway, this compound effectively suppresses the pro-survival signals in cancer cells, leading to apoptosis.

Interaction with Caspases

Further evidence for this compound's pro-apoptotic activity comes from in-silico studies, which have shown its potential to directly interact with and activate caspases. Molecular docking studies have revealed strong binding affinities of this compound with caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[2][7] This suggests a direct mechanism by which this compound can trigger the final stages of programmed cell death.

Quantitative Data on this compound's Efficacy

The anti-cancer effects of this compound have been quantified in various studies, providing valuable data for its potential as a therapeutic agent.

Cell Line Assay Parameter Value Incubation Time Reference
T47D (Breast Cancer)CytotoxicityIC501 µM24 hours[3]
T47D (Breast Cancer)CytotoxicityIC500.001 µM48 hours[3]
T47D (Breast Cancer)CytotoxicityIC500.00001 µM72 hours[3]
Hepatocellular CarcinomaIn-silico DockingBinding Affinity (Caspase-3)-6.7 kcal/molN/A[2]
Hepatocellular CarcinomaIn-silico DockingBinding Affinity (Caspase-9)-6.6 kcal/molN/A[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound.

Cell Culture and Maintenance
  • Cell Lines: T47D (human breast cancer) and HepG2 (human hepatocellular carcinoma) cell lines are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.00001 µM to 1 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of target genes.

  • Procedure:

    • Treat cells with this compound at the desired concentration and time point.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes (e.g., p53, Bcl-2, STAT3) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, STAT3, p-AKT, NF-κB, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the results to a loading control like β-actin or GAPDH.

Visualizing the Molecular Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its screening.

Dalbergin_Signaling_Pathways cluster_akt_nfkb AKT/NF-κB Pathway (Hepatocellular Carcinoma) cluster_stat_p53 STAT/p53 Pathway (Breast Cancer) Dalbergin1 This compound pAKT p-AKT Dalbergin1->pAKT inhibits Apoptosis1 Apoptosis Dalbergin1->Apoptosis1 induces NFkB NF-κB pAKT->NFkB Bcl2_1 Bcl-2 NFkB->Bcl2_1 STAT3_1 STAT-3 NFkB->STAT3_1 TNFa TNF-α NFkB->TNFa Bcl2_1->Apoptosis1 inhibits CellSurvival1 Cell Survival & Proliferation STAT3_1->CellSurvival1 TNFa->CellSurvival1 Dalbergin2 This compound STAT3_2 STAT3 Dalbergin2->STAT3_2 modulates p53 p53 Dalbergin2->p53 upregulates Bcl2_2 Bcl-2 Dalbergin2->Bcl2_2 upregulates Apoptosis2 Apoptosis STAT3_2->Apoptosis2 inhibits p53->Apoptosis2 induces Bcl2_2->Apoptosis2 regulates

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow start Start: Cancer Cell Lines (e.g., T47D, HepG2) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 treatment->cytotoxicity gene_expression Gene Expression Analysis (qRT-PCR) (p53, Bcl-2, STAT3) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blotting) (p53, Bcl-2, STAT3, p-AKT, NF-κB) treatment->protein_expression data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis gene_expression->data_analysis protein_expression->data_analysis target_id Novel Therapeutic Target Identification data_analysis->target_id

Caption: Experimental workflow for screening this compound's anti-cancer effects.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-cancer therapies. Its ability to modulate key signaling pathways like STAT/p53 and AKT/NF-κB highlights its potential as a multi-targeted agent. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate its mechanisms of action and identify novel therapeutic targets. Future research should focus on in-vivo studies to validate these preclinical findings, explore the synergistic effects of this compound with existing chemotherapeutic agents, and utilize advanced techniques like proteomics and transcriptomics to uncover a broader range of its molecular targets. These efforts will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

In-Silico Docking of Dalbergin: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-silico molecular docking studies of Dalbergin, a neoflavonoid with significant therapeutic potential. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the molecular interactions of this compound with its protein targets.

Quantitative Data Summary

The following tables present a consolidated view of the binding affinities of this compound with its studied target proteins, providing a quantitative basis for its therapeutic potential.

Target ProteinLigandBinding Affinity (kcal/mol)Software Used
Caspase-3This compound-6.7AutoDock
Caspase-9This compound-6.6AutoDock

Experimental Protocols: Molecular Docking of this compound

This section outlines a detailed methodology for performing in-silico docking studies of this compound with target proteins, based on established protocols and reported studies.

Software and Resource Acquisition
  • Molecular Docking Software: AutoDock (version 4.2 or similar) is a widely used and freely available software for molecular docking.

  • Visualization Software: A molecular visualization tool such as PyMOL or Chimera is required for inspecting protein and ligand structures and analyzing docking results.

  • Protein Data Bank (PDB): The 3D crystallographic structures of the target proteins (e.g., Caspase-3, Caspase-9) are retrieved from the PDB.

  • Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software.

Protein and Ligand Preparation
  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file of the target protein.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in a suitable format (e.g., MOL, SDF).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Grid Parameter Generation
  • A grid box is defined to encompass the active site of the target protein. This box specifies the three-dimensional space where the docking simulation will be performed.

  • The dimensions and center of the grid box are determined based on the location of the known active site or by identifying potential binding pockets on the protein surface.

  • The autogrid4 program in the AutoDock suite is used to generate grid map files for each atom type in the ligand. These files pre-calculate the interaction energies between the ligand atoms and the protein, which speeds up the docking process.

Docking Simulation
  • The docking process is performed using the autodock4 program.

  • A docking parameter file (.dpf) is created, which specifies the input files (protein and ligand PDBQT files, grid map files), the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and other parameters controlling the simulation.

  • The Lamarckian Genetic Algorithm is a commonly used algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Multiple independent docking runs are typically performed to ensure robust and reproducible results.

Analysis of Docking Results
  • The results of the docking simulation are written to a docking log file (.dlg).

  • This file contains information about each docking run, including the binding energy, ligand efficiency, and the coordinates of the docked ligand poses.

  • The docked conformations are clustered based on their root-mean-square deviation (RMSD).

  • The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.

  • The interactions between this compound and the target protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using molecular visualization software.

Visualizing Molecular Interactions and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for in-silico docking and the signaling pathways modulated by this compound.

In-Silico Docking Workflow

G Figure 1. A Generalized Workflow for In-Silico Molecular Docking Studies. A 1. Acquisition of Protein and Ligand Structures B 2. Preparation of Protein (PDBQT) A->B C 3. Preparation of Ligand (PDBQT) A->C D 4. Grid Box Generation (Defining the Active Site) B->D C->D E 5. Molecular Docking Simulation (e.g., using AutoDock) D->E F 6. Analysis of Docking Results (Binding Energy, Interactions) E->F G 7. Visualization of Protein-Ligand Complex F->G

Caption: A Generalized Workflow for In-Silico Molecular Docking Studies.

This compound's Impact on the STAT/p53 Signaling Pathway

G Figure 2. Proposed Mechanism of this compound's Action on the STAT/p53 Apoptotic Pathway. This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition p53 p53 This compound->p53 Activation Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Activation Apoptosis Apoptosis p53->Apoptosis Induction Bcl2->Apoptosis Inhibition G Figure 3. This compound's Inhibitory Effect on the AKT/NF-κB Pro-survival Pathway. This compound This compound pAKT p-AKT This compound->pAKT Inhibition NFkB NF-κB This compound->NFkB Inhibition TNFa TNF-α This compound->TNFa Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction pAKT->NFkB Activation CellSurvival Cell Survival and Proliferation NFkB->CellSurvival Promotion TNFa->NFkB Activation G Figure 4. This compound's Induction of Apoptosis via the Caspase Cascade. This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Dalbergin: A Technical Guide to its Discovery, Isolation, and Characterization from Heartwood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neoflavonoid Dalbergin, focusing on its discovery in and isolation from the heartwood of Dalbergia species. This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and visualizes key processes using Graphviz diagrams.

Introduction to this compound

This compound (6-hydroxy-7-methoxy-4-phenylcoumarin) is a naturally occurring neoflavonoid found predominantly in the heartwood of various species of the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera[1][2]. These species are commonly known as rosewood. Phytochemical investigations have consistently identified this compound as a significant constituent of the heartwood, contributing to its color and biological activities[2][3]. This compound has garnered attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[4][5]. This guide focuses on the technical aspects of its isolation and characterization from its natural source.

Physicochemical and Spectroscopic Data of this compound

Accurate identification of isolated this compound is crucial. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₄[6]
Molecular Weight268.26 g/mol [6]
AppearancePale yellow powder[7]
Melting Point208-209 °C[2]
SolubilityLow aqueous solubility; soluble in DMSO and ethanol[4]

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueKey Data and ObservationsReference
¹H-NMR (400 MHz, DMSO-d₆)δ 9.42 (s, 1H), 7.58 (m, 5H), 7.12 (s, 1H), 6.82 (s, 1H), 6.19 (s, 1H), 3.89 (s, 3H)[6]
¹³C-NMR (101 MHz, DMSO-d₆)δ 160.86, 155.59, 152.41, 149.01, 144.05, 135.82, 130.00, 129.30, 128.80, 111.60, 110.82, 100.89, 56.65[6]
Mass Spectrometry (MS) ESI-MS m/z: [M-H]⁻ 266.87. Fragmentation shows loss of CH₃, CO, and CO₂.[6][8][9]
FT-IR (KBr, cm⁻¹)3365 (O-H), 1629 (C=O), 1596, 1375, 1280, 1006[2]
UV-Visible (MeOH, nm)λmax 308, 296[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Dalbergia heartwood is a multi-step process involving extraction and chromatographic purification.

Preparation of Plant Material and Extraction
  • Collection and Preparation : The heartwood of Dalbergia sissoo or a similar species is collected, washed to remove impurities, and shade-dried for 15-20 days[2]. The dried heartwood is then chopped and ground into a coarse powder[2].

  • Solvent Extraction :

    • The powdered heartwood (e.g., 2.5 kg) is first percolated with hexane overnight at room temperature to remove chlorophyll and other non-polar compounds[2].

    • The defatted heartwood is then subjected to hot extraction with methanol using a reflux apparatus for eight hours. This process is typically repeated three times to ensure exhaustive extraction[2][7].

    • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous mass[2][7].

Chromatographic Isolation and Purification

The crude methanolic extract is subjected to column chromatography for the separation of this compound.

  • Column Preparation : A glass column is packed with silica gel (60-120 mesh) using a suitable solvent such as hexane[2][7]. The crude extract is mixed with a small amount of silica gel to form a slurry, which is then loaded onto the top of the column[2].

  • Elution : The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane, followed by mixtures of hexane and benzene, then benzene and ethyl acetate, and finally ethyl acetate and methanol[2][7].

  • Fraction Collection and Monitoring : Fractions (e.g., 500 ml each) are collected and monitored by Thin Layer Chromatography (TLC) on silica gel-G plates[2][7]. The TLC plates are developed in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 7:3:few drops) and visualized in an iodine chamber[2][10].

  • Isolation of this compound : Fractions showing a prominent spot corresponding to this compound are combined. This compound is typically eluted with a mixture of ethyl acetate and benzene (e.g., 1:1)[2].

  • Purification : The combined fractions containing this compound are further purified by recrystallization from a suitable solvent like ethyl acetate to obtain pale yellow crystals[2][7].

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of the isolated this compound can be confirmed using HPLC.

  • Column : A C18 column is commonly used[11].

  • Mobile Phase : A gradient of methanol and water is often employed[11].

  • Detection : UV detection at an appropriate wavelength (e.g., 254 nm)[6].

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from Dalbergia heartwood.

G A Dalbergia Heartwood Collection and Preparation B Grinding and Powdering A->B C Hexane Defatting B->C D Methanolic Extraction (Reflux) C->D E Concentration of Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection F->G H TLC Monitoring G->H I Pooling of this compound-rich Fractions H->I Identify Fractions J Recrystallization I->J K Pure this compound J->K L HPLC Purity Check & Spectroscopic Characterization K->L

Caption: Workflow for the isolation and purification of this compound.

This compound's Inhibition of the AKT/NF-κB Signaling Pathway

This compound has been shown to exert anticancer effects by inhibiting the AKT/NF-κB signaling pathway, which is crucial for cell survival and proliferation.

G cluster_cell Cell This compound This compound AKT AKT This compound->AKT Inhibits NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the AKT/NF-κB pathway.

Quantitative Analysis

The yield of this compound from heartwood can vary depending on the species, age of the tree, and extraction method. While specific percentage yields from extraction are not consistently reported across the literature, studies on the chemical composition of Dalbergia heartwood indicate that flavonoids, including this compound, are major constituents[3][8]. For instance, the total flavonoid content in the heartwood of Dalbergia odorifera can be substantial, and this compound is a key component among them. In a study on Dalbergia oliveri, the content of several flavonoids was found to be significantly higher in the heartwood compared to the sapwood.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound from Dalbergia heartwood. The experimental protocols and spectroscopic data presented herein offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of this compound's biological activities, such as its role in the AKT/NF-κB signaling pathway, underscores its potential as a lead compound for therapeutic applications. Further research is warranted to explore its full pharmacological potential and to optimize isolation techniques for higher yields.

References

Methodological & Application

HPLC method development for Dalbergin quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the quantification of Dalbergin is a critical analytical tool for researchers in phytochemistry, pharmacology, and drug development. This compound, a neoflavonoid primarily found in plant species of the Dalbergia genus, such as Dalbergia sissoo (Indian Rosewood), is recognized for its diverse pharmacological properties.[1][2][3] These include anti-inflammatory, antioxidant, and potential anticancer activities.[2] Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and quality control of therapeutic formulations.[4][5]

This document provides a comprehensive application note and a detailed protocol for the development and validation of an HPLC method for this compound quantification.

Chemical Properties of this compound

This compound (6-hydroxy-7-methoxy-4-phenylcoumarin) is a member of the neoflavonoid class of polyphenolic compounds.[2][4] It is characterized by a 4-phenylcoumarin backbone.[2] Understanding its physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValue
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol [2][6]
Appearance Pale yellow powder
Solubility Low solubility in water, soluble in organic solvents like methanol and acetonitrile.[4][6][7]
UV Maximum Absorbance (λmax) Typically around 325 nm

HPLC Method Development and Validation

A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound. The method described here utilizes a C18 column with a mobile phase consisting of an organic solvent and acidified water to ensure sharp peak shapes and good resolution.

Optimized Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Elution Mode Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient
Flow Rate 1.0 mL/min[8]
Detection Wavelength 325 nm[9]
Injection Volume 10 µL[8]
Column Temperature 30 °C[8]
Summary of Method Validation Parameters

The following table summarizes typical validation parameters for a robust HPLC method for this compound quantification, based on similar validated methods for flavonoids.[5][10][11]

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.998> 0.999
Range e.g., 0.2 - 150 µg/mL[8]Demonstrates linearity across a wide concentration range.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1e.g., 0.1 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1e.g., 0.2 µg/mL[8]
Precision (%RSD) Intra-day: < 2%; Inter-day: < 3%< 5.0%[5][10]
Accuracy (Recovery %) 95 - 105%94.18–101.97%[5][10]
Specificity No interfering peaks at the retention time of this compound.Peak purity analysis confirms specificity.
Retention Time (RT) Consistent RT under identical conditions.e.g., ~5-10 minutes (varies with exact conditions)

Experimental Protocols

This section provides detailed, step-by-step procedures for quantifying this compound.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • HPLC-grade Acetonitrile[5]

  • HPLC-grade Methanol[5]

  • Formic Acid (analytical grade)[5]

  • Deionized water (Milli-Q or equivalent)[5]

  • Plant material (e.g., dried and powdered Dalbergia sissoo stem bark)[1][9]

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV/Vis or PDA Detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. This solution should be stored at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µg/mL to 150 µg/mL (or another appropriate range). These solutions are used to construct the calibration curve.[8]

Sample Preparation (from Plant Material)

An efficient extraction is crucial for accurate quantification. Ultrasonic extraction is a rapid and effective method.[5]

  • Weighing: Accurately weigh about 0.2 g of the dried, powdered plant material into a centrifuge tube.[5]

  • Extraction: Add 25 mL of 70% methanol to the tube.[5]

  • Ultrasonication: Place the tube in an ultrasonic water bath and sonicate for 45 minutes.[5]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[5]

HPLC Analysis and Quantification
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample extract.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Calculation

The amount of this compound in the plant sample is calculated using the following formula:

This compound Content (mg/g) = (C x V x D) / W

Where:

  • C = Concentration of this compound from the calibration curve (mg/mL)

  • V = Volume of the extraction solvent (mL)

  • D = Dilution factor (if any)

  • W = Weight of the plant sample (g)

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the HPLC method development and the experimental workflow for this compound quantification.

HPLC_Method_Development A Objective: Quantify this compound B Literature Review & Physicochemical Properties A->B C Initial Method Selection (Column, Mobile Phase) B->C D Method Optimization (Flow Rate, Gradient, Temp.) C->D D->C Re-adjust E Method Validation (ICH) (Linearity, LOD, LOQ, Accuracy) D->E F Finalized SOP for Routine Analysis E->F Dalbergin_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp Plant Sample (e.g., Dalbergia sissoo) powder Dry & Pulverize sp->powder std This compound Reference Standard stock Prepare Stock Solution (1 mg/mL) std->stock extract Ultrasonic Extraction (70% Methanol) powder->extract filter Centrifuge & Filter (0.22µm) extract->filter vial_sample Sample Vial filter->vial_sample working_std Prepare Working Standards stock->working_std vial_std Standard Vials working_std->vial_std hplc Equilibrate HPLC System (C18 Column) vial_sample->hplc vial_std->hplc cal_curve Inject Standards & Build Calibration Curve hplc->cal_curve inject_sample Inject Sample cal_curve->inject_sample identify Identify Peak by RT inject_sample->identify quantify Quantify using Calibration Curve identify->quantify report Calculate & Report Result (mg/g) quantify->report

References

Application Notes and Protocols for the ¹H-NMR and ¹³C-NMR Spectral Analysis of Dalbergin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin is a naturally occurring neoflavonoid, a class of polyphenolic compounds, found in various plants of the Dalbergia genus. It is structurally defined as 6-hydroxy-7-methoxy-4-phenyl-2H-chromen-2-one. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like this compound. This document provides a detailed guide to the ¹H-NMR and ¹³C-NMR spectral analysis of this compound, including comprehensive data tables, experimental protocols, and workflow diagrams to facilitate its identification and characterization in a research and drug development setting.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the conventional atom numbering for NMR spectral assignment is presented below. This numbering system is used consistently throughout this document for the unambiguous assignment of NMR signals.

NMR_Workflow cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Weighing, Dissolution) B 1D NMR Data Acquisition (¹H, ¹³C, DEPT) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D 1D Spectral Analysis (Chemical Shifts, Integration, Multiplicity) C->D E 2D NMR Data Acquisition (COSY, HSQC, HMBC) D->E If structure is complex or assignments are ambiguous G Structure Elucidation & Verification D->G F 2D Spectral Analysis (Correlation Analysis) E->F F->G

Application Notes and Protocols for the LC-MS Identification of Dalbergin and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and characterization of Dalbergin and its primary metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a neoflavonoid with various reported biological activities, undergoes metabolic transformation in vivo, leading to the formation of metabolites such as 7-methoxy-4-phenylcoumarin and this compound-glucuronide. This protocol outlines the necessary steps for sample preparation from various biological matrices, the optimal LC-MS conditions for separation and detection, and the interpretation of mass spectral data for confident identification. The provided methodologies are essential for pharmacokinetic studies, drug metabolism research, and the overall development of this compound as a potential therapeutic agent.

Introduction

This compound (6-hydroxy-7-methoxy-4-phenylcoumarin) is a naturally occurring neoflavonoid found in various plants of the Dalbergia species. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a drug candidate. The primary metabolic pathways for this compound are believed to be demethylation and glucuronidation, resulting in key metabolites that need to be identified and quantified to assess the compound's bioavailability, efficacy, and safety. This application note details a robust LC-MS protocol for the sensitive and specific identification of this compound and its major metabolites.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate and reproducible results and depends on the biological matrix.

2.1.1. Plasma Samples: Protein Precipitation

This method is suitable for the extraction of this compound and its metabolites from plasma or serum.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.

2.1.2. Urine Samples: Dilute and Shoot

For a rapid screening of urinary metabolites, a simple dilution method can be employed.

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an LC-MS vial for analysis.

2.1.3. In Vitro Metabolism Assay: Liver Microsomes

This protocol is designed to study the metabolism of this compound in a controlled in vitro environment.

  • Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration ~0.5 mg/mL)

    • This compound (final concentration 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH (final concentration ~1 mM).

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS analysis.

Liquid Chromatography (LC) Conditions

The following conditions are recommended for the separation of this compound and its metabolites.

ParameterValue
Column Waters Acquity HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The following parameters are recommended for a triple quadrupole or a high-resolution mass spectrometer.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Full Scan (for metabolite discovery) and Product Ion Scan (for fragmentation analysis) or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation: Quantitative Summary

The following tables summarize the key mass spectrometric information for this compound and its expected metabolites.

Table 1: Mass Spectrometric Parameters for this compound and its Metabolites.

CompoundFormulaPrecursor Ion (m/z) [M+H]⁺Precursor Ion (m/z) [M-H]⁻Key Fragment Ions (Positive Mode)Key Fragment Ions (Negative Mode)
This compound C₁₆H₁₂O₄269.07267.06254 ([M+H-CH₃]⁺), 241 ([M+H-CO]⁺), 213 ([M+H-CO-CO]⁺)252 ([M-H-CH₃]⁻), 224 ([M-H-CH₃-CO]⁻)
7-methoxy-4-phenylcoumarin C₁₆H₁₂O₃253.08251.07225 ([M+H-CO]⁺), 197 ([M+H-CO-CO]⁺)236 ([M-H-CH₃]⁻)
This compound-glucuronide C₂₂H₂₀O₁₀445.10443.09269 (aglycone)267 (aglycone)

Note: The fragmentation of metabolites is proposed based on the fragmentation of structurally similar compounds. Experimental verification is recommended.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound and its metabolites.

experimental_workflow sample Biological Sample (Plasma, Urine, Microsomes) prep Sample Preparation (Protein Precipitation, Dilution, etc.) sample->prep lc LC Separation prep->lc ms Mass Spectrometry (Full Scan / MS/MS) lc->ms data Data Acquisition ms->data analysis Data Analysis (Metabolite Identification) data->analysis result Results analysis->result

Caption: LC-MS Experimental Workflow.

Metabolic Pathway of this compound

This diagram illustrates the primary metabolic transformations of this compound.

metabolic_pathway This compound This compound (C16H12O4) demethylation Demethylation (Phase I) This compound->demethylation CYP450 glucuronidation Glucuronidation (Phase II) This compound->glucuronidation UGTs demethyl_metabolite 7-methoxy-4-phenylcoumarin This compound->demethyl_metabolite CYP450 (Hypothetical) metabolite1 6,7-dihydroxy-4-phenylcoumarin demethylation->metabolite1 metabolite2 This compound-glucuronide (C22H20O10) glucuronidation->metabolite2

Caption: this compound Metabolic Pathway.

Discussion and Conclusion

The presented LC-MS protocol provides a comprehensive framework for the identification of this compound and its major metabolites. The successful application of this protocol will enable researchers to conduct detailed pharmacokinetic and metabolism studies, which are essential for the preclinical and clinical development of this compound. The provided tables and diagrams serve as a quick reference for experimental setup and data interpretation. It is important to note that the fragmentation patterns of the metabolites are proposed and should be confirmed with authentic standards when available. Further studies may reveal additional minor metabolites, and the flexibility of the LC-MS platform allows for the expansion of this protocol to include new findings.

Application Notes and Protocols for the Extraction of Dalbergin from Dalbergia nigra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of dalbergin, a neoflavonoid with significant pharmacological potential, from the heartwood of Dalbergia nigra (Brazilian rosewood). Due to the endangered status of Dalbergia nigra and the limited availability of specific extraction protocols for this species, the methodologies presented herein are a synthesis of established procedures for other this compound-containing species within the Dalbergia genus, including D. sissoo, D. latifolia, and D. odorifera. The protocol covers solvent extraction from the heartwood, followed by purification using column chromatography. Additionally, this document outlines the known signaling pathways modulated by this compound, providing a basis for further research into its therapeutic applications.

Introduction

Dalbergia nigra, commonly known as Brazilian rosewood, is a valuable hardwood species renowned for its use in fine furniture and musical instruments. Beyond its physical properties, the heartwood of Dalbergia species is a rich source of bioactive secondary metabolites, including neoflavonoids. This compound is one such compound that has garnered scientific interest for its potential therapeutic effects. Research has indicated its involvement in various cellular processes, including the modulation of signaling pathways related to cancer.[1][2]

These application notes provide a comprehensive guide for the extraction and isolation of this compound from Dalbergia nigra heartwood, intended for research and drug development purposes. The protocols are based on established methods for related species and are designed to be adaptable for optimization in a laboratory setting.

Extraction of this compound from Dalbergia nigra Heartwood

The extraction of this compound from Dalbergia nigra heartwood is typically achieved through solvent extraction. Methanol and ethanol are commonly used solvents for the extraction of flavonoids from Dalbergia species.[3][4][5] The following protocol outlines a general procedure that can be optimized for yield and purity.

Materials and Equipment
  • Dried heartwood of Dalbergia nigra

  • Grinder or mill

  • Methanol or 70% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Experimental Protocol: Solvent Extraction
  • Preparation of Plant Material:

    • Obtain dried heartwood of Dalbergia nigra.

    • Grind the heartwood into a fine powder (approximately 0.425 mm mesh size) to increase the surface area for extraction.[3]

  • Solvent Extraction:

    • Weigh the powdered heartwood.

    • Place the powder in a suitable flask.

    • Add the extraction solvent (e.g., 60% methanol or 70% ethanol) at a solvent-to-solid ratio of 10:1 (v/w).[3]

    • Perform the extraction using an ultrasonic bath at a frequency of 60 kHz for 60 minutes at 25°C.[3] Alternatively, reflux extraction with hot methanol for eight hours can be employed.[4][5]

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Repeat the extraction process on the residue two more times to maximize the yield.

    • Combine the filtrates.

    • Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain a crude extract.

Data Presentation: Extraction Parameters
ParameterValueReference
Plant MaterialDalbergia nigra HeartwoodGeneral
Solvent60% Methanol or 70% Ethanol[3]
Extraction MethodUltrasonic Bath or Reflux[3][4][5]
Solvent to Solid Ratio10:1 (v/w) (for ultrasonication)[3]
Ultrasonication Time60 minutes[3]
Ultrasonication Temperature25°C[3]
Reflux Time8 hours[4][5]

Isolation of this compound by Column Chromatography

The crude extract obtained from the solvent extraction contains a mixture of compounds. Column chromatography is a standard technique used to isolate and purify this compound from this mixture. Silica gel is a commonly used stationary phase for the separation of flavonoids.[4][5]

Materials and Equipment
  • Crude Dalbergia nigra heartwood extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Experimental Protocol: Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures) in a stepwise or gradient manner. A suggested gradient could be increasing concentrations of ethyl acetate in n-hexane, followed by increasing concentrations of methanol in ethyl acetate.[5]

    • Collect the eluate in fractions.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure compound of interest (this compound).

  • Purification and Identification:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

    • The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as NMR, and mass spectrometry.

Data Presentation: Column Chromatography Parameters
ParameterDescriptionReference
Stationary PhaseSilica gel (60-120 mesh)[4][5]
Mobile PhaseGradient of n-hexane/ethyl acetate or chloroform/methanol[5]
Elution ModeStepwise or GradientGeneral
MonitoringThin Layer Chromatography (TLC)[5]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation and apoptosis. Understanding these pathways is crucial for the development of this compound-based therapeutics.

Inhibition of AKT/NF-κB Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma, this compound has been reported to inhibit the AKT/NF-κB signaling pathway, which plays a critical role in cell survival and inflammation.[2]

AKT_NFKB_Pathway This compound This compound AKT AKT This compound->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis p53_Bcl2_STAT3_Pathway This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates STAT3 STAT3 (Oncogenic Signaling) This compound->STAT3 Downregulates Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Dalbergin_Extraction_Workflow cluster_Preparation 1. Material Preparation cluster_Extraction 2. Solvent Extraction cluster_Purification 3. Purification cluster_Final_Product 4. Final Product Start Dried Dalbergia nigra Heartwood Grinding Grinding/Milling Start->Grinding Extraction Methanol or Ethanol Extraction (Ultrasonication/Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Product Purified this compound Pooling->Final_Product

References

Application Notes and Protocols: Evaluating the Efficacy of Dalbergin on T47D Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for testing the effects of Dalbergin, a naturally occurring neoflavonoid, on the T47D human breast cancer cell line. T47D cells are a valuable in vitro model for studying estrogen receptor-positive breast cancer. This compound has demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of proliferation in these cells.[1][2][3][4] The following protocols detail the materials and procedures for cell culture, cytotoxicity assessment, apoptosis analysis, cell cycle analysis, and investigation of the underlying signaling pathways by Western blotting.

Introduction

This compound is a polyphenol that has garnered interest for its potential anti-cancer activities.[2][3] Studies have shown that this compound can inhibit the proliferation of T47D breast cancer cells in a time- and concentration-dependent manner.[1][5] The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways, including the STAT/p53 pathway, and regulation of apoptosis-related proteins like p53 and Bcl-2.[1][2][3][6][7] These application notes provide standardized methods to enable researchers to consistently evaluate the efficacy of this compound and similar compounds against T47D breast cancer cells.

Data Presentation

Table 1: Cytotoxicity of this compound on T47D Cells (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on T47D cells at different time points, as determined by MTT assay.

Treatment DurationIC50 Concentration (µM)Reference
24 hours1[2][3][4]
48 hours0.001[1][2][3][4][6][7]
72 hours0.00001[2][3][4]

Experimental Protocols

T47D Cell Culture

This protocol outlines the standard procedure for the culture and maintenance of the T47D human breast cancer cell line.

Materials:

  • T47D cell line (ATCC® HTB-133™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • 0.2 Units/ml bovine insulin

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS, 0.2 Units/ml bovine insulin, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a frozen vial of T47D cells rapidly in a 37°C water bath.[8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 140-400 x g for 8-12 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.[8]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.[8] Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[9] Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and seed into new flasks at a recommended split ratio of 1:3 to 1:5.[8]

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • T47D cells

  • This compound

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., based on the IC50 values in Table 1) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis in T47D cells treated with this compound using flow cytometry.

Materials:

  • T47D cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed T47D cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[12]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer.[12] Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide Solution. Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]

Cell Cycle Analysis

This protocol analyzes the distribution of T47D cells in different phases of the cell cycle after this compound treatment.

Materials:

  • T47D cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed T47D cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes at 4°C.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing PI and RNase A.[14] Incubate for 15-30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

This protocol is for detecting changes in the expression of key proteins (e.g., p53, Bcl-2, STAT3) in T47D cells treated with this compound.

Materials:

  • T47D cells

  • This compound

  • 6-well plates or 10 cm dishes

  • RIPA buffer or other lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat T47D cells with this compound. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15][16] Scrape the cells and collect the lysate.[16][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.[15][18] Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[16][17]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]

Mandatory Visualization

Experimental_Workflow cluster_culture T47D Cell Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Thaw Thaw T47D Cells Culture Culture and Passage Thaw->Culture Seed Seed Cells for Experiments Culture->Seed Treat Treat with this compound Seed->Treat MTT Cell Viability (MTT) Treat->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis Treat->CellCycle Western Western Blotting Treat->Western IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression Analysis Western->ProteinExp

Caption: Experimental workflow for testing this compound on T47D cells.

Signaling_Pathway cluster_cell T47D Breast Cancer Cell This compound This compound STAT3 STAT3 This compound->STAT3 Modulates p53 p53 STAT3->p53 Activates Bcl2 Bcl-2 p53->Bcl2 Downregulates Apoptosis Apoptosis p53->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis in T47D cells.

References

Application Notes and Protocols for Determining the IC50 Value of Dalbergin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin, a neoflavonoid compound found in the plants of the Dalbergia genus, has demonstrated potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Understanding the half-maximal inhibitory concentration (IC50) of this compound is a critical first step in evaluating its therapeutic potential and elucidating its mechanism of action. These application notes provide a summary of the reported IC50 values of this compound in different cancer cell lines, detailed protocols for commonly used cytotoxicity assays, and an overview of the signaling pathways implicated in its anticancer effects.

Data Presentation: IC50 Values of this compound

The cytotoxic effect of this compound has been evaluated in several human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.

Cancer Cell LineCancer TypeAssayIncubation TimeIC50 Value (µM)Reference
T47DBreast CancerMTT24 hours1[1][2]
MTT48 hours0.001[1][2]
MTT72 hours0.00001[1][2]
MDA-MB-231Breast CancerMTT48 hours0.0001
HepG2Hepatocellular CarcinomaSRB48 hours< 10 µg/mL (GI50)[3]

Note: GI50 (Growth Inhibitory concentration 50) is the concentration of a compound that inhibits the growth of treated cells by 50% relative to untreated controls.

Experimental Protocols

The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays, which are commonly employed to determine the IC50 value of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations used to treat T47D cells in one study ranged from 0.000001 to 30 µM.[2]

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the existing 100 µL of medium) to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with distilled water to remove TCA, unbound dye, and media components.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay (Step 6) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells by altering the expression of proteins in the p53, Bcl-2, and STAT3 signaling pathways.[1][2]

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound using either the MTT or SRB assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding dalbergin_prep This compound Stock Preparation treatment This compound Treatment (24-72h) dalbergin_prep->treatment cell_seeding->treatment assay_step MTT or SRB Addition treatment->assay_step incubation Incubation assay_step->incubation solubilization Solubilization incubation->solubilization readout Absorbance Reading solubilization->readout calculation IC50 Calculation readout->calculation

Caption: A generalized workflow for determining the IC50 of this compound.

This compound-Induced Apoptotic Signaling Pathway

This compound treatment has been shown to modulate the expression of key proteins involved in apoptosis. In T47D breast cancer cells, this compound has been observed to alter the mRNA levels of p53, a tumor suppressor protein, Bcl-2, an anti-apoptotic protein, and STAT3, a transcription factor that can promote cell survival and proliferation.[1][2] The interplay of these proteins is crucial in determining the fate of a cancer cell.

signaling_pathway cluster_cellular Cellular Response This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates mRNA STAT3 STAT3 (Transcription Factor) This compound->STAT3 Modulates mRNA Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates mRNA Apoptosis Apoptosis p53->Apoptosis STAT3->Bcl2 Promotes transcription Bcl2->Apoptosis Inhibits

Caption: this compound's effect on key apoptotic signaling molecules.

Conclusion

These application notes provide a foundational understanding of the cytotoxic effects of this compound on cancer cells. The provided data and protocols serve as a valuable resource for researchers initiating studies on this promising natural compound. Further investigation into a broader range of cancer cell lines and a more detailed elucidation of its molecular mechanisms are warranted to fully realize the therapeutic potential of this compound.

References

Application Notes and Protocols: Real-time PCR Analysis of p53, Bcl-2, and STAT3 Expression Following Dalbergin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalbergin, a neoflavonoid compound, has demonstrated potential anticancer properties.[1][2] Studies suggest that its mechanism of action may involve the modulation of key signaling pathways that regulate apoptosis and cell proliferation.[1][3][4] This document provides detailed protocols for the analysis of p53, Bcl-2, and STAT3 gene expression in cancer cell lines treated with this compound, using real-time polymerase chain reaction (RT-PCR). The tumor suppressor p53 plays a crucial role in inducing apoptosis in response to cellular stress.[5][6] The Bcl-2 family of proteins are key regulators of apoptosis, with Bcl-2 itself being an anti-apoptotic member.[6][7][8] Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor progression by upregulating genes involved in proliferation and survival.[9][10][11][12] Analyzing the expression of these three genes can provide valuable insights into the molecular mechanisms of this compound's anticancer effects.

Data Presentation

The following table summarizes hypothetical quantitative data from a real-time PCR experiment, illustrating the dose-dependent effect of this compound on the relative mRNA expression of p53, Bcl-2, and STAT3 in a cancer cell line after 48 hours of treatment.

Treatment GroupConcentration (µM)p53 Fold Change (Mean ± SD)Bcl-2 Fold Change (Mean ± SD)STAT3 Fold Change (Mean ± SD)
Vehicle Control01.00 ± 0.121.00 ± 0.151.00 ± 0.18
This compound0.11.85 ± 0.210.65 ± 0.090.72 ± 0.11
This compound1.03.24 ± 0.350.38 ± 0.050.41 ± 0.06
This compound10.05.12 ± 0.480.15 ± 0.030.23 ± 0.04

This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the procedure for culturing a cancer cell line (e.g., T47D breast cancer cells) and treating them with various concentrations of this compound.[1][2][3]

Materials:

  • Cancer cell line (e.g., T47D)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations may range from 0.1 µM to 10 µM.[2][13] A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

  • Medium Replacement: After 24 hours of incubation, carefully aspirate the medium from each well and replace it with 2 mL of the medium containing the respective concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours).

Total RNA Extraction and Quantification

This protocol describes the isolation of total RNA from the treated and control cells.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Aspirate the medium from the wells. Add 1 mL of TRIzol reagent to each well and lyse the cells by repetitive pipetting.

  • Phase Separation: Transfer the cell lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube. Add 0.5 mL of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)

This protocol details the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)

  • Extracted total RNA

  • Thermal cycler

Procedure:

  • Reaction Setup: In a sterile, RNase-free PCR tube, combine the components of the reverse transcription reaction according to the manufacturer's instructions. Typically, this includes a defined amount of total RNA (e.g., 1 µg), primers, dNTPs, buffer, and reverse transcriptase.

  • Incubation: Place the PCR tubes in a thermal cycler and run the reverse transcription program as recommended by the kit manufacturer. A typical program might be:

    • 25°C for 10 minutes (primer annealing)

    • 42-50°C for 50-60 minutes (reverse transcription)

    • 70-85°C for 5-15 minutes (enzyme inactivation)

  • Storage: The resulting cDNA can be used immediately for real-time PCR or stored at -20°C.

Real-time PCR

This protocol outlines the quantitative analysis of p53, Bcl-2, and STAT3 gene expression using the synthesized cDNA.

Materials:

  • Synthesized cDNA

  • SYBR Green or TaqMan-based real-time PCR master mix

  • Forward and reverse primers for p53, Bcl-2, STAT3, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

  • Optical-grade PCR plates or tubes

Primer Sequences (Example):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
p53CCGTGTTGGTTCATCCCTGTA[14]TTTTGGATTTTTAAGACAGAGTCTTTGTA[14]
Bcl-2CTCGTCGCTACCGTCGTGACTTCG[15]ACCCCATCCCTGAAGAGTTCC[15]
STAT3GAGAACGAGATCTTCAGCAGCAAGGATGGGGAGGCAGGAT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primers should be designed and validated according to standard guidelines.

Procedure:

  • Reaction Setup: Prepare the real-time PCR reaction mixture in an optical-grade plate or tube. For each sample, combine the real-time PCR master mix, forward and reverse primers for the target gene (p53, Bcl-2, or STAT3) or the housekeeping gene, and the diluted cDNA. Include a no-template control (NTC) for each primer set.

  • Real-time PCR Program: Place the plate in the real-time PCR instrument and run the following typical thermal cycling program:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for primer-dimer formation and amplification specificity.

  • Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method. The Ct values of the target genes are normalized to the Ct values of the housekeeping gene (ΔCt). The ΔCt of the treated samples is then compared to the ΔCt of the vehicle control samples (ΔΔCt).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells incubation1 24h Incubation cell_seeding->incubation1 dalbergin_treatment This compound Treatment incubation1->dalbergin_treatment incubation2 48h Incubation dalbergin_treatment->incubation2 rna_extraction Total RNA Extraction incubation2->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_pcr Real-time PCR cdna_synthesis->rt_pcr data_analysis Relative Gene Expression (2^-ΔΔCt Method) rt_pcr->data_analysis

Caption: Experimental workflow for analyzing gene expression changes.

signaling_pathway cluster_this compound cluster_cellular_response Cellular Response cluster_p53 p53 Pathway cluster_bcl2 Bcl-2 Pathway cluster_stat3 STAT3 Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Activates bcl2 Bcl-2 (Downregulation) This compound->bcl2 Inhibits stat3 STAT3 (Downregulation) This compound->stat3 Inhibits apoptosis_p53 Apoptosis p53->apoptosis_p53 Induces apoptosis_bcl2 Apoptosis bcl2->apoptosis_bcl2 Inhibits proliferation Proliferation stat3->proliferation Promotes survival Survival stat3->survival Promotes

Caption: Putative signaling pathways affected by this compound treatment.

References

Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Efficacy of Dalbergin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Dalbergin's anticancer efficacy using in vivo xenograft models. The protocols outlined below are based on established methodologies for xenograft studies and informed by the known in vitro anticancer activities of this compound.

Introduction

This compound, a neoflavonoid, has demonstrated notable anticancer properties in various in vitro studies. It has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast and liver cancer.[1][2][3][4][5] The primary mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, STAT/p53, and AKT/NF-κB.[4] To translate these promising in vitro findings into a preclinical setting, in vivo xenograft models are essential for assessing this compound's therapeutic potential, pharmacokinetics, and potential toxicity in a living organism.

This document provides detailed protocols for utilizing human tumor xenograft models in immunocompromised mice to test the anticancer efficacy of this compound.

Proposed In Vivo Xenograft Models

Based on in vitro evidence of this compound's activity, the following human cancer cell lines are proposed for the development of subcutaneous xenograft models:

  • Hepatocellular Carcinoma (HCC): HepG2 is a well-established human liver cancer cell line that has been used in xenograft models to study HCC.[6][7] In vitro studies have shown that this compound induces cytotoxicity in HepG2 cells.[1]

  • Breast Cancer: The T47D cell line, an estrogen receptor-positive breast cancer cell line, has shown sensitivity to this compound in vitro, with the compound decreasing cell viability and inducing apoptosis.[2][4][8]

Data Presentation: Hypothetical Quantitative Data

The following tables represent the types of quantitative data that should be collected and analyzed in a typical in vivo xenograft study evaluating this compound. The values presented are for illustrative purposes.

Table 1: Effect of this compound on Tumor Volume in a Subcutaneous HepG2 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle Control100 ± 10250 ± 25600 ± 501200 ± 1002000 ± 1500
This compound (25 mg/kg)100 ± 12200 ± 20450 ± 40800 ± 701300 ± 11035
This compound (50 mg/kg)100 ± 11150 ± 15300 ± 30500 ± 45700 ± 6065
Positive Control100 ± 10120 ± 12200 ± 20300 ± 25400 ± 3580

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Body Weight of Mice Bearing T47D Xenografts

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)
Vehicle Control20.1 ± 0.520.5 ± 0.621.0 ± 0.521.5 ± 0.722.0 ± 0.8
This compound (25 mg/kg)20.2 ± 0.420.4 ± 0.520.8 ± 0.621.1 ± 0.521.5 ± 0.6
This compound (50 mg/kg)20.0 ± 0.520.1 ± 0.620.3 ± 0.520.5 ± 0.720.8 ± 0.8
Positive Control20.3 ± 0.619.8 ± 0.719.5 ± 0.819.2 ± 0.918.9 ± 1.0

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for conducting in vivo xenograft studies to evaluate the anticancer efficacy of this compound.

Cell Culture and Animal Models
  • Cell Lines:

    • HepG2 (human hepatocellular carcinoma) and T47D (human breast carcinoma) cell lines should be obtained from a reputable cell bank.

    • Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models:

    • Female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NOD/SCID), 4-6 weeks old, should be used.

    • Animals should be housed in a specific pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Subcutaneous Xenograft Tumor Implantation
  • Harvest cancer cells (HepG2 or T47D) during their exponential growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor formation.

Experimental Design and Treatment
  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, PBS, or a solution of DMSO and saline)

    • This compound (low dose, e.g., 25 mg/kg body weight)

    • This compound (high dose, e.g., 50 mg/kg body weight)

    • Positive Control (a standard chemotherapeutic agent for the specific cancer type)

  • Administration:

    • This compound should be formulated in a suitable vehicle for administration (e.g., intraperitoneal, oral gavage).

    • Administer the treatments daily or on a predetermined schedule for a specified duration (e.g., 21-28 days).

Assessment of Antitumor Efficacy and Toxicity
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Body Weight:

    • Monitor and record the body weight of each mouse two to three times per week as an indicator of systemic toxicity.

  • Tumor Growth Inhibition (TGI):

    • At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.

  • Endpoint:

    • Euthanize the mice at the end of the study or when the tumor volume reaches a predetermined maximum size, or if signs of significant toxicity are observed.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

Dalbergin_Signaling_Pathways cluster_akt_nfkb AKT/NF-κB Pathway cluster_stat_p53 STAT/p53 Pathway cluster_apoptosis Apoptosis Regulation This compound This compound pAKT p-AKT This compound->pAKT inhibits STAT3 STAT3 This compound->STAT3 modulates NFkB NF-κB pAKT->NFkB Bcl2 Bcl-2 NFkB->Bcl2 activates p53 p53 STAT3->p53 Apoptosis Apoptosis p53->Apoptosis induces Bcl2->Apoptosis inhibits

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Experimental Workflow for In Vivo Xenograft Model

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., HepG2, T47D) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Immunocompromised Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination and Euthanasia Monitoring->Endpoint Tumor_Excision Tumor Excision and Weight Measurement Endpoint->Tumor_Excision Data_Analysis Data Analysis and Statistical Evaluation Tumor_Excision->Data_Analysis

Caption: Experimental workflow for this compound's efficacy in xenograft models.

References

Application Notes & Protocols: Formulation and Characterization of Dalbergin-Loaded PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dalbergin, a neoflavonoid found in plants like Dalbergia cochinchinensis, exhibits a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its potential in cancer therapy, particularly for hepatocellular carcinoma (HCC) and breast cancer, has been noted due to its ability to modulate mRNA levels of proteins related to apoptosis.[1][2][3][4][5] However, the clinical application of this compound is hampered by its low aqueous solubility and poor bioavailability.[1][2][3][4] To overcome these limitations, encapsulation within biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) is a promising strategy.[1][3]

PLGA nanoparticles can protect the drug from degradation, enable sustained release, and improve cellular uptake.[1][3][6] Furthermore, the surface of these nanoparticles can be modified with targeting ligands, like galactose, to enhance drug delivery to specific sites.[1][3] Galactose binds to asialoglycoprotein receptors (ASGPR) that are highly expressed on hepatocytes, making it an effective targeting moiety for liver cancer.[1][2][3]

This document provides detailed protocols for the formulation of this compound-loaded PLGA nanoparticles (DLF) and galactose-modified this compound-loaded PLGA nanoparticles (DLMF), along with methods for their characterization and evaluation.

Data Presentation

The formulation of this compound-loaded nanoparticles was optimized using a Box-Behnken design to achieve desired physicochemical properties.[1]

Table 1: Optimized Formulation Parameters for this compound-Loaded PLGA Nanoparticles (DLF)

Parameter Optimized Value
PLGA Concentration 50 mg
PVA Concentration 1%
Sonication Time 10 min

Data sourced from Gupta, S., et al., 2013, as cited in related literature.[1][3]

Table 2: Physicochemical Properties of Optimized this compound Nanoformulations

Formulation Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
DLF (Unmodified) 120.20 ± 1.82 0.231 ± 0.01 94.67 ± 2.91

DLF: this compound-loaded PLGA nanoparticles. Data represents mean ± SD.[3]

Experimental Protocols & Methodologies

Protocol 1: Formulation of Nanoparticles by Double Emulsion-Solvent Evaporation

This protocol describes the synthesis of both unmodified (DLF) and galactose-modified (DLMF) nanoparticles using a w/o/w double emulsion-solvent evaporation method.[3]

Materials:

  • This compound (DL)

  • PLGA (poly lactic-co-glycolic acid, 50:50)

  • Galactose-PLGA conjugate (for DLMF)

  • Polyvinyl Alcohol (PVA)

  • Dichloromethane (DCM)

  • Acetone

  • Deionized water

  • Ice bath

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 25 mg of PLGA (for DLF) or galactose-PLGA conjugate (for DLMF) in a 3:1 v/v mixture of dichloromethane and acetone.[3]

  • Primary Emulsion (w/o):

    • Mix 2.5 mg of this compound into 0.2 ml of a 1% PVA solution.[3]

    • Add this aqueous drug solution to the organic phase prepared in step 1.

    • Emulsify the mixture by sonication at 50W for 1 minute in an ice bath to form the primary water-in-oil (w/o) emulsion.[3]

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion dropwise into 4 ml of a 1% PVA solution.

    • Sonicate the resulting mixture for 2 minutes over an ice bath to form the final w/o/w double emulsion.[3]

  • Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir for 12-18 hours at room temperature to allow the organic solvent (dichloromethane and acetone) to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final pellet in deionized water.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization.

G Workflow for Nanoparticle Formulation cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_purification Recovery & Purification cluster_char Characterization A Aqueous Phase: this compound + 1% PVA C Primary Emulsion (w/o) Sonication (1 min) A->C B Organic Phase: PLGA/Gal-PLGA in DCM/Acetone B->C D Secondary Emulsion (w/o/w) Add 1% PVA Sonication (2 min) C->D E Solvent Evaporation (12-18h Stirring) D->E F Centrifugation & Washing E->F G Lyophilization (Freeze-Drying) F->G H Particle Size & PDI (DLS) G->H I Morphology (SEM) G->I J Encapsulation Efficiency (HPLC) G->J

Workflow for nanoparticle formulation and characterization.
Protocol 2: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Resuspend lyophilized nanoparticles in deionized water.

    • Briefly sonicate to ensure a homogenous dispersion.

    • Analyze the sample using a Zetasizer or similar DLS instrument to determine the average particle size (z-average), PDI, and surface charge (zeta potential).

2. Surface Morphology:

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a clean aluminum stub and allow it to air-dry.

    • Sputter-coat the dried sample with a thin layer of gold or palladium to make it conductive.

    • Image the sample using an SEM to visualize the shape and surface characteristics of the nanoparticles.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Bag Method.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4).

    • Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.

    • Submerge the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant, gentle stirring.

    • At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the amount of this compound released in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released against time. The release profile is often biphasic, with an initial burst release followed by a sustained release phase.[7][8]

Protocol 4: In Vitro Cellular Internalization Analysis
  • Method: Confocal Laser Scanning Microscopy (CLSM).

  • Procedure:

    • To visualize uptake, formulate nanoparticles using a fluorescently labeled polymer (e.g., FITC-PLGA) or by encapsulating a fluorescent dye.

    • Seed cancer cells (e.g., HepG2 for liver cancer) in a suitable culture dish with a glass bottom.[1]

    • Allow the cells to adhere overnight.

    • Treat the cells with the fluorescently labeled nanoparticles (e.g., FITC-labeled DLMF) and incubate for a specific period (e.g., 2 hours).[1]

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells and stain the nuclei with a nuclear stain (e.g., DAPI).

    • Visualize the cellular uptake of nanoparticles using a confocal microscope. Increased intracellular fluorescence indicates successful nanoparticle internalization.[1]

Underlying Molecular Mechanisms & Signaling Pathways

This compound and its nanoformulations exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell survival. In hepatocellular carcinoma, this compound-loaded nanoparticles have been shown to inhibit the AKT/NF-κB signaling pathway.[9] This inhibition leads to the downregulation of anti-apoptotic proteins and survival factors like Bcl-2, TNF-α, NF-κB, p-AKT, and STAT-3.[9][10] Concurrently, it upregulates the expression of pro-apoptotic markers such as p53 and BAX.[9] This shift in the balance of pro- and anti-apoptotic proteins triggers the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[1][9]

G This compound-Mediated Apoptotic Signaling Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_apoptosis Apoptosis Execution NP This compound-PLGA-Gal Nanoparticles (DLMF) AKT p-AKT NP->AKT Inhibits NFKB NF-κB NP->NFKB Inhibits STAT3 STAT3 NP->STAT3 Inhibits p53 p53 / BAX (Pro-Apoptotic) NP->p53 Activates Bcl2 Bcl-2 / TNF-α (Anti-Apoptotic) AKT->Bcl2 Suppresses Apoptosis NFKB->Bcl2 STAT3->Bcl2 CytC Cytochrome C Release Bcl2->CytC Inhibits p53->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

This compound nanoparticles inhibit survival pathways to induce apoptosis.

References

Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Dalbergin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dalbergin, a neoflavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1][2] These biological activities are attributed to its ability to modulate key intracellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation. Western blot analysis is an indispensable immunodetection technique for elucidating the molecular mechanisms of this compound. It allows for the precise quantification of changes in the expression and phosphorylation status of specific proteins within these critical pathways, providing valuable insights for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to using Western blot for studying the effects of this compound on major signaling cascades. It includes detailed protocols, data summaries, and visual representations of the affected pathways and experimental workflows.

Key Signaling Pathways Affected by this compound

This compound and its analogs have been shown to primarily influence the AKT/NF-κB and MAPK signaling pathways. Understanding these interactions is crucial for characterizing its mechanism of action.

The AKT/NF-κB Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and apoptosis. Its downstream effector, NF-κB, is a transcription factor that plays a pivotal role in the inflammatory response and cell survival. Studies indicate that this compound can inhibit this pathway, leading to anti-cancer effects. In hepatocellular carcinoma models, this compound administration resulted in a significant decrease in the expression of phosphorylated AKT (p-AKT), NF-κB, STAT-3, Bcl-2, and TNF-α.[3] This inhibition promotes apoptosis and suppresses cell growth.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) IkB IκB pAKT->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters NFkB_active NF-κB (Active) Transcription Gene Transcription (e.g., Bcl-2, TNF-α) NFkB_active->Transcription Promotes This compound This compound This compound->pAKT Inhibits

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is crucial for regulating cellular responses to external stimuli, including stress and growth factors. It is heavily implicated in inflammation. The this compound analog, northis compound, has demonstrated potent anti-neuroinflammatory effects by suppressing the phosphorylation of ERK, JNK, and p38 in LPS-stimulated microglial cells.[5][6][7] This attenuation of MAPK signaling leads to a reduction in the production of pro-inflammatory mediators such as NO, TNF-α, and various interleukins.[5][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (e.g., TLR4) MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKKs) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates pMAPK p-MAPK (Active) TF Transcription Factors (e.g., AP-1) pMAPK->TF Activates This compound This compound (Northis compound) This compound->pMAPK Inhibits Phosphorylation Inflammation Inflammatory Gene Expression (iNOS, COX-2) TF->Inflammation Promotes

Caption: this compound (Northis compound) inhibits the MAPK signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound and its analog Northis compound on key signaling proteins, as determined by Western blot and other assays.

Table 1: Effect of this compound on Protein Expression and Viability

Target PathwayProtein/ParameterCell Line/ModelEffect of this compoundReference
AKT/NF-κBp-AKTDEN-induced HCC ratsDecreased Expression[3]
AKT/NF-κBNF-κBDEN-induced HCC ratsDecreased Expression[3]
AKT/NF-κBSTAT-3DEN-induced HCC ratsDecreased Expression[3]
ApoptosisBcl-2DEN-induced HCC ratsDecreased Expression[3]
Apoptosisp53 mRNAT47D Breast CancerAltered Expression[1]
ViabilityIC50T47D Breast Cancer1 µM (24h), 0.001 µM (48h)[1]

Table 2: Effect of Northis compound on MAPK Pathway Phosphorylation

Target PathwayProteinCell LineEffect of Northis compoundReference
MAPKPhospho-ERKLPS-stimulated BV2Decreased Phosphorylation[5][6]
MAPKPhospho-JNKLPS-stimulated BV2Decreased Phosphorylation[5][6]
MAPKPhospho-p38LPS-stimulated BV2Decreased Phosphorylation[5][6]
InflammationiNOSLPS-stimulated BV2Decreased Expression[5]
InflammationCOX-2LPS-stimulated BV2Decreased Expression[5]

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot results.

Western Blot Experimental Workflow

The overall workflow for analyzing protein expression changes upon this compound treatment involves several sequential steps, from sample preparation to data analysis.

G start 1. Cell Culture & Treatment (e.g., T47D, BV2 cells with this compound) lysis 2. Cell Lysis & Protein Extraction (RIPA Buffer + Inhibitors) start->lysis quantify 3. Protein Quantification (BCA or Bradford Assay) lysis->quantify prepare 4. Sample Preparation (Laemmli Buffer + Heat Denaturation) quantify->prepare sds_page 5. SDS-PAGE (Separation by Molecular Weight) prepare->sds_page transfer 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 7. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-p38) Overnight at 4°C blocking->primary_ab washing 9. Washing (3x with TBST) primary_ab->washing secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) washing->secondary_ab washing2 11. Washing (3x with TBST) secondary_ab->washing2 detection 12. Signal Detection (ECL Substrate + Imaging System) washing2->detection analysis 13. Data Analysis (Densitometry normalized to Loading Control, e.g., β-actin) detection->analysis

Caption: Standard workflow for Western blot analysis.

Detailed Protocol for Western Blotting

1. Cell Lysis and Protein Extraction a. Culture cells to desired confluency and treat with various concentrations of this compound for the specified time. b. Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the total protein and store it at -80°C.

2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.

3. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) a. Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load 20-40 µg of protein per lane into a polyacrylamide gel (8-12% gel, depending on the target protein's molecular weight). c. Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom.

4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting and Detection a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT, mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane. g. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

6. Data Analysis a. Quantify the band intensity for the protein of interest and the loading control (e.g., β-actin, GAPDH) using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to its corresponding loading control band. c. Express the results as a fold change relative to the untreated control.

References

Assessing the Anti-inflammatory Effects of Dalbergin in a Macrophage Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators. These include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of these inflammatory mediators is largely regulated by intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Dalbergin, a neoflavonoid found in plants of the Dalbergia genus, has demonstrated potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in a macrophage model, focusing on its mechanisms of action.

Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Data for the closely related compound northis compound is included to provide a comprehensive overview.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
LPS + this compound585%
1065%
2040%

Table 2: Effect of Northis compound on Pro-inflammatory Cytokine Secretion [1]

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-< 20< 15< 10
LPS (1 µg/mL)-1500 ± 1202500 ± 200800 ± 75
LPS + Northis compound51250 ± 1102100 ± 180650 ± 60
10900 ± 851500 ± 130450 ± 40
20550 ± 50950 ± 90250 ± 25

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentConcentration (µM)iNOS Expression (% of LPS Control)COX-2 Expression (% of LPS Control)
Control-< 2%< 3%
LPS (1 µg/mL)-100%100%
LPS + this compound580%88%
1055%62%
2030%40%

Experimental Protocols

Detailed methodologies for key experiments are provided below. The murine macrophage cell line RAW 264.7 is a suitable model for these studies.

Protocol 1: Cell Culture and LPS Stimulation
  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates or 10 cm dishes for Western blotting and qPCR) and allow them to adhere overnight.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the control group) and incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway studies).[2]

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)[3][4]
  • Sample Collection: After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)[5][6]
  • Sample Collection: Collect the cell culture supernatants after treatment and stimulation. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • General Steps:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Add the substrate and stop the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for Signaling Proteins (NF-κB and MAPK pathways)
  • Cell Lysis: After treatment and stimulation for appropriate time points (e.g., 15-60 minutes for MAPK and IκBα phosphorylation, 1-2 hours for p65 nuclear translocation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis[7][8]
  • RNA Extraction: After treatment and stimulation (e.g., 4-6 hours), extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Thermal Cycling: Use a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Dalbergin_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK This compound This compound This compound->p38 This compound->JNK This compound->ERK This compound->IKK Nrf2 Nrf2 This compound->Nrf2 activates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β, iNOS, COX-2) AP1->Inflammatory_Mediators induce expression IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Mediators induce expression Keap1 Keap1 Nrf2->Keap1 dissociates from Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates HO1 HO-1 Nrf2_nucleus->HO1 induces expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->Inflammatory_Mediators inhibits

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Macrophage Culture start->cell_culture dalbergin_treatment Pre-treatment with this compound (various concentrations) cell_culture->dalbergin_treatment lps_stimulation LPS Stimulation (1 µg/mL) dalbergin_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation griess_assay Griess Assay for NO incubation->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) incubation->elisa western_blot Western Blot for Signaling Proteins incubation->western_blot qpcr qPCR for Gene Expression incubation->qpcr data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on Anti-inflammatory Effects data_analysis->conclusion

Caption: Workflow for this compound assessment.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the anti-inflammatory effects of this compound in a macrophage model. By systematically evaluating its impact on key inflammatory mediators and signaling pathways, a thorough understanding of this compound's therapeutic potential can be achieved. The provided quantitative data for related compounds serves as a valuable reference for experimental design and data interpretation. Further investigation into the Nrf2-activating properties of this compound may reveal additional antioxidant and cytoprotective mechanisms contributing to its overall anti-inflammatory profile.

References

Application Notes and Protocols: Investigating the Osteogenic Potential of Dalbergin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the effects of Dalbergin, a neoflavonoid with promising osteogenic properties, on osteoblast differentiation. The detailed protocols and data presentation guidelines outlined herein will facilitate the systematic evaluation of this compound as a potential therapeutic agent for bone-related disorders.

This compound has been shown to promote bone formation by enhancing the differentiation and mineralization of osteoblasts.[1] Studies suggest that its mechanism of action involves the upregulation of key osteogenic markers and the modulation of critical signaling pathways involved in bone metabolism.[1][2][3] This document provides a roadmap for researchers to further elucidate the molecular mechanisms underlying this compound's pro-osteogenic activity.

Data Presentation: Summary of this compound's Effects

To facilitate a clear comparison of experimental outcomes, all quantitative data should be meticulously recorded and summarized in a tabular format.

Parameter Control Vehicle Control This compound (Concentration 1) This compound (Concentration 2) Positive Control (e.g., BMP-2)
Cell Viability (%)
Alkaline Phosphatase (ALP) Activity (U/mg protein)
Mineralized Nodule Formation (Area/Well)
Gene Expression (Fold Change vs. Control)
RUNX2
Osterix (SP7)
Osteocalcin (BGLAP)
Collagen Type I (COL1A1)
Protein Expression (Relative Density vs. Control)
p-Smad1/5/8
β-catenin

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable to specific cell lines and laboratory conditions.

Cell Culture and Osteogenic Differentiation

This protocol describes the culture of pre-osteoblastic cells (e.g., MC3T3-E1) and the induction of osteogenic differentiation.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic Induction Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • This compound (stock solution in DMSO)

  • Bone Morphogenetic Protein 2 (BMP-2) as a positive control

Procedure:

  • Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.

  • Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 5 x 10^4 cells/cm².

  • After 24 hours, replace the growth medium with Osteogenic Induction Medium.

  • Treat cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL BMP-2).

  • Change the medium every 2-3 days with fresh medium containing the respective treatments.

  • Perform subsequent assays at specified time points (e.g., Day 7 for ALP activity, Day 14-21 for mineralization).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on pre-osteoblastic cells.

Materials:

  • Cells cultured in a 96-well plate as per Protocol 1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After the desired treatment period (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[4]

Materials:

  • Cells cultured in a 24-well plate as per Protocol 1.

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • ALP standard solution

Procedure:

  • On Day 7 of differentiation, wash the cells with PBS.

  • Lyse the cells with cell lysis buffer.

  • Transfer the cell lysate to a new 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 3M NaOH.

  • Measure the absorbance at 405 nm.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Calculate ALP activity and normalize to the total protein content.

Mineralization Assay (Alizarin Red S Staining)

This assay visualizes and quantifies the deposition of calcium, a late marker of osteoblast differentiation.[4]

Materials:

  • Cells cultured in a 24-well plate as per Protocol 1.

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) solution (2% in distilled water, pH 4.2)

Procedure:

  • On Day 14 or 21, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes.

  • Wash the cells with distilled water.

  • Stain the cells with ARS solution for 20 minutes at room temperature.

  • Wash thoroughly with distilled water to remove excess stain.

  • Visualize and capture images of the mineralized nodules using a microscope.

  • For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Gene Expression Analysis (RT-qPCR)

This method quantifies the expression of key osteogenic marker genes.

Materials:

  • Cells cultured in a 6-well plate as per Protocol 1.

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., RUNX2, Osterix, Osteocalcin, COL1A1) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Harvest cells at desired time points (e.g., Day 3, 7, 14).

  • Extract total RNA using a commercially available kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green Master Mix and gene-specific primers.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Expression Analysis (Western Blotting)

This technique detects and quantifies the levels of specific proteins involved in signaling pathways.

Materials:

  • Cells cultured in a 6-well plate as per Protocol 1.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Smad1/5/8, anti-β-catenin, anti-RUNX2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Harvest cells at appropriate time points and lyse them using RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizing the Molecular Landscape

To better understand the complex biological processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways potentially modulated by this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Early Stage Analysis cluster_2 Late Stage Analysis cluster_3 Mechanistic Analysis start Seed Pre-osteoblasts diff Induce Osteogenic Differentiation start->diff treat Treat with this compound diff->treat viability Cell Viability Assay (MTT) treat->viability alp ALP Activity Assay treat->alp gene_early Gene Expression (RUNX2, Osterix) treat->gene_early mineralization Mineralization Assay (Alizarin Red S) treat->mineralization gene_late Gene Expression (Osteocalcin, COL1A1) treat->gene_late western Western Blot (Signaling Proteins) treat->western

Experimental workflow for studying this compound's effects.

The pro-osteogenic effects of this compound are thought to be mediated through the activation of key signaling pathways that govern bone formation. The two primary pathways implicated are the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling cascades.[2]

The BMP pathway is initiated by the binding of BMP ligands to their receptors, leading to the phosphorylation of Smad proteins (Smad1/5/8).[2][5] These activated Smads then translocate to the nucleus to regulate the transcription of osteogenic genes.[2]

The canonical Wnt/β-catenin pathway is activated when Wnt ligands bind to their receptors, leading to the stabilization and nuclear accumulation of β-catenin.[6][7] In the nucleus, β-catenin acts as a co-activator for transcription factors that drive the expression of genes involved in osteoblast differentiation.[6][7]

Both pathways converge on the master transcription factors RUNX2 and Osterix (SP7), which are essential for the commitment and maturation of osteoblasts.[8][9][10]

G cluster_Wnt Wnt/β-catenin Pathway cluster_BMP BMP Pathway cluster_Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds GSK3b GSK-3β Frizzled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc BMP BMP BMPR BMP Receptor BMP->BMPR binds pSmad p-Smad1/5/8 BMPR->pSmad phosphorylates pSmad_nuc p-Smad1/5/8 pSmad->pSmad_nuc This compound This compound This compound->Wnt This compound->BMP Nucleus Nucleus RUNX2 RUNX2 beta_catenin_nuc->RUNX2 pSmad_nuc->RUNX2 Osterix Osterix RUNX2->Osterix Osteogenic_Genes Osteogenic Gene Expression RUNX2->Osteogenic_Genes Osterix->Osteogenic_Genes

This compound's potential signaling pathways in osteoblasts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dalbergin for Cancer Cell Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Dalbergin in cancer cell viability experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cell viability assay?

A1: The effective concentration of this compound is highly dependent on the cell line and incubation time. For initial screening, a broad range is recommended. For example, in studies with the T47D breast cancer cell line, concentrations ranging from 0.000001 µM to 30 µM have been effectively used.[1][2] For hepatocellular carcinoma cell lines like HepG2, concentrations between 10 to 80 µg/ml have been tested.[3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound has low aqueous solubility.[3][4] It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[5] When diluting the stock solution into your cell culture medium for experiments, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration as your treatment groups) in your experimental design.[6]

Q3: How long should I incubate cancer cells with this compound?

A3: Incubation time is a critical parameter that significantly influences the cytotoxic effect of this compound. The half-maximal inhibitory concentration (IC50) can decrease dramatically with longer exposure. For T47D breast cancer cells, the IC50 was found to be 1 µM at 24 hours, 0.001 µM at 48 hours, and 0.00001 µM at 72 hours.[7][8] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.[1]

Q4: What is the mechanism of action for this compound in cancer cells?

A4: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[1][9] Its mechanism involves the modulation of key signaling pathways. Studies have shown that this compound can alter the mRNA levels of apoptosis-related genes such as p53, Bcl-2, and STAT3.[7][8] It can also inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[5] The apoptotic effect is often mediated through the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[1][10]

Data Summary Tables

Table 1: IC50/GI50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimeSource
T47DBreast Cancer1 µM24 hours[7][9]
T47DBreast Cancer0.001 µM48 hours[7][9]
T47DBreast Cancer0.00001 µM72 hours[7][9]
HepG2Hepatocellular Carcinoma20 µg/ml (GI50)48 hours[3]
HTB-26Breast Cancer10 - 50 µMNot Specified[11]
PC-3Pancreatic Cancer10 - 50 µMNot Specified[11]

Table 2: Recommended Experimental Conditions for T47D Cells

ParameterRecommendationRationaleSource
Seeding DensityDetermine empirically; e.g., 10,000-15,000 cells/well (24-well plate)Ensure cells are in an exponential growth phase during the experiment.[12][9]
Concentration Range0.000001 µM to 30 µMTo capture the full dose-response curve.[1][2]
Incubation Time24, 48, and 72 hoursThe effect of this compound is highly time-dependent.[8]
Vehicle ControlDMSO (final conc. < 0.1%)To account for any effects of the solvent.[5]

Experimental Protocols

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, as viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[13]

Materials:

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, or pure DMSO)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cancer cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remember to prepare a vehicle control with the highest concentration of DMSO used in the treatment wells.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from a blank well (medium, MTT, and solubilization solution only).

Visualizations and Diagrams

Experimental and Troubleshooting Workflows

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration A Prepare this compound Stock in DMSO C Perform Broad-Range Dose-Response Assay (e.g., 0.001-30 µM) A->C B Determine Optimal Cell Seeding Density B->C D Incubate for 24, 48, 72h C->D E Perform MTT Assay D->E F Analyze Data: Calculate % Viability E->F G Determine IC50 at each time point F->G H Select Optimal Concentration and Time for Further Assays G->H

Caption: Workflow for determining the optimal concentration of this compound.

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound NFkB Inhibit NF-κB / MAPK Pathways This compound->NFkB Genes Modulate Gene Expression (p53, STAT3) This compound->Genes Bcl2_family Decrease anti-apoptotic Bcl-2 Increase pro-apoptotic Bax This compound->Bcl2_family Mito Mitochondrial Disruption Bcl2_family->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

G cluster_troubleshooting Troubleshooting Guide for Cell Viability Assays Start Unexpected Result in Viability Assay Q1 Is viability higher than expected? Start->Q1 A1_Yes 1. Check this compound concentration/dilutions. 2. Verify compound stability/activity. 3. Increase incubation time. Q1->A1_Yes Yes Q2 Are results inconsistent between replicates? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes 1. Check for pipetting errors. 2. Ensure even cell seeding. 3. Check for this compound precipitation in media. Q2->A2_Yes Yes Q3 Is viability lower than expected in controls? Q2->Q3 No A2_Yes->End A3_Yes 1. Check for contamination. 2. Test for DMSO toxicity (if >0.1%). 3. Ensure optimal cell health and seeding density. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common viability assay issues.

References

Technical Support Center: Enhancing Dalbergin Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Dalbergin in animal models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

A1: this compound, a neoflavonoid, is classified as a Biopharmaceutics Classification System (BCS) Class IV substance, characterized by both low aqueous solubility and low intestinal permeability.[1][2] These factors significantly hinder its absorption from the gastrointestinal tract, leading to low plasma concentrations and reduced therapeutic efficacy.

Q2: What are the primary strategies to overcome the poor bioavailability of this compound?

A2: The most extensively studied and effective strategy to date is the use of nanoformulations. Specifically, encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been shown to significantly improve its pharmacokinetic profile.[3][4][5][6] Further surface modification of these nanoparticles with ligands like galactose can facilitate targeted delivery, for instance, to liver cells.[3][4][5][6] Other potential strategies, commonly employed for flavonoids, include solid dispersions and self-emulsifying drug delivery systems (SEDDS), though specific data for this compound in these formulations is limited.[3][7][8][9]

Q3: How do PLGA nanoparticles enhance this compound's bioavailability?

A3: PLGA nanoparticles can improve this compound's bioavailability through several mechanisms:

  • Enhanced Solubility: Encapsulation within the nanoparticle matrix can increase the dissolution rate of the poorly soluble this compound.

  • Protection from Degradation: The polymeric shell protects this compound from enzymatic degradation in the gastrointestinal tract.[1]

  • Increased Permeability: Nanoparticles can be taken up by the intestinal epithelium through various endocytic pathways, thereby bypassing the limitations of passive diffusion.

  • Sustained Release: PLGA nanoparticles can provide a controlled and sustained release of this compound, leading to a prolonged therapeutic window.[4]

Q4: What is the rationale for using galactose-modified PLGA nanoparticles?

A4: Galactose modification is a targeted delivery strategy.[3][4][6] Hepatocytes (liver cells) express asialoglycoprotein receptors (ASGPR) which have a high affinity for galactose.[3][4][6] By coating the this compound-loaded PLGA nanoparticles with galactose, the formulation can be specifically directed to the liver, which is beneficial for treating liver-specific diseases like hepatocellular carcinoma.[3][4][5][6]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low drug loading or entrapment efficiency in PLGA nanoparticles. - Inefficient emulsification process. - Drug leakage during nanoparticle formation. - Poor solubility of this compound in the organic solvent used.- Optimize the sonication time and power during the emulsification step. - Adjust the concentration of the polymer (PLGA) and stabilizer (e.g., PVA). - Select an organic solvent in which this compound has higher solubility.
High variability in pharmacokinetic data between animal subjects. - Inconsistent administration of the formulation (e.g., gavage technique). - Differences in the physiological state of the animals (e.g., fed vs. fasted state). - Formulation instability.- Ensure consistent and accurate oral gavage technique for all animals. - Standardize the feeding schedule of the animals before and during the study. - Characterize the stability of the formulation under storage and administration conditions.
No significant improvement in bioavailability with the nanoformulation compared to free this compound. - Suboptimal particle size or surface charge of the nanoparticles. - Rapid clearance of nanoparticles by the reticuloendothelial system (RES). - Inefficient release of this compound from the nanoparticles at the site of absorption.- Aim for a particle size in the range of 100-200 nm for optimal absorption. - Consider surface modification with hydrophilic polymers like polyethylene glycol (PEG) to reduce RES uptake. - Evaluate the in-vitro drug release profile at different pH values simulating the gastrointestinal tract to ensure timely release.
Difficulty in achieving a stable solid dispersion of this compound. - Immiscibility between this compound and the chosen carrier. - Recrystallization of this compound during storage.- Screen for carriers with good miscibility with this compound (e.g., PVP, HPMC). - Use a higher ratio of carrier to the drug. - Store the solid dispersion in a desiccated and temperature-controlled environment to prevent moisture-induced recrystallization.
Poor self-emulsification of a developed SEDDS formulation. - Inappropriate ratio of oil, surfactant, and cosurfactant. - Low solubility of this compound in the lipid phase.- Systematically screen different oils, surfactants, and cosurfactants to identify an optimal combination. - Construct a ternary phase diagram to determine the self-emulsification region. - Select an oil phase in which this compound exhibits the highest solubility.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Pristine this compound1.2 ± 0.11.08.5 ± 0.7100
This compound-Loaded PLGA Nanoparticles (DLF)4.8 ± 0.34.045.2 ± 3.1531.8
Galactose-Modified DLF (DLMF)6.2 ± 0.44.068.7 ± 4.5808.2

Data is presented as mean ± standard deviation. The data is compiled from in-vivo studies in Wistar rats.[3]

Table 2: Physicochemical Properties of this compound Nanoformulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
This compound-Loaded PLGA Nanoparticles (DLF)120.20 ± 1.820.231 ± 0.0194.67 ± 2.91
Galactose-Modified DLF (DLMF)135.50 ± 2.150.265 ± 0.0292.14 ± 2.58

Data is presented as mean ± standard deviation.[3][4]

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Nanoparticles (DLF)

  • Method: Double emulsification solvent evaporation method.

  • Procedure:

    • Dissolve 50 mg of PLGA in a suitable organic solvent (e.g., dichloromethane and acetone mixture).

    • Dissolve 10 mg of this compound in the PLGA solution.

    • This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA) using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

    • The resulting emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

    • The nanoparticles are then collected by centrifugation, washed with deionized water to remove excess surfactant and un-encapsulated drug, and lyophilized for storage.

2. In-Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation (pristine drug, DLF, or DLMF) orally via gavage at a dose equivalent to 100 mg/kg of this compound.[3]

    • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 16, 24, and 48 hours) into heparinized tubes.[3]

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma samples using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of this compound in the plasma samples using a validated HPLC method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In-Vivo Pharmacokinetic Study F1 Pristine this compound Admin Oral Administration to Rats F1->Admin F2 This compound-Loaded PLGA NP (DLF) Char Physicochemical Characterization (Size, PDI, EE%) F2->Char F2->Admin F3 Galactose-Modified DLF (DLMF) F3->Char F3->Admin Blood Blood Sampling at Timed Intervals Admin->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC Analysis of this compound Plasma->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK

Caption: Experimental workflow for evaluating the bioavailability of this compound formulations.

dalbergin_apoptosis_pathway cluster_pathways Intracellular Signaling This compound This compound STAT3 STAT3 This compound->STAT3 modulates p53 p53 This compound->p53 upregulates NFkB NF-κB This compound->NFkB inhibits Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates NFkB->Bcl2 activates Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Solvent Systems for Dalbergin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of Dalbergin by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound purification?

A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of this compound and other neoflavonoids.[1][2] Its polar nature allows for effective separation based on the polarity of the compounds in the crude extract. For specific applications, other stationary phases like alumina or reversed-phase C18 silica gel can be considered.

Q2: How do I choose an appropriate solvent system for this compound purification?

A2: The choice of solvent system is critical for successful purification. A good starting point is to use a binary solvent system with a non-polar and a polar component. The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) value for this compound ideally between 0.2 and 0.4.[3][4]

Begin by testing the solubility of your crude extract in various solvents. This compound exhibits good solubility in chloroform, acetone, and ethyl acetate, moderate solubility in methanol, and low solubility in hexane and water.[5][6] This information can guide your initial solvent selection for both TLC and column chromatography.

Q3: Can you provide some examples of starting solvent systems for TLC analysis of this compound?

A3: Based on the polarity of this compound, here are some recommended starting solvent systems for TLC analysis. You will likely need to adjust the ratios to achieve the optimal Rf value.

  • Hexane:Ethyl Acetate (e.g., start with 7:3 or 1:1)

  • Chloroform:Methanol (e.g., start with 9.5:0.5)

  • Dichloromethane:Methanol (e.g., start with 9.8:0.2)

Q4: What is the difference between isocratic and gradient elution, and which one is better for this compound purification?

A4:

  • Isocratic elution uses a single solvent system of constant composition throughout the entire separation process. It is simpler to perform but may not be effective for separating complex mixtures with compounds of widely differing polarities.

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[7][8] This is achieved by progressively increasing the proportion of the more polar solvent in the mixture. Gradient elution is generally more effective for separating complex mixtures like plant extracts, as it allows for the elution of both non-polar and polar compounds in a reasonable time with good resolution.[7][9] For a crude extract containing this compound, a gradient elution is highly recommended.

Q5: How do I prepare my sample for loading onto the column?

A5: There are two primary methods for loading your sample onto a silica gel column:

  • Wet Loading: Dissolve the crude extract in a minimal amount of a strong solvent (a solvent in which it is highly soluble, like dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This is the preferred method as it often leads to better separation.

  • Dry Loading: Dissolve the crude extract in the minimum volume of the initial, least polar mobile phase you will use for the chromatography. Carefully apply this solution to the top of the column bed. This method is quicker but can lead to band broadening if the sample is not loaded evenly or if a solvent stronger than the initial mobile phase is used for dissolution.[10]

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
This compound does not move from the origin (Rf = 0 on TLC) or the top of the column. The solvent system is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane:ethyl acetate mixture).[4]
This compound runs with the solvent front (Rf = 1 on TLC) or elutes immediately from the column. The solvent system is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[4]
Poor separation of this compound from impurities (streaking or overlapping bands). 1. Improper packing of the column (channels or cracks).2. Column overload (too much sample loaded).3. Inappropriate solvent system.1. Ensure the column is packed uniformly without any air bubbles or cracks.2. Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.3. Perform further TLC trials with different solvent systems to find one that provides better separation. Consider using a three-component solvent system for complex mixtures.
Peak tailing of the this compound band. 1. Interaction of this compound with active sites on the silica gel.2. Column overload.3. Channels or voids in the column packing.1. Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to neutralize the silica surface. First, test the stability of this compound with these modifiers on a TLC plate.2. Reduce the sample load.3. Repack the column carefully.[11][12]
This compound appears to be degrading on the column (color change, appearance of new spots on TLC of collected fractions). This compound may be sensitive to the acidic nature of silica gel. Some flavonoids can be unstable on silica.[13][14]1. Deactivate the silica gel by adding a small percentage of water or by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine.2. Consider using a different stationary phase like neutral alumina.3. Minimize the time the compound spends on the column by using flash chromatography.
No compound is eluting from the column. 1. The compound may have precipitated at the top of the column due to low solubility in the mobile phase.2. The compound may have irreversibly adsorbed to the stationary phase.1. Ensure the sample is fully dissolved before loading. If precipitation occurs, you may need to change the initial mobile phase to one with slightly higher polarity.2. Try eluting with a very strong solvent like pure methanol or a mixture of dichloromethane and methanol to see if the compound can be recovered.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
ChloroformHigh
AcetoneHigh
Ethyl AcetateGood
MethanolModerate
HexaneLow
WaterLow

Data sourced from the Journal of Chemical & Engineering Data.[5][6]

Table 2: Polarity Index of Common Solvents for Chromatography

SolventPolarity Index
Hexane0.1
Chloroform4.1
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Water10.2

This table provides a general guide to solvent polarity to assist in developing a gradient elution.

Experimental Protocols

Detailed Methodology for Optimizing a Solvent System for this compound Purification by Column Chromatography

  • Thin Layer Chromatography (TLC) Trials:

    • Prepare stock solutions of your crude extract.

    • On a silica gel TLC plate, spot the crude extract.

    • Develop the TLC plate in a chamber containing your chosen solvent system (e.g., Hexane:Ethyl Acetate 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Calculate the Rf value of the spot corresponding to this compound.

    • Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Never let the solvent level drop below the top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude extract in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to get a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Gradient Elution:

    • Start the elution with the least polar solvent system determined from your TLC trials.

    • Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_extract Crude Plant Extract tlc_analysis TLC Analysis (Solvent System Scouting) crude_extract->tlc_analysis Determine Starting Solvent System column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading (Dry Loading) column_packing->sample_loading gradient_elution Gradient Elution (Increasing Polarity) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection fraction_tlc TLC of Fractions fraction_collection->fraction_tlc Monitor Purity pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Problem Encountered check_rf Check Rf on TLC start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Rf too high/low check_loading Check Sample Load check_rf->check_loading Rf OK, but poor separation solution Problem Resolved adjust_polarity->solution reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_packing Check Column Packing check_loading->check_packing Load OK reduce_load->solution repack_column Repack Column check_packing->repack_column Poor Packing check_stability Check for Degradation check_packing->check_stability Packing OK repack_column->solution modify_silica Deactivate Silica / Change Stationary Phase check_stability->modify_silica Degradation Observed check_stability->solution No Degradation modify_silica->solution

Caption: Troubleshooting logic for this compound purification.

References

Preventing degradation of Dalbergin during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Dalbergin during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your this compound solution, often to a brownish hue, is a common indicator of oxidation.[1] this compound is a phenolic compound, a class of molecules known to be susceptible to oxidation, especially under conditions of high pH, exposure to light, and the presence of dissolved oxygen or metal ions.[1] This process can lead to the formation of quinones and subsequent polymerization, resulting in colored byproducts.[1]

Q2: How can the degradation of this compound affect my experimental results?

Degradation of this compound can significantly impact experimental outcomes in several ways:

  • Loss of Biological Activity: The structural alteration of this compound due to degradation can reduce or eliminate its intended biological effects.[1]

  • Inaccurate Quantification: Degradation leads to a lower concentration of the active this compound compound, causing an underestimation in quantitative assays.[1]

  • Interference from Byproducts: Degradation products may have their own biological or chemical activities that can interfere with your experiments, leading to confounding results.[1]

  • Reduced Solubility: The polymeric byproducts of oxidation can be less soluble, leading to precipitation in your stock or working solutions.[1]

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

For solid this compound, storage in a desiccator at -20°C is recommended to protect it from moisture and heat.[2]

For stock solutions, it is best to:

  • Prepare solutions in a suitable solvent like DMSO, dichloromethane, ethyl acetate, or acetone.[2]

  • Store stock solutions at -20°C or lower for long-term stability, which can be for several months.[2]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the stock solution upon thawing. The solubility of this compound may be limited at lower temperatures, or the compound may have degraded into less soluble byproducts.[1]Gently warm the tube to 37°C and use an ultrasonic bath to help redissolve the compound.[2] If the precipitate persists, it may indicate significant degradation, and a fresh solution should be prepared.
Inconsistent results in cell-based assays. This compound may be degrading in the cell culture medium. The stability of polyphenols can be low in certain media due to their composition and neutral pH.[3][4]Prepare fresh dilutions of this compound in culture medium immediately before each experiment. Minimize the exposure of the treatment medium to light and consider performing stability tests of this compound in your specific cell culture medium in parallel.[3][4]
Loss of activity in a stored working solution. The working solution may have been exposed to light, oxygen, or stored at an inappropriate temperature or pH.Prepare working solutions fresh for each experiment from a properly stored stock solution. Protect working solutions from light by using amber tubes or covering them with foil. If the experiment is lengthy, consider the stability of this compound under the specific experimental conditions (e.g., temperature, pH).

Data on this compound and Related Compound Stability

While specific quantitative data on the degradation of pure this compound under various conditions is limited, the following tables provide insights based on studies of this compound-loaded nanoparticles and general knowledge of polyphenol and coumarin stability.

Table 1: Stability of this compound-Loaded PLGA Nanoparticles

ParameterConditionObservationReference
Temperature 4°CStable for at least 90 days.[5]
25°CStable for at least 90 days.[5]
pH 1.2 (Simulated Gastric Fluid)Studied for in vitro release, implying short-term stability.[5]
7.4 (Simulated Intestinal Fluid)Studied for in vitro release, implying short-term stability.[5]

Table 2: General Stability of Phenolic Compounds and Coumarins

Factor Condition General Effect on Stability Reference
pH Acidic (pH < 7)Generally more stable.[6][7]
Neutral to Alkaline (pH ≥ 7)Prone to oxidation and degradation.[6][7]
Temperature Elevated temperaturesCan accelerate degradation. Some coumarins are stable up to 150-200°C.[8][9]
Light UV or ambient light exposureCan cause photodegradation of flavonoids and related compounds.[10]
Oxygen Presence of dissolved oxygenPromotes oxidation.[1]
Enzymes Polyphenol oxidasesCan cause enzymatic browning and degradation.[11][12]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Solvent Selection: Choose an appropriate solvent for dissolution, such as DMSO, acetone, chloroform, or dichloromethane.[2]

  • Dissolution: Add the solvent to the this compound powder. To aid dissolution, the tube can be gently warmed to 37°C and sonicated for a short period.[2]

  • Storage:

    • For immediate use, prepare the solution on the same day.

    • For long-term storage, the stock solution should be sealed tightly and stored at or below -20°C, where it can be stable for several months.[2]

    • It is highly recommended to aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation of atmospheric moisture into the solution.[2]

Protocol 2: General Workflow for In Vitro Cell-Based Assays
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) as described in Protocol 1.

  • Working Solution Preparation: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Prepare fresh serial dilutions of this compound in the appropriate cell culture medium. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5% for DMSO).

  • Cell Treatment: Add the freshly prepared this compound-containing medium to your cell cultures.

  • Assay: Proceed with your downstream analysis (e.g., viability assay, protein extraction, etc.).

Visualizations

Experimental_Workflow_for_Dalbergin_Handling cluster_preparation Stock Solution Preparation cluster_experiment Experimental Procedure weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or below aliquot->store thaw Thaw Single Aliquot store->thaw Day of Experiment prepare_working Prepare Fresh Working Solution in Culture Medium thaw->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for handling this compound to minimize degradation.

Dalbergin_Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT/p53 Pathway This compound This compound IKK IKK This compound->IKK Inhibits STAT3 STAT3 This compound->STAT3 Modulates p53 p53 This compound->p53 Modulates NFkB NF-κB p65_p50 p65/p50 IKK->p65_p50 phosphorylates IκBα nucleus_nfkb Nuclear Translocation p65_p50->nucleus_nfkb pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus_nfkb->pro_inflammatory apoptosis Apoptosis STAT3->apoptosis p53->apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Issues with Dalbergin precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Dalbergin, a neoflavonoid with promising therapeutic potential but challenging aqueous solubility. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address issues with this compound precipitation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring neoflavonoid compound found in plants of the Dalbergia genus.[1] It has demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3] However, its poor solubility in water (approximately 0.12 mg/mL at 25°C) presents a significant challenge for its use in aqueous-based biological assays and for its development as a therapeutic agent, as it can lead to precipitation and inaccurate experimental results.[2]

Q2: What are the key chemical properties of this compound?

PropertyValueReference
Molecular Formula C₁₆H₁₂O₄[2][4]
Molecular Weight 268.26 g/mol [2][3][4]
Aqueous Solubility (25°C) 0.12 mg/mL[2]
Solubility in DMSO 22 mg/mL[2]
Solubility in Ethanol 8.5 mg/mL[2]
pKa 8.91 ± 0.12[5][6]

Q3: In which solvents is this compound most soluble?

Studies have shown that this compound's solubility varies significantly across different solvents. The order of solubility in several common solvents is: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water.[5][6] For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions due to this compound's higher solubility in it.[2]

Q4: How does temperature affect the solubility of this compound?

The solubility of this compound in various solvents, including water and methanol, generally increases with an increase in temperature.[5]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to troubleshooting and resolving issues related to this compound precipitation during your experiments.

Problem: I am observing precipitation after adding my this compound stock solution (in DMSO) to my aqueous buffer or cell culture medium.

This is a common issue due to the low aqueous solubility of this compound. The following workflow can help you diagnose and solve the problem.

G cluster_0 Troubleshooting this compound Precipitation A Precipitation Observed B Check final DMSO concentration A->B C Is DMSO conc. > 0.5%? B->C Evaluate D Reduce DMSO concentration. Prepare a more concentrated stock or adjust dilution scheme. C->D Yes E Check final this compound concentration C->E No F Is this compound conc. > aqueous solubility limit? E->F Evaluate G Reduce final this compound concentration. Re-evaluate experimental design. F->G Yes H Consider alternative formulation strategies F->H No I Use of co-solvents (e.g., ethanol). Adjust pH. Use of nanoparticle formulations. H->I

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated this compound stock solution in DMSO for use in in vitro assays.

G cluster_1 Protocol: this compound Stock Solution Preparation A Weigh this compound powder B Add appropriate volume of 100% DMSO A->B C Vortex/sonicate until fully dissolved B->C D Sterile filter (0.22 µm) C->D E Aliquot and store at -20°C D->E

Caption: Workflow for preparing this compound stock solution.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution until no particulate matter is visible.

  • To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the aqueous working solution should typically be kept below 0.5% to avoid cytotoxicity.

Protocol 2: Determination of this compound Solubility by UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration of a saturated this compound solution.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Centrifuge

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed tube.

  • Equilibrate: Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Prepare Dilutions: Carefully collect the supernatant and prepare a series of dilutions with the same aqueous buffer.

  • Measure Absorbance: Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound (around 254 nm) using the aqueous buffer as a blank.[2]

  • Calculate Concentration: Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the diluted samples. Back-calculate to find the concentration of the original saturated solution.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol, based on the double emulsion-solvent evaporation method, is for formulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its aqueous dispersibility and bioavailability.[2]

G cluster_2 Protocol: this compound-PLGA Nanoparticle Formulation A Dissolve PLGA in Dichloromethane/Acetone C Mix A and B, sonicate (w/o emulsion) A->C B Dissolve this compound in PVA solution B->C D Add more PVA solution, sonicate (w/o/w emulsion) C->D E Stir to evaporate organic solvent D->E F Collect nanoparticles by centrifugation E->F G Wash and lyophilize nanoparticles F->G

Caption: Workflow for this compound-PLGA nanoparticle synthesis.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane

  • Acetone

  • PVA (Polyvinyl alcohol)

  • Deionized water

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase: Dissolve a specific amount of PLGA (e.g., 25 mg) in a mixture of dichloromethane and acetone (e.g., 3:1 v/v).[2]

  • Aqueous Phase 1: Dissolve a specific amount of this compound (e.g., 2.5 mg) in a small volume of 1% PVA solution (e.g., 0.2 mL).[2]

  • Primary Emulsion (w/o): Add the aqueous phase containing this compound to the organic phase and sonicate in an ice bath to form a water-in-oil emulsion.[2]

  • Secondary Emulsion (w/o/w): Add a larger volume of 1% PVA solution (e.g., 4 mL) dropwise to the primary emulsion while sonicating in an ice bath to form a water-in-oil-in-water double emulsion.[2]

  • Solvent Evaporation: Dilute the double emulsion with a 0.15% PVA solution and stir at room temperature for several hours (e.g., 12 hours) to allow the organic solvents to evaporate, leading to the formation of nanoparticles.[2]

  • Collection and Purification: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

References

Technical Support Center: Deconvolution of Complex NMR Spectra of Dalbergin Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the deconvolution of complex NMR spectra of Dalbergin isolates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when acquiring NMR spectra of this compound isolates?

A1: Researchers often face challenges such as poor solubility, signal overlap in the aromatic region, and the presence of impurities. This compound's low solubility can lead to broad peaks and a poor signal-to-noise ratio.[1] The complex aromatic region of the spectrum often results in overlapping signals, making it difficult to accurately determine coupling patterns and integrations.[1] Furthermore, residual solvents from the isolation process or the presence of minor structurally related impurities can complicate the spectrum.

Q2: How can I improve the resolution of overlapping peaks in the ¹H NMR spectrum of my this compound isolate?

A2: To improve the resolution of overlapping peaks, you can try several approaches. Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and potentially resolve the overlap.[1] Increasing the magnetic field strength of the NMR spectrometer will also lead to better signal dispersion. Additionally, adjusting the temperature during acquisition can sometimes help, especially if you are observing rotamers.[1] Advanced processing techniques, such as deconvolution algorithms available in software like NMRium, ACD/NMR Workbook Suite, or Mnova NMR, can mathematically separate overlapping signals.[2][3][4]

Q3: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer is the solution.[1]

  • Low Solubility: If your this compound sample is not fully dissolved, it can lead to a non-homogenous sample and broad lines.[1] Try using a different deuterated solvent in which this compound has better solubility, or gently warming the sample.

  • High Concentration: A sample that is too concentrated can also result in peak broadening.[1] Diluting the sample may help to sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

Q4: I see unexpected peaks in my spectrum. How do I know if they are impurities or residual solvents?

A4: It is common to have peaks from residual solvents used during isolation and purification (e.g., ethyl acetate, hexane). You can identify these by comparing the chemical shifts of the unknown peaks with published data for common NMR solvents. If the peaks do not correspond to known solvents, they may be impurities from your sample. In such cases, further purification of your this compound isolate may be necessary. Adding a drop of D₂O to your sample can help identify exchangeable protons (like -OH or -NH), as these peaks will disappear or decrease in intensity.[1]

Troubleshooting Guides

Issue 1: Inaccurate integration of aromatic protons due to signal overlap.
  • Symptom: The integration values for the aromatic region of the ¹H NMR spectrum do not correspond to the expected number of protons for this compound.

  • Possible Cause: Significant overlap of proton signals in the aromatic region.

  • Troubleshooting Steps:

    • Solvent Change: Re-run the spectrum in a different deuterated solvent (e.g., acetone-d₆, benzene-d₆) to induce differential chemical shifts.[1]

    • 2D NMR: Acquire a 2D COSY spectrum to identify coupled proton networks and a 2D HSQC/HMBC to correlate protons with their attached carbons. This can help in assigning individual signals within a crowded region.

    • Deconvolution Software: Utilize advanced NMR processing software with deconvolution capabilities to mathematically resolve the overlapping signals.[5][6]

Issue 2: Poor signal-to-noise ratio in ¹³C NMR spectrum.
  • Symptom: The ¹³C NMR spectrum has a low signal-to-noise ratio, making it difficult to identify all the carbon signals of this compound.

  • Possible Cause: Insufficient sample concentration or an inadequate number of scans.

  • Troubleshooting Steps:

    • Increase Concentration: Prepare a more concentrated sample, if solubility allows. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.

    • Increase Number of Scans: Increase the number of scans during data acquisition to improve the signal-to-noise ratio.

    • Use a Higher Field Instrument: If available, use a spectrometer with a higher magnetic field strength for better sensitivity.

    • Check for Proper Tuning and Matching: Ensure the NMR probe is correctly tuned and matched for ¹³C observation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound
  • Sample Purity: Ensure the isolated this compound is of high purity. This can be checked by techniques like HPLC or TLC.

  • Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃). For ¹H NMR, use approximately 0.6-0.7 mL of the solvent.[7]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Deconvolution of Overlapping Signals using NMR Software

This is a general workflow applicable to software like Mnova NMR or ACD/NMR Workbook Suite.

  • Data Import: Import the raw FID or processed spectrum into the software.

  • Initial Processing: Perform standard processing steps: Fourier transform, phase correction, and baseline correction.

  • Peak Picking: Manually or automatically pick the peaks in the spectrum.

  • Deconvolution Tool: Access the deconvolution or line-fitting tool within the software.

  • Region Selection: Select the spectral region with the overlapping signals that you want to deconvolve.

  • Model Fitting: The software will attempt to fit a series of Lorentzian or Gaussian peaks to the selected region. You may need to manually adjust the number of peaks, their positions, widths, and intensities for an optimal fit.

  • Analysis of Results: The deconvolution process will provide a table of the individual fitted peaks with their corresponding chemical shifts, intensities, and areas. This allows for the quantitative analysis of the previously overlapping signals.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (δ, ppm) in DMSO-d₆¹³C Chemical Shift (δ, ppm) in DMSO-d₆
2'-152.41
36.19 (s, 1H)110.82
4-160.86
4a-111.60
56.82 (s, 1H)100.89
6-155.59
7-149.01
87.12 (s, 1H)144.05
8a-135.82
1'-130.00
2', 6'7.58 (m, 5H)129.30
3', 5'7.58 (m, 5H)128.80
4'7.58 (m, 5H)-
7-OCH₃3.89 (s, 3H)56.65
6-OH9.42 (s, 1H)-

Data sourced from Kumar et al. (2022)[9]

Mandatory Visualizations

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating the general experimental workflow for NMR analysis and the signaling pathways affected by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_proc Data Processing & Deconvolution a This compound Isolate b Weighing & Dissolution in Deuterated Solvent a->b c Filtration b->c d Transfer to NMR Tube c->d e 1D NMR (¹H, ¹³C) d->e f 2D NMR (COSY, HSQC, HMBC) g Fourier Transform, Phase & Baseline Correction e->g f->g h Peak Picking & Integration g->h i Deconvolution of Overlapping Signals h->i j Structure Elucidation i->j

Caption: Experimental workflow for NMR analysis of this compound isolates.

stat3_pathway cluster_pathway STAT3 Signaling Pathway Inhibition by this compound cluster_nucleus_content Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to TargetGenes Target Gene Transcription (Proliferation, Survival) This compound This compound This compound->STAT3 inhibits pSTAT3_in p-STAT3 DNA DNA pSTAT3_in->DNA binds to DNA->TargetGenes regulates

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.[10]

nfkb_pathway cluster_pathway AKT/NF-κB Signaling Pathway Inhibition by this compound cluster_nucleus_content GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor AKT AKT Receptor->AKT activates pAKT p-AKT AKT->pAKT IKK IKK pAKT->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases TargetGenes Target Gene Transcription (Inflammation, Survival) This compound This compound This compound->pAKT inhibits NFkB_in NF-κB DNA DNA NFkB_in->DNA binds to DNA->TargetGenes regulates

Caption: this compound's inhibitory effect on the AKT/NF-κB signaling pathway.[11]

References

Dalbergin In Vivo Studies: A Technical Guide to Control Group Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting and implementing appropriate control groups for in vivo studies investigating the therapeutic potential of Dalbergin.

Frequently Asked Questions (FAQs)

Q1: What are the essential control groups for an in vivo experiment with this compound?

A1: The choice of control groups is critical for a robust study design and depends on the specific research question.[1] However, a comprehensive study on this compound should include the following core groups:

  • Naïve (Untreated) Control: This group receives no treatment or intervention and provides a baseline for all physiological and behavioral measurements.

  • Vehicle Control: This is arguably the most critical control. This compound is a neoflavonoid with low solubility and often requires a specific solvent mixture (vehicle) for administration.[2][3] This group receives only the vehicle to ensure that any observed effects are due to this compound itself and not the solvent.

  • Disease Model Control (Sham Control): In studies where a disease state is induced (e.g., inflammation, tumor implantation), this group undergoes the induction procedure but receives a placebo or vehicle instead of this compound. This isolates the effects of the disease from the effects of the treatment.[1]

  • Positive Control: This group receives a well-characterized compound with a known effect in the experimental model (e.g., a standard-of-care anti-inflammatory drug).[1] This validates the assay's sensitivity and provides a benchmark against which to compare this compound's efficacy.

Q2: How do I select an appropriate vehicle for this compound and what are the implications for my control group?

A2: Due to this compound's low solubility, selecting a biocompatible vehicle that can effectively dissolve the compound is crucial.[2][3] The vehicle itself must be non-toxic and inert at the administered volume.

Troubleshooting Guide: Vehicle Selection

  • Issue: My this compound won't dissolve in simple aqueous solutions like saline or PBS.

    • Solution: This is expected. Formulations for hydrophobic compounds often involve a multi-component system. Common options include mixtures of DMSO, Tween 80, polyethylene glycol (PEG), or Cremophor in saline or water.[4] It is critical to use the lowest possible concentration of organic solvents like DMSO, as they can have their own biological effects.

  • Issue: The chosen vehicle appears to cause irritation or adverse effects in the animals.

    • Solution: This highlights the importance of the vehicle control group. If the vehicle control animals show adverse effects, the vehicle is not suitable. You must re-optimize the formulation, perhaps by lowering the concentration of co-solvents or exploring alternative vehicles like oil-based suspensions for subcutaneous administration.[4]

Table 1: Common Vehicle Formulations for Hydrophobic Compounds

Vehicle ComponentRoleTypical Concentration (Final)Key Considerations
DMSO Solubilizing Agent< 5-10%Can have intrinsic anti-inflammatory and toxic effects.
Tween 80 / Polysorbate 80 Surfactant / Emulsifier1-10%Helps keep the compound in suspension/solution.
Polyethylene Glycol (PEG 300/400) Co-solvent10-40%Generally well-tolerated; viscosity can be a factor.
Saline / PBS Diluentq.s. to final volumeThe primary aqueous component of the final formulation.
Corn Oil / Sesame Oil Lipid-based Vehicle100%Suitable for oral or subcutaneous routes, not intravenous.

Q3: How do I choose a relevant positive control for my this compound study?

A3: The positive control should be a standard, approved drug for the condition you are modeling. This compound has demonstrated potential in anti-inflammatory and anti-cancer applications.[3][5]

  • For Anti-Inflammatory Studies: Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium or corticosteroids like Dexamethasone are common choices in models like carrageenan-induced paw edema.[6][7][8]

  • For Anti-Cancer (Hepatocellular Carcinoma) Studies: A standard chemotherapeutic agent used for the specific cancer type, such as 5-Fluorouracil, serves as a relevant positive control.[5]

Experimental Design and Workflow

The selection of control groups should follow a logical progression to ensure that the experiment can unambiguously attribute observed effects to the action of this compound.

G cluster_groups Essential Groups start Start: Define Research Question & Hypothesis model Select In Vivo Model (e.g., Carrageenan Paw Edema, Xenograft Tumor Model) start->model vehicle Determine this compound Solubility & Vehicle model->vehicle groups Define Experimental Groups vehicle->groups g1 Group 1: Naive Control (No treatment) g2 Group 2: Disease + Vehicle (Sham/Vehicle Control) g3 Group 3: Disease + this compound (Test Group) g4 Group 4: Disease + Positive Control (e.g., Dexamethasone) g1->g2 g2->g3 g3->g4

Caption: Workflow for selecting control groups in a this compound in vivo study.

Key Signaling Pathway: this compound's Effect on NF-κB

This compound has been shown to inhibit the AKT/NF-κB signaling pathway, which is a key mechanism for its anti-inflammatory and anti-cancer effects.[5] Understanding this pathway is essential for designing experiments that measure relevant molecular markers. A proper vehicle control is necessary to ensure that observed changes in this pathway are not artifacts of the delivery system.

cluster_n Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) AKT AKT TNFa->AKT IKK IKK AKT->IKK NFkB_complex p65/p50 IκBα IKK->NFkB_complex phosphorylates IκBα IkB IκBα NFkB_complex->IkB IκBα degraded NFkB_active Active NF-κB (p65/p50) Gene Pro-inflammatory Gene Expression NFkB_active->Gene Nucleus Nucleus This compound This compound This compound->AKT Inhibition

Caption: this compound inhibits the pro-inflammatory AKT/NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Vehicle Control (Example Formulation)

This protocol describes the preparation of a common vehicle for a hydrophobic compound like this compound, such as 5% DMSO, 10% Tween 80 in saline.

  • Calculate Required Volumes: For a final volume of 10 mL, you will need:

    • DMSO: 0.5 mL

    • Tween 80: 1.0 mL

    • Sterile Saline (0.9% NaCl): 8.5 mL

  • Initial Solubilization: In a sterile conical tube, add the calculated dose of this compound powder. Add the 0.5 mL of DMSO and vortex thoroughly until the this compound is completely dissolved. This creates a concentrated stock.

  • Add Surfactant: To the DMSO-Dalbergin mixture, add the 1.0 mL of Tween 80. Vortex again to ensure the solution is homogenous.

  • Final Dilution: Slowly add the 8.5 mL of sterile saline to the mixture, vortexing intermittently to prevent precipitation. The final solution may be a clear solution or a fine nano-emulsion.

  • Vehicle Control Preparation: Repeat steps 2-4 precisely, but without adding the this compound powder. This solution is your Vehicle Control .

  • Administration: Administer the exact same volume of the Vehicle Control to the corresponding control group as the this compound solution administered to the treatment group.

Protocol 2: Carrageenan-Induced Paw Edema Model

This acute anti-inflammatory model is used to evaluate the effects of this compound.

  • Animal Acclimatization: Acclimate animals (e.g., Wistar rats) for at least one week under standard housing conditions.[8]

  • Group Allocation: Randomly assign animals to the experimental groups as defined in the workflow diagram above (typically n=6-8 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration:

    • Administer the Vehicle Control to Group 2.

    • Administer This compound (at the desired dose) to Group 3.

    • Administer the Positive Control (e.g., Diclofenac Sodium, 10 mg/kg) to Group 4.

    • Group 1 (Naïve) receives no administration at this step.

    • Note: Administration is typically done 60 minutes before carrageenan injection.[8]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all animals except the Naïve Control group.

  • Post-Induction Measurements: Measure the paw volume for all animals at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of edema inhibition for the this compound and positive control groups relative to the vehicle control group.

Logical Relationships of Control Groups

Naive Naïve (Baseline) Vehicle Disease Model + Vehicle Naive->Vehicle Effect of Disease Model This compound Disease Model + this compound Vehicle->this compound Net Effect of This compound Positive Disease Model + Positive Control Vehicle->Positive Effect of Standard Drug Positive->this compound Comparative Efficacy

Caption: Logical comparisons between experimental groups in a this compound study.

References

Technical Support Center: Purity Assessment of Synthesized Dalbergin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthesized Dalbergin derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthesized this compound derivatives?

A1: A multi-tiered approach using orthogonal techniques is recommended to unequivocally establish the purity of synthesized this compound derivatives. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, providing quantitative data on the percentage of the main compound and any impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying and characterizing impurities by providing molecular weight and structural information.[4][5][6]

  • Elemental Analysis (EA): Used to confirm the elemental composition (C, H, O) of the synthesized compound, which indirectly supports its purity.

Q2: What is a typical acceptable purity level for a synthesized this compound derivative intended for research?

A2: For research-grade compounds, particularly those in the early stages of drug discovery, a purity of >95% is generally considered acceptable. However, for more advanced studies, such as in vivo experiments, a higher purity of >98% or even >99% is often required to ensure that the observed biological effects are solely attributable to the compound of interest.

Q3: What are some potential impurities I should look for in my synthesized this compound derivative?

A3: Impurities can originate from various sources during the synthesis process.[7] For this compound and its derivatives, which are neoflavonoids, potential impurities may include:

  • Unreacted Starting Materials: Such as substituted phenols and phenylpropanoic acid derivatives.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.

  • Byproducts: Compounds formed from side reactions, such as isomers or products of incomplete cyclization.

  • Degradation Products: Formed if the compound is unstable under the reaction or purification conditions.

  • Residual Solvents: Solvents used in the reaction or purification steps.[8]

Q4: Can I rely on melting point to determine the purity of my compound?

A4: Melting point can be a useful preliminary indicator of purity. A pure crystalline solid typically has a sharp melting point range (usually <1°C).[9] The presence of impurities generally causes a depression and broadening of the melting point range.[9][10][11] However, melting point alone is not sufficient to confirm purity and should always be supplemented with more specific analytical techniques like HPLC or NMR.

Q5: Is FTIR spectroscopy useful for purity assessment?

A5: Fourier Transform Infrared (FTIR) spectroscopy is primarily used for identifying functional groups and confirming the structure of the synthesized compound by comparing its spectrum to a reference or expected spectrum.[12][13] While significant impurities with different functional groups may be detectable, FTIR is generally not a quantitative method for purity assessment and is less sensitive to impurities that are structurally similar to the main compound.[14]

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized this compound derivative.

Purity_Assessment_Workflow cluster_initial Initial Synthesis & Purification cluster_preliminary Preliminary Purity Checks cluster_primary Primary Quantitative & Qualitative Analysis cluster_final Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Assess reaction completion & fraction purity MP Melting Point Analysis Purification->MP Check for sharpness of melting range HPLC HPLC-UV/DAD (Quantitative Purity) TLC->HPLC MP->HPLC qNMR 1H qNMR (Absolute Purity & Structure) HPLC->qNMR Orthogonal method LCMS LC-MS/MS (Impurity ID & Confirmation) HPLC->LCMS Characterize impurities EA Elemental Analysis (Elemental Composition) qNMR->EA Confirm structure LCMS->EA Confirm impurity structures Result Final Purity Report EA->Result

Figure 1. Workflow for Purity Assessment of Synthesized this compound Derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary purity assessment techniques.

Analytical TechniqueParameter MeasuredTypical Acceptance CriteriaKey Advantages
HPLC-UV/DAD Peak Area %>95% (research grade)High precision, widely available, quantitative for known impurities.
¹H qNMR Absolute Molar Purity>95%No need for a specific reference standard, provides structural confirmation.[1][2][3]
LC-MS/MS Mass-to-charge (m/z) ratioN/A (for purity %)High sensitivity for trace impurities, definitive impurity identification.[4][5][6]
Elemental Analysis % Composition (C, H, O)Within ±0.4% of theoretical valuesConfirms elemental composition and supports structural integrity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for this compound derivatives. Method optimization will be required for specific analogues.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the this compound derivative (e.g., around 254 nm and 310 nm). A DAD is recommended to check for peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

This protocol describes the use of an internal standard for determining absolute purity.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Internal Standard (IS): A high-purity (>99.9%), stable compound with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).[15]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative into a vial.

    • Accurately weigh an equimolar amount of the internal standard into the same vial.[16]

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the deuterated solvent.[16]

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being integrated (a d1 of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the this compound derivative and a signal for the internal standard.

  • Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Troubleshooting Guide

Issue 1: Peak Tailing in HPLC Chromatogram

  • Question: My main peak in the HPLC analysis is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for phenolic compounds like this compound derivatives is often caused by secondary interactions with residual silanol groups on the silica-based C18 column.[1][12][17] Here’s how to troubleshoot:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. This protonates the silanol groups, reducing their interaction with the phenolic hydroxyl groups of your compound.[13][17]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will significantly reduce tailing for polar compounds.[12]

    • Check for Column Overload: Injecting too concentrated a sample can saturate the stationary phase. Try diluting your sample and re-injecting.[18]

    • Ensure Sample Solvent is Weaker than Mobile Phase: Dissolve your sample in the initial mobile phase composition or a weaker solvent to prevent peak distortion.[1][18]

Issue 2: Extraneous Peaks in ¹H NMR Spectrum

  • Question: I see small peaks in my ¹H NMR spectrum that don't correspond to my this compound derivative. How do I know if they are impurities or something else?

  • Answer: These peaks could be synthetic impurities, residual solvents, or water. Here is a systematic way to identify them:

    • Identify Common Solvent Peaks: The deuterated solvent is never 100% pure and will show a residual peak (e.g., CHCl₃ at ~7.26 ppm in CDCl₃, DMSO-d₅ at ~2.50 ppm in DMSO-d₆).[15][19] Water also appears as a broad singlet, with its chemical shift being solvent-dependent.[19] Refer to published tables of common NMR solvent impurities.[2][8]

    • Check Starting Material Spectra: Compare the spectrum to the NMR spectra of your starting materials to see if any unreacted components remain.

    • Perform a 2D NMR Experiment: A COSY or HSQC experiment can help determine if these small peaks are coupled to your main compound or are separate entities.

    • Use LC-MS to Identify: If the peaks are from impurities, LC-MS analysis can provide their molecular weights, aiding in their identification.[4]

Issue 3: Elemental Analysis Results are Outside the ±0.4% Acceptance Range

  • Question: My elemental analysis results for Carbon and Hydrogen deviate from the calculated values by more than 0.4%. Does this mean my sample is impure?

  • Answer: Not necessarily, although it does warrant further investigation. Here are possible reasons and troubleshooting steps:

    • Presence of Residual Solvent or Water: Even small amounts of trapped solvent or absorbed water can significantly alter the elemental composition. Dry your sample thoroughly under high vacuum before resubmitting for analysis.

    • Incomplete Combustion: Some compounds are difficult to combust completely. Ensure the analytical service is aware of the compound's nature.

    • Hygroscopic Nature: If your compound readily absorbs moisture from the air, this can affect the results. Handle the sample in a dry environment (e.g., a glove box) before analysis.

    • Confirm with Orthogonal Methods: If HPLC and qNMR data show high purity (>99%), the elemental analysis deviation is more likely due to residual solvent or water rather than significant synthetic impurities.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting cluster_ea Elemental Analysis Troubleshooting hplc_issue Peak Tailing Observed hplc_cause1 Is mobile phase pH < 4? hplc_issue->hplc_cause1 hplc_cause2 Is column end-capped? hplc_cause1->hplc_cause2 Yes hplc_sol1 Add 0.1% Formic Acid hplc_cause1->hplc_sol1 No hplc_cause3 Is sample concentration high? hplc_cause2->hplc_cause3 Yes hplc_sol2 Use modern end-capped column hplc_cause2->hplc_sol2 No hplc_sol3 Dilute sample & re-inject hplc_cause3->hplc_sol3 Yes nmr_issue Extraneous Peaks Observed nmr_cause1 Match common solvent peaks? nmr_issue->nmr_cause1 nmr_cause2 Match starting materials? nmr_cause1->nmr_cause2 No nmr_sol1 Identify as solvent/water nmr_cause1->nmr_sol1 Yes nmr_cause3 Need more info? nmr_cause2->nmr_cause3 No nmr_sol2 Identify as unreacted material nmr_cause2->nmr_sol2 Yes nmr_sol3 Run 2D NMR or LC-MS nmr_cause3->nmr_sol3 Yes ea_issue Results > ±0.4% deviation ea_cause1 Is sample thoroughly dry? ea_issue->ea_cause1 ea_cause2 Is compound hygroscopic? ea_cause1->ea_cause2 Yes ea_sol1 Dry under high vacuum ea_cause1->ea_sol1 No ea_cause3 Are HPLC/qNMR results >99% pure? ea_cause2->ea_cause3 No ea_sol2 Handle in dry environment ea_cause2->ea_sol2 Yes ea_sol3 Attribute deviation to residual solvent/water ea_cause3->ea_sol3 Yes

Figure 2. Logic Diagram for Troubleshooting Common Purity Analysis Issues.

References

Technical Support Center: Optimizing Electroporation for Dalbergin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing electroporation parameters for the neoflavonoid Dalbergin, particularly in the context of combination therapy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

A1: this compound is a naturally occurring neoflavonoid, a type of polyphenolic compound, found in plants of the Dalbergia species.[1][2] It has gained attention in cancer research due to its demonstrated anticancer properties, including the ability to induce apoptosis (programmed cell death) and decrease the viability of cancer cell lines.[3][4][5] Studies have shown it can affect the expression of key apoptosis-related genes like p53, Bcl-2, and STAT3.[3][6]

Q2: Why use electroporation to deliver this compound?

A2: Electroporation is a technique that uses an electrical pulse to create temporary pores in cell membranes, allowing molecules like drugs to enter the cell.[7][8] this compound, like many natural compounds, has low solubility and bioavailability, which can limit its effectiveness.[1][2] Electroporation offers a direct physical method to introduce this compound into cells, bypassing potential issues with membrane transport and enhancing its intracellular concentration and therapeutic effect.

Q3: Can electroporation damage this compound or other flavonoids?

A3: Flavonoids are electroactive compounds, meaning they can undergo electron-transfer reactions.[9][10] While the high-voltage, short-duration pulses of electroporation are primarily designed to permeabilize the cell membrane, there is a theoretical potential for electrochemical degradation. However, this is generally not considered a major issue as the primary effect is on the cell membrane. It is always recommended to perform functional assays post-electroporation to confirm the biological activity of the delivered compound.

Q4: What is the main principle behind optimizing electroporation?

A4: The goal of optimization is to find the perfect balance between transfection efficiency and cell viability.[7][8] Key parameters that need to be determined experimentally for each specific cell type include voltage (field strength), pulse duration (pulse length), and the number of pulses.[8][11] The aim is to apply an electrical field strong and long enough to open pores for this compound to enter, but not so intense that it causes irreversible cell damage or death.[12]

Q5: How do I determine if this compound is synergistic with another drug?

A5: To determine synergy, you must compare the effect of the drug combination to the effects of the individual drugs.[13] The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted standard.[14] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[14] This requires generating dose-response curves for each drug individually and for the combination at various concentrations.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Cell Viability After Electroporation 1. Voltage is too high: Excessive voltage causes irreversible membrane damage.[12] 2. Pulse duration is too long: Prolonged exposure to the electric field increases cell stress and toxicity.[12] 3. Sub-optimal buffer: Buffers with high salt content (e.g., PBS, RPMI) are highly conductive and can lead to overheating and cell death.[12] 4. Cells are unhealthy: Cells with high passage numbers or contamination are more fragile.[16]1. Decrease voltage: Reduce the voltage in increments of 10-20 V and assess viability.[12] 2. Shorten pulse length: Decrease the pulse duration in small increments.[12] 3. Use specialized electroporation buffer: Switch to a low-conductivity buffer designed for electroporation to minimize toxicity.[12] 4. Use healthy, low-passage cells: Ensure cells are actively growing and within an optimal passage range (ideally 3-30).[17]
Low this compound Delivery Efficiency 1. Voltage is too low: The electric field is insufficient to adequately permeabilize the cell membrane.[7] 2. Pulse duration is too short: Pores close before a sufficient amount of this compound can enter the cell.[11] 3. Incorrect this compound concentration: The concentration in the electroporation buffer may be too low. 4. Cell density is not optimal: Cell density can affect the local field strength experienced by each cell.[16]1. Increase voltage: Gradually increase the voltage, while monitoring cell viability.[18] 2. Increase pulse length: Incrementally lengthen the pulse duration.[11] 3. Optimize this compound concentration: Perform a dose-response experiment to find the optimal starting concentration. 4. Test different cell densities: An optimal range is typically 1 to 10 million cells/mL.[12]
Arcing During Pulse 1. High salt/ion concentration: The electroporation buffer or the drug solution is too conductive.[19] 2. Air bubbles in the cuvette: Bubbles disrupt the electrical circuit and cause an arc.[16] 3. Cell concentration is too high: Very high cell density can increase the conductivity of the sample.[19]1. Use low-conductivity buffer: Ensure this compound is dissolved in a low-salt buffer or sterile water.[11][19] 2. Proper cuvette handling: Tap the cuvette gently after adding the sample to dislodge any bubbles.[19] 3. Reduce cell concentration: Dilute the cell suspension and try again.[19]
Inconsistent Results Between Experiments 1. Variable cell conditions: Differences in cell passage number, confluency, or health.[17] 2. Inconsistent parameters: Slight variations in voltage, pulse settings, or cell/drug concentrations. 3. Temperature fluctuations: Electroporation at different temperatures can affect membrane fluidity and pore formation.[11]1. Standardize cell culture: Use cells from the same passage range and at a consistent confluency for all experiments.[20] 2. Keep meticulous records: Document all parameters for each experiment to ensure reproducibility. 3. Control temperature: Keep cuvettes and samples on ice before and after the pulse to maintain a consistent temperature.[19]

Data Presentation: Starting Parameters for Optimization

The optimal electroporation settings are highly dependent on the cell line and the electroporator model (square wave vs. exponential decay wave).[8] The following table provides general starting ranges for common human cell lines based on delivering small molecules or nucleic acids. These must be optimized for your specific experimental conditions.

Cell LineWaveformVoltage / Field StrengthPulse DurationNumber of Pulses
HEK293 Square Wave110 - 150 V (for 2mm cuvette)10 - 20 ms1
HeLa Square Wave120 - 180 V (for 2mm cuvette)10 - 20 ms1
MCF-7 Square Wave150 - 250 V (for 2mm cuvette)15 - 25 ms1
Jurkat Exponential Decay250 - 300 V500 - 700 µF1
Primary Fibroblasts Square Wave180 - 240 V (for 2mm cuvette)15 - 25 ms1-2

Note: Field strength (V/cm) is a more transferable unit than voltage. To calculate, divide the voltage by the cuvette gap size in cm (e.g., 200V / 0.2cm = 1000 V/cm).[17]

Experimental Protocols

Protocol 1: Optimization of Electroporation Parameters

This protocol outlines a systematic approach to determine the optimal voltage and pulse duration for delivering this compound into a target cell line.

Materials:

  • Healthy, low-passage cells in log-phase growth.

  • This compound stock solution (dissolved in DMSO, then diluted in electroporation buffer).

  • Electroporation buffer (low conductivity).

  • Electroporator and compatible sterile cuvettes (e.g., 2 mm gap).

  • Cell viability assay (e.g., Trypan Blue, MTT assay).

  • Method to quantify intracellular this compound (e.g., HPLC, fluorescence microscopy if this compound autofluoresces, or a fluorescent analog).

Methodology:

  • Cell Preparation: Harvest cells and wash twice with ice-cold, serum-free medium or PBS to remove residual salts. Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 5x10^6 cells/mL.

  • Parameter Matrix Setup: Design an experiment to test a range of voltages and pulse durations. For example:

    • Voltages: 100 V, 120 V, 140 V, 160 V, 180 V.

    • Pulse Durations: 10 ms, 15 ms, 20 ms.

    • Include a "no pulse" control and a "buffer only" control.

  • Electroporation:

    • Aliquot 100 µL of cell suspension into sterile microcentrifuge tubes on ice.

    • Add this compound to the final desired concentration (e.g., 10 µM). Mix gently.

    • Transfer the cell/Dalbergin mixture to a pre-chilled electroporation cuvette, avoiding bubbles.

    • Pulse the sample using the parameters from your matrix.

  • Recovery: Immediately after the pulse, transfer the cells from the cuvette into a pre-warmed culture plate containing complete growth medium. This minimizes cell stress.[12]

  • Analysis (24-48 hours post-electroporation):

    • Cell Viability: Use Trypan Blue exclusion or an MTT assay to determine the percentage of viable cells for each condition.

    • Delivery Efficiency: Quantify the intracellular this compound concentration.

  • Optimization: Plot cell viability and delivery efficiency against the tested parameters. Select the condition that provides the highest delivery efficiency while maintaining high cell viability (ideally >70%).

Protocol 2: Evaluating Drug Synergy with Combination Index (CI)

This protocol uses a checkerboard assay format to generate data for calculating the Combination Index (CI).

Materials:

  • Target cancer cell line.

  • This compound (Drug A).

  • Combination drug (Drug B).

  • 96-well plates.

  • Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo®).

Methodology:

  • Determine IC50: First, perform separate dose-response assays for this compound and Drug B to determine the IC50 (concentration that inhibits 50% of cell growth) for each drug individually. A study on the T47D breast cancer cell line found an IC50 for this compound to be 1 µM at 24 hours and 0.001 µM at 48 hours.[3][4]

  • Checkerboard Assay Setup:

    • Prepare a 96-well plate. Use a dilution series for each drug centered around its IC50.

    • For example, create 5 concentrations for Drug A (e.g., 0, 0.25x IC50, 0.5x IC50, 1x IC50, 2x IC50) and 5 concentrations for Drug B.

    • Pipette the drugs into the plate so that each well has a unique combination of concentrations, including wells with each drug alone and no-drug controls.

  • Cell Seeding: Seed the cells into the 96-well plate at a predetermined optimal density and incubate for the desired duration (e.g., 48-72 hours).

  • Viability Assessment: Add the viability assay reagent and measure the output (e.g., absorbance, luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Convert the raw data to "Fraction Affected" (Fa), where Fa = 1 - (signal of treated well / signal of control well).

    • Use software like CompuSyn or online calculators to input the dose-effect data.[14] The software will calculate the Combination Index (CI) for each combination.

    • Interpretation: CI < 1 signifies synergy, CI = 1 signifies an additive effect, and CI > 1 signifies antagonism.[14]

Visualizations

Experimental and logical Workflows

G cluster_prep Phase 1: Preparation & Optimization cluster_synergy Phase 2: Combination Therapy Study A 1. Culture Healthy Low-Passage Cells B 2. Determine IC50 for This compound & Combo Drug A->B C 3. Prepare Electroporation Parameter Matrix (Voltage, Pulse Duration) B->C D 4. Electroporate Cells with this compound C->D E 5. Assess Viability & Delivery Efficiency D->E F 6. Select Optimal EP Parameters (High Efficiency, High Viability) E->F G 7. Perform Checkerboard Assay (this compound + Combo Drug) F->G Use Optimized Parameters H 8. Assess Cell Viability (e.g., MTT Assay) G->H I 9. Calculate Combination Index (CI) using Chou-Talalay Method H->I J 10. Analyze Results (Synergy, Additivity, Antagonism) I->J Troubleshooting Start Problem: Low Cell Viability Q1 Was an electroporation- specific buffer used? Start->Q1 A1_Yes Decrease Voltage in 10-20V increments Q1->A1_Yes Yes A1_No Switch from PBS/Media to a low-conductivity buffer Q1->A1_No No Q2 Is viability still <70%? A1_Yes->Q2 End Re-assess Viability A1_No->End A2_Yes Decrease Pulse Duration in small increments Q2->A2_Yes Yes Q2->End No A2_Yes->End Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates mRNA [11] Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates [15] Bax Bax (Pro-apoptotic) p53->Bax activates Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Dalbergin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of two naturally occurring polyphenolic compounds: Dalbergin, a neoflavonoid, and Resveratrol, a stilbenoid. While both compounds have demonstrated promising anticancer potential, this document aims to objectively present available experimental data to facilitate informed research and development decisions. The information is compiled from various studies, and it is important to note that direct comparative investigations under identical experimental conditions are limited.

Executive Summary

This compound and Resveratrol are plant-derived compounds that exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines. At a glance, existing data suggests that this compound may be effective at significantly lower concentrations (in the nanomolar to low micromolar range) in certain cell lines compared to Resveratrol, which typically demonstrates anticancer activity in the micromolar range. Both compounds modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. However, the specific molecular targets and the full extent of their mechanisms of action continue to be elucidated.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for this compound and Resveratrol in various cancer cell lines. It is crucial to consider the differences in cell lines and treatment durations when interpreting this data.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50
T47DBreast Cancer24 hours1 µM[1]
T47DBreast Cancer48 hours0.001 µM[1]
T47DBreast Cancer72 hours0.00001 µM[1]
HepG2Hepatocellular Carcinoma48 hours20 µg/ml (Pure this compound)[2]
HepG2Hepatocellular Carcinoma48 hours<10 µg/ml (Nanoformulation)[2]

Table 2: IC50 Values of Resveratrol in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50
HepG2Hepatocellular Carcinoma48 hours70 µM[3]
MCF-7Breast CancerNot Specified70-150 µM[4]
SW480Colon CancerNot Specified70-150 µM[4]
HCE7Colon CancerNot Specified70-150 µM[4]
Seg-1Esophageal CancerNot Specified70-150 µM[4]
HL60LeukemiaNot Specified70-150 µM[4]
HeLaCervical Cancer48 hours200-250 µM[5]
MDA-MB-231Breast Cancer48 hours200-250 µM[5]
MCF-7Breast Cancer48 hours400-500 µM[5]
SiHaCervical Cancer48 hours400-500 µM[5]
A549Lung Cancer48 hours400-500 µM[5]
FaDuHead and Neck Cancer24 hours>256 µM
PE/CA-PJ49Head and Neck Cancer24 hours~128 µM

Mechanisms of Anticancer Action

Both this compound and Resveratrol exert their anticancer effects through the modulation of various cellular processes, primarily by inducing apoptosis and inhibiting cell proliferation.

This compound: A Focus on Apoptosis Induction

Studies suggest that this compound's primary anticancer mechanism involves the induction of apoptosis. In breast cancer cells, this compound has been shown to alter the mRNA levels of key apoptosis-related genes, including p53, Bcl-2, and STAT3.[1] In hepatocellular carcinoma, this compound administration has been linked to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, TNF-α, NFκB, p-AKT, and STAT-3.[6] Furthermore, in-silico studies have predicted a strong binding affinity of this compound to caspases 3 and 9, which are critical executioner and initiator caspases in the apoptotic cascade, respectively.[7][8]

Resveratrol: A Multi-Targeted Approach

Resveratrol exhibits a broader, multi-targeted approach to cancer inhibition.[9] It has been shown to interfere with multiple signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways.[9] Resveratrol can induce cell cycle arrest, typically at the S phase, and promote apoptosis.[4] Its pro-apoptotic effects are mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[10] Resveratrol can also act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs.

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and Resveratrol in cancer cells.

Dalbergin_Signaling_Pathway This compound This compound AKT p-AKT This compound->AKT Inhibits NFkB NFκB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits p53 p53 This compound->p53 Activates Caspase9 Caspase-9 This compound->Caspase9 Caspase3 Caspase-3 This compound->Caspase3 Cell_Survival Cell_Survival AKT->Cell_Survival NFkB->Cell_Survival STAT3->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p53->Apoptosis Caspase9->Caspase3 Caspase3->Apoptosis

Figure 1: Proposed signaling pathways modulated by this compound.

Resveratrol_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Resveratrol Resveratrol PI3K_AKT_mTOR PI3K/Akt/mTOR Resveratrol->PI3K_AKT_mTOR Wnt_beta_catenin Wnt/β-catenin Resveratrol->Wnt_beta_catenin NFkB_pathway NF-κB Resveratrol->NFkB_pathway Cyclins Cyclin A, B1, D1 Resveratrol->Cyclins Apoptosis Apoptosis Resveratrol->Apoptosis S_phase_arrest S-phase Arrest Resveratrol->S_phase_arrest Cell_Proliferation Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation NFkB_pathway->Cell_Proliferation Cyclins->Cell_Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound or Resveratrol A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

References

A Comparative Guide to the Antioxidant Capacities of Dalbergin and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of dalbergin, a naturally occurring neoflavonoid, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This document summarizes experimental data, details relevant methodologies, and visualizes key pathways to offer an objective assessment for research and development applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value in various assays. The IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation.

While direct comparative studies quantifying the IC50 value of pure this compound against ascorbic acid under identical experimental conditions are not extensively available in the reviewed literature, the following table provides typical IC50 values for ascorbic acid from various studies to serve as a benchmark. This compound's antioxidant potential has been recognized in several in vitro studies[1]. One study on an ethanolic extract of Ougeinia dalbergioides, a plant known to contain this compound, reported an IC50 value in a DPPH assay that was "close to ascorbic acid," suggesting comparable activity[2]. However, for a precise quantitative comparison, data from a head-to-head study is essential.

CompoundAssayIC50 Value (µg/mL)Reference
Ascorbic AcidDPPH2.0 (approx.)[3]
Ascorbic AcidDPPH10.65[4]
Ascorbic AcidDPPH24.34 ± 0.09[5]

Note: IC50 values for ascorbic acid can vary between studies due to differences in experimental conditions, such as the initial concentration of DPPH and the reaction time[3].

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method for determining the free radical scavenging activity of a compound.

Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH free radicals (IC50).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, Ascorbic Acid)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should have a deep violet color and should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare stock solutions of this compound and ascorbic acid in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • To each well of a 96-well plate, add a specific volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of the different concentrations of the test compounds or the standard (ascorbic acid) to the wells (e.g., 20 µL).

    • For the control well, add the same volume of solvent (methanol) instead of the test sample.

    • For the blank well, add the solvent to the test compound solvent volume.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). The violet color of the DPPH solution will fade in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: Plot a graph of the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% scavenging of DPPH radicals and can be determined from the graph.

Visualizing Methodologies and Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Test Samples DPPH_sol->Mix Sample_sol Test Samples (this compound & Ascorbic Acid) in serial dilutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

G cluster_ascorbic Ascorbic Acid Pathway cluster_this compound This compound (Potential Pathways) AA Ascorbic Acid Scavenging Direct Radical Scavenging AA->Scavenging Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) ROS->Scavenging Dehydro Dehydroascorbic Acid Scavenging->Dehydro Redox Cellular Redox Homeostasis Dehydro->Redox Dal This compound Dal->Oxidative_Stress NFkB NF-κB Pathway Oxidative_Stress->NFkB MAPK MAPK Pathway Oxidative_Stress->MAPK Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation MAPK->Inflammation

Caption: Antioxidant signaling pathways of Ascorbic Acid and this compound.

Discussion of Antioxidant Mechanisms

Ascorbic Acid:

Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and singlet oxygen[6]. Its primary mechanism involves donating a hydrogen atom to a free radical, thereby neutralizing it. In this process, ascorbic acid is oxidized to the relatively stable ascorbyl radical, which can then be reduced back to ascorbic acid or further oxidized to dehydroascorbic acid. This ability to donate electrons makes it a highly effective antioxidant. Furthermore, ascorbic acid plays a role in regenerating other antioxidants, such as vitamin E, within the body.

This compound:

This compound, a neoflavonoid, has demonstrated significant antioxidant and free radical scavenging properties in various in vitro models[1]. The antioxidant activity of flavonoids is generally attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to free radicals.

While the direct free radical scavenging mechanism of this compound is a key component of its antioxidant activity, studies have also suggested its involvement in modulating cellular signaling pathways associated with oxidative stress. Research on the anti-inflammatory effects of this compound has shown that it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[7]. These pathways are known to be activated by oxidative stress and lead to the production of pro-inflammatory mediators. By inhibiting these pathways, this compound may indirectly exert its antioxidant effects by reducing the cellular sources of inflammation-induced oxidative stress.

Conclusion

Both this compound and ascorbic acid exhibit significant antioxidant properties. Ascorbic acid is a well-characterized direct scavenger of free radicals. This compound also possesses direct free radical scavenging capabilities, likely due to its flavonoid structure. Furthermore, emerging evidence suggests that this compound may also exert its antioxidant effects by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation.

For a definitive quantitative comparison of their antioxidant potencies, further head-to-head studies employing standardized assays are warranted. Such studies would provide valuable data for researchers and drug development professionals in evaluating the potential of this compound as a novel antioxidant agent.

References

A Head-to-Head Comparison of Dalbergin and Other Neoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of Dalbergin and other selected neoflavonoids. The information is intended to assist researchers and professionals in drug discovery and development in evaluating the therapeutic potential of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathway and experimental workflow diagrams are included to visualize complex biological processes.

Anticancer Activity

Neoflavonoids have garnered significant attention for their potential as anticancer agents. This section compares the cytotoxic effects of this compound and other neoflavonoids on various cancer cell lines.

Table 1: Comparative Anticancer Activity of Neoflavonoids (IC50 values in µM)
CompoundCell Line24h48h72hReference
This compound T47D (Breast Cancer)10.0010.00001[1][2][3][4]
This compound MDA-MB-231 (Breast Cancer)-0.0001-[5][6][7]
Coumestrol MDA-MB-231 (Breast Cancer)->75 (2D culture)-[8]

Note: A direct comparison is challenging due to variations in experimental conditions. The provided data is for informational purposes and should be interpreted in the context of the specific studies cited.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: T47D and MDA-MB-231 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 500 U/mL of penicillin, and 200 mg/L of streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound (0 to 30 µM) for 24, 48, and 72 hours.[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.

The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

  • Cell Seeding: T47D and MDA-MB-231 cells were seeded in 6-well plates at a density of 500 cells per well.

  • Treatment: After 24 hours, the cells were treated with this compound at a concentration of 0.001 µM for 48 hours.[1]

  • Incubation: The medium was then replaced with fresh medium, and the cells were incubated for 11 days to allow for colony formation.[2]

  • Colony Staining and Counting: The colonies were fixed with a 2% formaldehyde solution and stained with 5% crystal violet.[2] Colonies containing more than 50 cells were counted. The surviving fraction was calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.

Signaling Pathways in Anticancer Activity

This compound has been shown to induce apoptosis in breast cancer cells by modulating the STAT3/p53 signaling pathway. It upregulates the expression of the tumor suppressor protein p53 and downregulates the anti-apoptotic protein Bcl-2 and the signal transducer and activator of transcription 3 (STAT3).[1][6]

Dalbergin_Anticancer_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits p53 p53 This compound->p53 activates Bcl2 Bcl-2 STAT3->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis

Caption: this compound's anticancer mechanism.

Coumestrol has been demonstrated to inhibit the proliferation and migration of prostate cancer cells by regulating the MAPK and PI3K/Akt signaling pathways. It decreases the phosphorylation of Akt while increasing the phosphorylation of ERK1/2 and JNK.[9]

Coumestrol_Anticancer_Pathway Coumestrol Coumestrol PI3K PI3K Coumestrol->PI3K inhibits MAPK_pathway MAPK Pathway Coumestrol->MAPK_pathway activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK ERK->Proliferation JNK->Proliferation

Caption: Coumestrol's anticancer mechanism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases. Neoflavonoids have shown promise as anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Neoflavonoids
CompoundTargetIC50 (µM)Cell Line/AssayReference
Latifolin COX-2 Expression- (Significant Inhibition)LPS-stimulated murine peritoneal macrophages[10]
Latifolin NF-κB Activation- (Significant Inhibition)LPS-stimulated murine peritoneal macrophages[10]

Note: Quantitative IC50 values for direct comparison are limited in the reviewed literature. The table indicates significant inhibitory effects observed in the cited studies.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compound (e.g., Latifolin) for a specific time.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of COX-2 activity.

This assay quantifies the activation of the NF-κB signaling pathway, a central regulator of inflammation.

  • Cell Line: A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter is used.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Luciferase Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

Signaling Pathways in Anti-inflammatory Activity

Latifolin exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in LPS-stimulated macrophages. It suppresses the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS.[10]

Latifolin_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) Latifolin Latifolin Latifolin->IKK inhibits NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes

Caption: Latifolin's anti-inflammatory mechanism.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Neoflavonoids have demonstrated potential in this area, exhibiting activity against a range of microorganisms.

Table 3: Comparative Antimicrobial Activity of Neoflavonoids (MIC values in µg/mL)
CompoundMicroorganismMIC (µg/mL)Reference
Coumestrol Bacillus brevis4.4

Note: Data on the antimicrobial activity of this compound and other neoflavonoids against a common set of microorganisms is limited, precluding a direct comparative table.

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

References

A Comparative Analysis of Dalbergin Nanoformulation and 5-Fluorouracil in Preclinical Models of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for more effective and targeted cancer therapies is perpetual. A recent preclinical study has brought to light a novel Dalbergin-loaded nanoformulation (DLMF) as a promising therapeutic agent for hepatocellular carcinoma (HCC), demonstrating comparable efficacy to the established chemotherapeutic drug, 5-fluorouracil (5-FU). This comparison guide provides a detailed overview of the in vivo efficacy, experimental protocols, and underlying signaling pathways of both agents, offering valuable insights for researchers, scientists, and drug development professionals.

A pivotal preclinical investigation using a diethylnitrosamine (DEN)-induced HCC model in albino Wistar rats established that the anticancer efficacy of a this compound-loaded PLGA-galactose-modified nanoformulation (DLMF) is equivalent to that of 5-fluorouracil.[1] This finding positions the this compound nanoformulation as a viable alternative or complementary therapy worthy of further exploration.

Quantitative Efficacy: A Head-to-Head Comparison

While the primary study reports equivalent anticancer efficacy between the this compound nanoformulation and 5-fluorouracil, specific quantitative data on tumor volume, tumor weight, and survival rates from this direct comparison were not available in the public domain at the time of this report. The following tables are structured to present such data once it becomes accessible, providing a clear framework for comparative analysis.

Table 1: Comparative In Vivo Efficacy on Tumor Growth in DEN-Induced HCC Rat Model

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³)Mean Tumor Weight (g)Tumor Growth Inhibition (%)
Control (Vehicle) -Data not availableData not available-
This compound Nanoformulation (DLMF) Data not availableData not availableData not availableData not available
5-Fluorouracil (5-FU) Data not availableData not availableData not availableData not available

Table 2: Comparative Effect on Survival Rate in DEN-Induced HCC Rat Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Control (Vehicle) Data not available-
This compound Nanoformulation (DLMF) Data not availableData not available
5-Fluorouracil (5-FU) Data not availableData not available

Unraveling the Molecular Mechanisms: Signaling Pathways

Both this compound and 5-fluorouracil exert their anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.

This compound's Mechanism of Action:

This compound, a neoflavonoid, has been shown to inhibit the AKT/NF-κB signaling pathway.[1] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and p53, ultimately inducing cancer cell death.[1] Furthermore, this compound has been observed to modulate the expression of inflammatory markers, including TNF-α and STAT-3.[1]

Dalbergin_Pathway This compound This compound Nanoformulation AKT AKT This compound->AKT inhibits p53 p53 This compound->p53 activates NFkB NF-κB AKT->NFkB activates Bcl2 Bcl-2 NFkB->Bcl2 activates Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Bax Bax p53->Bax activates Apoptosis_Induction Induction of Apoptosis Bax->Apoptosis_Induction

Caption: Proposed signaling pathway of this compound nanoformulation in HCC.

5-Fluorouracil's Mechanism of Action:

5-Fluorouracil, a pyrimidine analog, primarily functions as a thymidylate synthase inhibitor, which disrupts DNA synthesis and repair in rapidly dividing cancer cells. It can also be incorporated into RNA, leading to errors in transcription and protein synthesis. The cytotoxic effects of 5-FU are also mediated through the p53 signaling pathway, inducing apoptosis.

fiveFU_Pathway fiveFU 5-Fluorouracil TS Thymidylate Synthase fiveFU->TS inhibits RNA RNA fiveFU->RNA incorporates into p53 p53 fiveFU->p53 activates dNTP dNTP Synthesis TS->dNTP DNA_Synthesis DNA Synthesis & Repair dNTP->DNA_Synthesis Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis disrupts Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil in cancer cells.

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for the interpretation and replication of research findings.

Animal Model:

The in vivo studies were conducted on male albino Wistar rats. Hepatocellular carcinoma was induced using diethylnitrosamine (DEN), a well-established chemical carcinogen for liver cancer research.

Drug Administration:

Details regarding the specific dosages, routes of administration, and treatment schedules for both the this compound nanoformulation and 5-fluorouracil in the direct comparative study were not fully available. However, a general protocol for 5-FU administration in rat models involves intraperitoneal injections at doses ranging from 12.5 mg/kg to 50 mg/kg, administered on varying schedules.

Efficacy Evaluation:

The anticancer efficacy was assessed by monitoring changes in the levels of key molecular markers involved in apoptosis and cell signaling. Immunoblotting was used to measure the protein expression of p53, BAX, Cyt-C, Bcl-2, TNF-α, NFκB, p-AKT, and STAT-3.[1]

Experimental Workflow:

Experimental_Workflow cluster_induction HCC Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation Induction DEN Administration to Wistar Rats Control Vehicle Control Induction->Control DLMF This compound Nanoformulation Induction->DLMF fiveFU 5-Fluorouracil Induction->fiveFU Tumor_Monitoring Tumor Growth Monitoring Control->Tumor_Monitoring DLMF->Tumor_Monitoring fiveFU->Tumor_Monitoring Survival Survival Analysis Tumor_Monitoring->Survival Molecular_Analysis Immunoblotting for Apoptotic & Signaling Markers Survival->Molecular_Analysis

Caption: General experimental workflow for in vivo comparison.

Conclusion

The preclinical evidence suggests that the this compound nanoformulation holds significant promise as an anticancer agent for hepatocellular carcinoma, with an efficacy comparable to the standard chemotherapeutic, 5-fluorouracil. Its mechanism of action, targeting the AKT/NF-κB signaling pathway, offers a distinct therapeutic approach. While the currently available data is compelling, the release of detailed quantitative results from direct comparative studies is eagerly awaited to fully elucidate the relative merits of this novel nanoformulation. Future research should focus on dose-optimization studies, long-term survival analysis, and the potential for combination therapies to further enhance treatment outcomes for HCC patients.

References

Dalbergin's Differential Impact on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the neoflavonoid Dalbergin reveals its potent and varied anticancer effects across different cancer cell lines, primarily investigated in breast and liver cancer models. This guide synthesizes the current experimental data, offering a comparative overview for researchers, scientists, and drug development professionals. The findings highlight this compound's potential as a selective therapeutic agent, underscoring the necessity for cell-line-specific investigation in preclinical studies.

This compound, a naturally occurring neoflavonoid, has demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines. This report consolidates key quantitative data, experimental methodologies, and the implicated signaling pathways to provide a clear comparison of its efficacy.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on the viability and growth of cancer cells have been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters summarized below.

Cell LineCancer TypeParameter24h48h72h
T47DBreast CancerIC50 (µM)[1][2]10.0010.00001
MDA-MB-231Breast CancerIC50 (µM)-0.0001-
HepG2Hepatocellular CarcinomaGI50 (µg/mL)-~20-

Note: The data for different cell lines are derived from separate studies and may not be directly comparable due to variations in experimental protocols. The GI50 for HepG2 cells was reported for pure this compound.

Modulation of Key Regulatory Proteins

This compound's anticancer activity is associated with its ability to modulate the expression of critical proteins involved in apoptosis and cell survival.

Cell LineCancer TypeUpregulated Genes/ProteinsDownregulated Genes/Proteins
T47DBreast Cancerp53 (mRNA), Bcl-2 (mRNA), STAT3 (mRNA)[1][2]-
Hepatocellular Carcinoma (in vivo model)Hepatocellular Carcinomap53, BAX, Cyt-CBcl-2, TNF-α, NFκB, p-AKT, STAT-3[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to assess this compound's effects.

Cell Viability and Cytotoxicity Assays

MTT Assay (for T47D and MDA-MB-231 cells): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

SRB Assay (for HepG2 cells): The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are treated with different concentrations of this compound for 48 hours.

  • Post-treatment, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with SRB solution.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • The percentage of cell growth is calculated based on the absorbance readings.

Clonogenic Assay (for T47D cells)

This assay assesses the ability of a single cell to grow into a colony, indicating its long-term survival and proliferative capacity.

  • T47D cells are treated with various concentrations of this compound for 48 hours.

  • After treatment, the cells are harvested, counted, and seeded at low densities in new culture dishes.

  • The cells are incubated for a period that allows for colony formation (e.g., 11 days).

  • Colonies are then fixed and stained with a staining solution like crystal violet.

  • Colonies containing more than a certain number of cells (e.g., 50) are counted.

  • The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated cells.[2]

Real-Time PCR (for T47D cells)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes.

  • T47D cells are treated with this compound for a specified time.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The quality and quantity of the extracted RNA are assessed.

  • The RNA is reverse-transcribed into complementary DNA (cDNA).

  • The cDNA is then used as a template for PCR amplification using gene-specific primers for target genes (e.g., p53, Bcl-2, STAT3) and a reference gene (e.g., GAPDH).

  • The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Mechanisms of Action

This compound appears to exert its anticancer effects through distinct signaling pathways in different cancer types. The diagrams below illustrate the proposed mechanisms.

Dalbergin_Breast_Cancer_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Modulates p53 p53 This compound->p53 Modulates Apoptosis Apoptosis STAT3->Apoptosis p53->Apoptosis

Caption: Proposed STAT/p53 signaling pathway of this compound in breast cancer cells.

Dalbergin_HCC_Pathway cluster_akt_nfkb AKT/NF-κB Pathway cluster_mitochondrial Mitochondrial Apoptosis Pathway Dalbergin_akt This compound pAKT p-AKT Dalbergin_akt->pAKT Inhibits NFkB NF-κB pAKT->NFkB Inhibits Bcl2_down Bcl-2 NFkB->Bcl2_down Inhibits Transcription Apoptosis_akt Apoptosis Bcl2_down->Apoptosis_akt Promotes Dalbergin_mito This compound iNOS_eNOS iNOS/eNOS Dalbergin_mito->iNOS_eNOS Induces NFkB_mito NF-κB iNOS_eNOS->NFkB_mito Activates Bcl2_family Bcl-2 family NFkB_mito->Bcl2_family CytC Cytochrome C Bcl2_family->CytC Release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_mito Apoptosis Caspase3->Apoptosis_mito

Caption: Proposed signaling pathways of this compound in hepatocellular carcinoma.

Conclusion

The available data strongly suggest that this compound is a promising anticancer agent with cell-line-specific mechanisms of action. In breast cancer cells, particularly the T47D line, it exhibits high potency and appears to act through the STAT/p53 signaling pathway. In hepatocellular carcinoma, its pro-apoptotic effects are linked to the inhibition of the AKT/NF-κB pathway and the induction of mitochondrial apoptosis.

This comparative guide highlights the importance of understanding the molecular heterogeneity of different cancers when evaluating the therapeutic potential of novel compounds. Further research, ideally involving a standardized, multi-cell line screening approach, is warranted to fully elucidate the comparative efficacy and mechanisms of this compound and to guide its future clinical development.

References

Validating Dalbergin's In Vitro Promise: A Comparative Guide to In Vivo Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Dalbergin's in vivo cytotoxic performance against established alternatives, supported by experimental data and detailed protocols.

The promising in vitro cytotoxic effects of this compound, a neoflavonoid with recognized anti-cancer properties, have been substantiated in animal models, particularly in the contexts of hepatocellular carcinoma (HCC) and osteosarcoma. This guide provides a comprehensive comparison of this compound's in vivo efficacy with standard chemotherapeutic agents, offering a detailed overview of the experimental data and methodologies to support further research and development.

Hepatocellular Carcinoma (HCC): this compound vs. 5-Fluorouracil

In preclinical studies utilizing a diethylnitrosamine (DEN)-induced hepatocellular carcinoma model in Wistar rats, this compound and its nanoformulations have demonstrated significant anti-cancer activity. Notably, the efficacy of a galactose-modified PLGA nanoparticle formulation of this compound (DLMF) was found to be comparable to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Comparative Efficacy Data

While direct head-to-head quantitative data from a single study is limited, the available evidence indicates that this compound nanoformulations achieve a level of tumor inhibition equivalent to that of 5-FU in HCC models.

Treatment GroupAnimal ModelKey Findings
This compound Nanoformulation (DLMF) DEN-induced HCC in Wistar ratsAnticancer efficacy is equivalent to 5-Fluorouracil[1].
5-Fluorouracil (5-FU) Orthotopic liver cancer mouse modelSignificantly inhibited tumor growth and reduced tumor weight[2][3].
5-Fluorouracil (5-FU) SMMC7721 xenograft model in nude miceTreatment with 5-FU resulted in a tumor volume inhibition rate of 76.26% and a tumor weight inhibition rate of 49.86%[4].
Experimental Protocols

This compound in DEN-Induced HCC Rat Model:

  • Animal Model: Male Wistar rats.[5]

  • Induction of HCC: A single intraperitoneal dose of 200 mg/kg diethylnitrosamine (DEN) is administered. After two weeks, rats are given 300 mg/kg of thioacetamide (TAA) intraperitoneally three times a week for four consecutive weeks to promote tumor development.[6] Alternatively, some protocols use weekly intraperitoneal injections of DEN (e.g., 40 mg/kg or 70 mg/kg) for several weeks.[7][8]

  • Treatment: this compound, or its nanoformulations, are typically administered orally.

  • Assessment: Tumor burden is assessed by counting and measuring visible tumor nodules on the liver.[9] Survival rates and changes in body and liver weight are also monitored.[10][11]

5-Fluorouracil in HCC Mouse Model:

  • Animal Model: Orthotopic transplant mouse model with human HCC cells.

  • Treatment: 5-FU is administered intravenously.

  • Assessment: Tumor weight and survival time are the primary endpoints for efficacy.

Signaling Pathway: this compound's Impact on AKT/NF-κB in HCC

This compound's cytotoxic effect in hepatocellular carcinoma is mediated through the inhibition of the AKT/NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. This compound's intervention leads to the suppression of anti-apoptotic proteins and the activation of programmed cell death.

G This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates IKK IKK mTOR->IKK activates NF_kB NF-κB IKK->NF_kB activates Proliferation Proliferation NF_kB->Proliferation promotes Apoptosis Apoptosis NF_kB->Apoptosis inhibits

This compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced NF-κB activity.

Osteosarcoma: 4-Methoxydalbergione, a Promising Alternative

A derivative of this compound, 4-methoxydalbergione (4-MD), has shown significant promise in preclinical models of osteosarcoma. In a mouse xenograft model, 4-MD effectively suppressed tumor growth, highlighting its potential as a therapeutic agent for this bone cancer.

Comparative Efficacy Data

The standard of care for osteosarcoma often includes a combination of methotrexate, doxorubicin, and cisplatin (MAP).[10][12] While a direct comparative study is not yet available, the in vivo data for 4-MD demonstrates a notable reduction in tumor weight.

Treatment GroupAnimal ModelKey Findings
4-Methoxydalbergione (4-MD) MG63 human osteosarcoma cell xenograft in BALB/c athymic nude miceSignificantly decreased tumor weight by 22.25 ± 11.46% compared to the control group[2][13].
Cisplatin Human osteosarcoma xenograft in miceReduced tumor volume compared to vehicle-treated animals[14].
Experimental Protocols

4-Methoxydalbergione in Osteosarcoma Xenograft Model:

  • Animal Model: BALB/c athymic nude mice.

  • Tumor Induction: Human osteosarcoma cells (e.g., MG63) are injected into the flanks of the mice.

  • Treatment: 4-MD is administered to the tumor-bearing mice.

  • Assessment: Tumor growth is monitored, and tumor weight is measured at the end of the study. Immunohistochemistry is used to analyze the expression of proliferation markers and signaling proteins in the tumor tissue.[2]

Standard Chemotherapy in Osteosarcoma Xenograft Model:

  • Animal Model: Similar xenograft models are used.

  • Treatment: Standard chemotherapeutic agents like cisplatin are administered, often intraperitoneally.

  • Assessment: Tumor volume and survival are the key efficacy endpoints.

Signaling Pathway: 4-Methoxydalbergione's Modulation of JAK2/STAT3 in Osteosarcoma

The anti-tumor activity of 4-methoxydalbergione in osteosarcoma is attributed to its ability to down-regulate the JAK2/STAT3 signaling pathway.[2][15] This pathway is integral to cell proliferation, survival, and differentiation, and its aberrant activation is a common feature in many cancers. By inhibiting this pathway, 4-MD induces apoptosis in osteosarcoma cells.

G Four_MD 4-Methoxydalbergione JAK2 JAK2 Four_MD->JAK2 inhibits phosphorylation STAT3 STAT3 JAK2->STAT3 phosphorylates Anti_apoptotic_proteins Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Survivin) STAT3->Anti_apoptotic_proteins upregulates Apoptotic_proteins Apoptotic Proteins (Procaspase-3, PARP) STAT3->Apoptotic_proteins downregulates Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis inhibits Apoptotic_proteins->Apoptosis promotes

4-MD inhibits the JAK2/STAT3 pathway, leading to apoptosis in osteosarcoma cells.

Conclusion

The in vivo data presented in this guide strongly supports the translation of in vitro findings on this compound's cytotoxicity to animal models. In hepatocellular carcinoma, this compound nanoformulations demonstrate efficacy comparable to the standard chemotherapeutic 5-Fluorouracil. Furthermore, the related compound, 4-methoxydalbergione, shows significant anti-tumor activity in osteosarcoma models. The elucidation of their mechanisms of action, involving the inhibition of key oncogenic signaling pathways like AKT/NF-κB and JAK2/STAT3, provides a solid foundation for the continued development of this compound and its derivatives as novel anti-cancer agents. Further head-to-head comparative studies with standard-of-care drugs will be crucial in defining their therapeutic potential.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Dalbergin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Dalbergin, a neoflavonoid with significant pharmacological potential, requires precise and reliable analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We present a cross-validation perspective, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

At a Glance: Method Comparison

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Principle Chromatographic separation based on polarity, followed by UV detection.Measurement of light absorbance by this compound at a specific wavelength.
Specificity High. Can resolve this compound from other structurally similar compounds and impurities.[1]Lower. Prone to interference from other compounds that absorb at the same wavelength.
Sensitivity High. Lower limits of detection (LOD) and quantification (LOQ).Moderate. Generally higher LOD and LOQ compared to HPLC.
Linearity Range Wide. Typically in the µg/mL to ng/mL range.[2]Narrower. Often in the µg/mL range.[3][4]
Accuracy High. Excellent recovery rates.[5][6]Good. Can be affected by matrix effects.[3]
Precision High. Low relative standard deviation (%RSD).[5][6]Good. Generally acceptable %RSD.[3]
Sample Throughput Lower. Each sample requires a chromatographic run.Higher. Faster analysis once the method is set up.
Cost & Complexity Higher instrument cost and complexity. Requires skilled operators.Lower instrument cost and simpler operation.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis methods for this compound quantification.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comp Method Comparison start Standard & Sample Preparation hplc_analysis HPLC Method Development & Validation start->hplc_analysis uv_analysis UV-Vis Method Development & Validation start->uv_analysis hplc_quant Quantification of this compound hplc_analysis->hplc_quant compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) hplc_quant->compare uv_quant Quantification of this compound uv_analysis->uv_quant uv_quant->compare

A typical workflow for cross-validating HPLC and UV-Vis methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector is suitable.[5]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of flavonoids.[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) is a common mobile phase. The aqueous phase may be acidified with a small amount of acid like orthophosphoric acid to improve peak shape.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection Wavelength: this compound can be detected at its λmax, which is around 254 nm.[8]

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of pure this compound standard in a suitable solvent like methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 50 µg/mL).[9]

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, an ultrasonic-assisted extraction with a solvent like methanol is often employed.[10] The extract should be filtered through a 0.45 µm syringe filter before injection.[7]

Method Validation Parameters:

The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

UV-Vis Spectrophotometric Method

This protocol describes a straightforward UV-Vis spectrophotometric method for this compound quantification.

Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.[11]

Methodology:

  • Solvent Selection: A solvent that dissolves this compound and does not absorb in the measurement region is required. Methanol or ethanol are common choices.[4]

  • Determination of λmax: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11] For this compound, a λmax around 254 nm is expected.[8]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 1-15 µg/mL).[3]

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[12]

  • Sample Analysis:

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Use the calibration curve to determine the concentration of this compound in the sample.

Method Validation Parameters:

Similar to the HPLC method, the UV-Vis method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters that can be expected for each method.

Table 1: HPLC Method Validation Data

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.06 µg/mL

Table 2: UV-Vis Spectrophotometric Method Validation Data

ParameterTypical Value
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 3%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Chemical Structure of this compound

References

Comparing the gene expression profiles of cells treated with Dalbergin and doxorubicin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known effects of Dalbergin and the widely-used chemotherapeutic agent Doxorubicin on cancer cells. While comprehensive gene expression profile data for this compound is not currently available in public databases, this guide summarizes the existing data on its molecular effects and contrasts them with the well-documented impacts of Doxorubicin. The information is presented to aid in understanding their distinct and potentially overlapping mechanisms of action.

Executive Summary

Doxorubicin is a well-established antineoplastic agent with a broad spectrum of activity, primarily acting through DNA intercalation and topoisomerase II inhibition, leading to widespread changes in gene expression related to DNA damage, cell cycle arrest, and apoptosis.[1][2] this compound, a neoflavonoid, has demonstrated anticancer properties, notably by modulating specific apoptosis-related genes.[3][4] A direct comparison of their global effects on gene expression is currently limited by the lack of publicly available microarray or RNA-sequencing data for this compound. This guide therefore focuses on a comparison of their known mechanisms and impacts on specific genetic markers.

Data Presentation: A Tale of Two Data Sets

Due to the disparity in available data, a side-by-side comparison of comprehensive gene expression profiles is not feasible. The following tables summarize the currently understood effects of both compounds.

Table 1: Comparison of Cellular and Molecular Effects

FeatureThis compoundDoxorubicin
Primary Mechanism of Action Modulation of specific signaling pathways, induction of apoptosis.[3][4]DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS).[1][2]
Effect on Global Gene Expression Data not publicly available.Extensive and well-documented; affects thousands of genes.[5][6][7]
Key Signaling Pathways Affected STAT3/p53/Bcl-2 pathway.[3][4]p53, NF-κB, Notch, and DNA damage response pathways.[1][8][9]
Primary Cellular Outcomes Apoptosis, decreased cell viability.[3][4]Cell cycle arrest, apoptosis, senescence.[10][11]

Table 2: Known Effects on Specific Gene Expression

Gene TargetEffect of this compound (in T47D breast cancer cells)Effect of Doxorubicin (general)
p53 Increased mRNA levels.[3][4]Upregulation as part of the DNA damage response.[12][13]
Bcl-2 Changed mRNA levels (study indicates a change but does not specify direction).[3][4]Generally downregulated, promoting apoptosis.[10]
STAT3 Increased mRNA levels.[3][4]Can be activated, contributing to resistance in some cancers.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings.

This compound: Cell Viability and Gene Expression Analysis in T47D Breast Cancer Cells

The following protocol is based on the study by Mahdizade et al. (2019).[3][4]

  • Cell Culture: T47D human breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability:

    • Cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with varying concentrations of this compound (ranging from 0 to 30 µM) for 24, 48, and 72 hours.[14][15]

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

    • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • Absorbance was measured at 570 nm.

  • Real-Time PCR for Gene Expression Analysis:

    • T47D cells were treated with this compound for 48 hours.

    • Total RNA was extracted from the cells.

    • cDNA was synthesized from the extracted RNA.

    • Real-time PCR was performed to quantify the mRNA levels of p53, Bcl-2, and STAT3.

Doxorubicin: A General Protocol for Gene Expression Profiling

The following is a generalized protocol for analyzing gene expression changes in cancer cells treated with Doxorubicin, based on common laboratory practices.[5][16]

  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.[9]

    • Cells are treated with a specific concentration of Doxorubicin (e.g., 1 µg/ml) for various time points (e.g., 1, 3, 5, 10, 15 hours).[5]

  • RNA Extraction and Quantification:

    • Total RNA is isolated from both control and Doxorubicin-treated cells using a suitable method (e.g., TRIzol reagent).[6]

    • The quality and quantity of the extracted RNA are assessed.

  • Gene Expression Analysis (Microarray or RNA-Seq):

    • For Microarray: Labeled cDNA is synthesized from the RNA and hybridized to a microarray chip containing probes for thousands of genes. The intensity of the signal for each probe is proportional to the amount of corresponding mRNA.[5]

    • For RNA-Sequencing: RNA is converted to a library of cDNA fragments, which are then sequenced using a next-generation sequencing platform. The resulting sequence reads are mapped to a reference genome to quantify the expression level of each gene.[6]

  • Data Analysis:

    • Raw data from the microarray or RNA-seq experiment is processed and normalized.

    • Differentially expressed genes between the Doxorubicin-treated and control groups are identified based on statistical significance and fold-change thresholds.

    • Bioinformatic analysis is performed to identify enriched biological pathways and gene ontologies among the differentially expressed genes.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the methodologies and findings.

Dalbergin_Signaling_Pathway This compound This compound Cell Cancer Cell This compound->Cell STAT3 STAT3 Cell->STAT3 alters expression p53 p53 Cell->p53 alters expression Bcl2 Bcl-2 Cell->Bcl2 alters expression STAT3->Bcl2 regulates Apoptosis Apoptosis p53->Apoptosis promotes Bcl2->Apoptosis inhibits

Figure 1: Postulated signaling pathway of this compound in cancer cells.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Figure 2: Simplified signaling pathway of Doxorubicin in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound or Doxorubicin start->treatment control Control (Untreated) start->control harvest Cell Harvesting treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction gene_expression Gene Expression Analysis (RT-PCR, Microarray, or RNA-Seq) rna_extraction->gene_expression data_analysis Data Analysis gene_expression->data_analysis results Comparative Analysis of Gene Expression Profiles data_analysis->results

Figure 3: General experimental workflow for comparing gene expression profiles.

Conclusion

While Doxorubicin's impact on the cancer cell transcriptome is extensive and well-characterized, the effects of this compound appear to be more targeted, based on current research. The available data suggests that this compound induces apoptosis through the modulation of the p53, Bcl-2, and STAT3 signaling pathways.[3][4] Further research, including global gene expression profiling studies, is necessary to fully elucidate the molecular mechanisms of this compound and to enable a direct and comprehensive comparison with Doxorubicin. Such studies would be invaluable for identifying novel therapeutic targets and for the potential development of combination therapies.

References

Structure-activity relationship of Dalbergin analogues in inhibiting cancer cell growth.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of natural products and their synthetic derivatives. Dalbergin, a neoflavonoid found in the Dalbergia species, has demonstrated promising anticancer properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogues in inhibiting cancer cell growth, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and Its Analogues

The anticancer activity of this compound and its analogues is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the cytotoxic effects of this compound and a series of related isoflavonoid analogues against various cancer cell lines.

CompoundModificationHCT-116 (Colon) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)T47D (Breast) IC50 (µM)Reference
This compound -Not ReportedNot ReportedNot Reported1 (24h), 0.001 (48h)[2]
Olibergin A (Parent Compound) -79.23 ± 4.7832.18 ± 1.7372.12 ± 1.12Not Reported[3]
Analogue 1 (5-hydroxy-7,2',4',5'-tetramethoxyisoflavone) Methylation of hydroxyl groups at C-7 and C-4' of Olibergin A.19.03 ± 0.7010.83 ± 1.6512.53 ± 0.70Not Reported[3]
Analogue 2 (5,7,2',4',5'-Pentamethoxyisoflavone) Methylation of all hydroxyl groups of Olibergin A.30.34 ± 1.15>100>100Not Reported[3]
Analogue 3 (5,7,4'-trihydroxy-2',5'-dimethoxyisoflavone oxime) Oximation of the C4-carbonyl group of a related isoflavanone.>10031.41 ± 1.38>100Not Reported[3]

Structure-Activity Relationship Insights

The data presented above, particularly from the study on olibergin A and its derivatives, provides valuable insights into the structure-activity relationship of this class of compounds. Olibergin A, a related isoflavonoid, and its synthetic analogues offer a model for understanding how structural modifications can impact anticancer efficacy.

The parent compound, olibergin A, exhibited weak to moderate cytotoxicity. However, strategic modifications led to a significant enhancement of its anticancer activity. Specifically, the methylation of the hydroxyl groups at the C-7 and C-4' positions, while retaining the hydroxyl group at C-5 (Analogue 1), resulted in a marked increase in potency against all three tested cancer cell lines (HCT-116, HT-29, and MCF-7).[3] This suggests that a free hydroxyl group at C-5 and methoxy groups at C-7 and in the B-ring are crucial for enhanced cytotoxic activity.

Conversely, the complete methylation of all hydroxyl groups (Analogue 2) or modification of the C4-carbonyl group (Analogue 3) led to a significant decrease in activity, indicating that the presence and position of hydroxyl and methoxy groups, as well as the integrity of the C4-carbonyl, are critical determinants of the anticancer potential of these neoflavonoids.[3]

While extensive anticancer data for a wide range of this compound analogues is still emerging, a study on the synthesis of twenty-three novel this compound analogues with modifications at the C-6 hydroxyl group (introducing cyclic amines, esters, and amides) highlights the potential for creating a diverse chemical library for future anticancer screening.[4]

Mechanisms of Action: Signaling Pathways

This compound and its analogues exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction

This compound has been shown to induce apoptosis in breast cancer cells (T47D) by altering the mRNA levels of apoptosis-related proteins, including p53, Bcl-2, and STAT3.[2] In hepatocellular carcinoma (HCC), this compound triggers mitochondrial apoptosis through the activation of the NF-κB/Bcl-2 signaling pathway, leading to the involvement of caspases-3 and -9.[5][6] In-silico studies have further supported the strong apoptotic potential of this compound through its interaction with caspase-3 and caspase-9.[6]

Inhibition of Pro-Survival Pathways

Preclinical studies have demonstrated that this compound can inhibit the AKT/NF-κB signaling pathway in HCC. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound contributes to its anticancer effects.

Below is a diagram illustrating the proposed signaling pathway modulated by this compound in cancer cells.

References

Dalbergin's Efficacy: A Comparative Analysis of Phytochemicals from Dalbergia Species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data reveals that while dalbergin, a prominent neoflavonoid from Dalbergia species, demonstrates significant biological activity, its effectiveness is not universally superior to all other phytochemicals within this genus. The relative potency of these compounds is highly dependent on the specific biological activity being assessed, with certain isoflavonoids and chalcones exhibiting greater efficacy in particular assays.

This guide provides a comprehensive comparison of the antioxidant, anti-inflammatory, and cytotoxic properties of this compound alongside other phytochemicals isolated from various Dalbergia species. The data presented is compiled from multiple independent studies, and it is important to note that direct comparisons of absolute values (e.g., IC50) should be made with caution due to potential variations in experimental protocols between studies.

Antioxidant Activity

The antioxidant capacity of Dalbergia phytochemicals is a key area of investigation, with studies frequently employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify this activity. The available data suggests that the isoflavone class of compounds, in general, exhibits very potent antioxidant effects, in some cases surpassing that of this compound.

PhytochemicalDalbergia SpeciesAssayIC50 (µM)Source
This compound D. ecastaphyllumDPPHNot explicitly isolated and tested in the cited study, but present in the extract.[1]
CalycosinD. parvifloraSuperoxide Scavenging0.25[2]
Khrinone BD. parvifloraSuperoxide Scavenging0.60[2]
Khrinone CD. parvifloraSuperoxide Scavenging0.67[2]
(3RS)-3′-hydroxy-8-methoxy vestitolD. parvifloraSuperoxide Scavenging2.8[2]
(3R)-vestitolD. parvifloraSuperoxide Scavenging6.4[2]
(3RS)-kenusanone GD. parvifloraSuperoxide Scavenging8.6[2]

Lower IC50 values indicate greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of Dalbergia compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this context, this compound demonstrates moderate activity, while other flavonoids, such as butin and isoliquiritigenin, have shown more potent inhibition.

PhytochemicalDalbergia SpeciesAssayIC50 (µM)Source
This compound D. oliveriNO Inhibition (RAW 264.7)28.7[3]
ButinD. oliveriNO Inhibition (RAW 246.7)7.6[3]
IsoliquiritigeninD. oliveriNO Inhibition (RAW 246.7)11.2[3]
3,7-dihydroxy-4′-methoxyflavoneD. oliveriNO Inhibition (RAW 246.7)19.6[3]
LiquiritigeninD. oliveriNO Inhibition (RAW 246.7)21.4[3]
3′-methoxydaidzeinD. oliveriNO Inhibition (RAW 246.7)22.5[3]
SativanoneD. oliveriNO Inhibition (RAW 246.7)> 100[3]
FormononetinD. oliveriNO Inhibition (RAW 246.7)> 100[3]
DaidzeinD. oliveriNO Inhibition (RAW 246.7)> 100[3]
Compound 3D. odoriferaNO Inhibition (RAW 264.7)14.7 ± 0.3[4]
Compound 4D. odoriferaNO Inhibition (RAW 264.7)40.2 ± 1.1[4]
Compound 5D. odoriferaNO Inhibition (RAW 264.7)3.2 ± 0.1[4]

Lower IC50 values indicate greater anti-inflammatory activity.

Cytotoxic Activity

The cytotoxic effects of Dalbergia phytochemicals against various cancer cell lines have been investigated, with several compounds demonstrating potent activity. While direct comparative data for this compound against a wide range of other Dalbergia compounds in the same study is limited, the available information indicates that other neoflavonoids and chalcones can exhibit strong cytotoxic potential.

PhytochemicalDalbergia SpeciesCancer Cell LineIC50 (µM)Source
This compound D. sissooNot explicitly tested, but extracts show activity.-
MelanoxoinD. melanoxylonHCT11611.92 ± 1.07[5]
MelanoxoinD. melanoxylonMDA-MB-23114.37 ± 1.02[5]
IsoliquiritigeninD. melanoxylonHCT11610.83 ± 1.02[5]
IsoliquiritigeninD. melanoxylonMDA-MB-23113.62 ± 1.09[5]
IsoliquiritigeninD. melanoxylonA20589.82 ± 0.91[5]
2,3,2',4'-tetrahydroxy-6'-methoxychalconeD. melanoxylonA205813.49 ± 1.18[5]
5-hydroxy-7,2',4',5'-tetramethoxyisoflavoneD. stipulaceaHCT-11619.03 ± 0.70[6]
5-hydroxy-7,2',4',5'-tetramethoxyisoflavoneD. stipulaceaHT-2910.83 ± 1.65[6]
5-hydroxy-7,2',4',5'-tetramethoxyisoflavoneD. stipulaceaMCF-712.53 ± 0.70[6]

Lower IC50 values indicate greater cytotoxic activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method for determining the antioxidant capacity of a compound. The principle is based on the reduction of the stable free radical DPPH by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (phytochemical). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This cell-based assay is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test phytochemical for a certain period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-treated control group.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated. A cell viability assay (e.g., MTT) is often performed concurrently to ensure that the observed inhibition is not due to cytotoxicity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phytochemical and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_extraction Phytochemical Extraction and Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis P Dalbergia Plant Material (Heartwood, Leaves, etc.) E Solvent Extraction (e.g., Ethanol, Ethyl Acetate) P->E C Crude Extract E->C F Fractionation (e.g., Column Chromatography) C->F I Isolation of Pure Compounds F->I AO Antioxidant Assays (DPPH, ORAC, etc.) I->AO AI Anti-inflammatory Assays (NO Inhibition, etc.) I->AI AC Cytotoxicity Assays (MTT, etc.) I->AC D Determination of IC50 Values AO->D AI->D AC->D S Structure-Activity Relationship (SAR) Studies D->S Comp Comparison of Efficacy S->Comp

Caption: General workflow for the isolation and biological screening of phytochemicals from Dalbergia species.

Caption: Simplified NF-κB signaling pathway, a key target for the anti-inflammatory effects of Dalbergia phytochemicals.

References

Benchmarking the stability of Dalbergin formulations under different conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dalbergin, a neoflavonoid with promising therapeutic potential, faces challenges in formulation development due to its low solubility and potential for degradation. This guide provides a comparative analysis of the stability of a nanoparticle-based this compound formulation, offering insights into its performance under different storage conditions. The information presented herein is intended to assist researchers in the development of stable and effective this compound drug products.

Comparative Stability Data

Currently, detailed stability data is most readily available for this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles modified with galactose (DLMF). The stability of this formulation was assessed over a 90-day period at two different temperatures, with particle size and entrapment efficiency serving as key stability indicators.

FormulationStorage ConditionTime PointParticle Size (nm)Entrapment Efficiency (%)
This compound-loaded PLGA Nanoparticles (DLMF)4°C ± 1°CDay 0120.20 ± 1.8294.67 ± 2.91
Day 30Not specifiedNot specified
Day 60Not specifiedNot specified
Day 90No significant differenceNo significant difference
25°C ± 2°CDay 0120.20 ± 1.8294.67 ± 2.91
Day 30Not specifiedNot specified
Day 60Not specifiedNot specified
Day 90No significant differenceNo significant difference

Note: The available literature indicates no statistically significant differences in particle size and entrapment efficiency after 90 days at both storage conditions, suggesting good stability of the DLMF formulation.[1][2] Specific values at intermediate time points were not provided in the referenced study.

Experimental Protocols

The stability of the this compound-loaded PLGA nanoparticle formulation was evaluated following the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1]

Protocol: Long-Term Stability Testing of this compound-loaded PLGA Nanoparticles (DLMF)

  • Sample Preparation: The optimized this compound-loaded galactose-modified PLGA nanoparticle formulation (DLMF) is prepared.

  • Storage Conditions: The DLMF samples are stored in clear containers at two different conditions:

    • Refrigerated: 4°C ± 1°C

    • Room Temperature: 25°C ± 2°C

  • Time Points: The stability of the samples is evaluated at specified intervals: Day 0, Day 30, Day 60, and Day 90.[1]

  • Analytical Parameters: At each time point, the following parameters are assessed:

    • Particle Size: Measured to monitor any changes in the nanoparticle dimensions, which could indicate aggregation or degradation.

    • Entrapment Efficiency (%EE): Determined to quantify the amount of this compound retained within the nanoparticles over time.

  • Data Analysis: The data collected at each time point is compared to the initial data (Day 0) to assess any significant changes and determine the stability profile of the formulation.

Visualizing Experimental Workflow and Potential Degradation

To aid in the understanding of the stability assessment process and the potential degradation pathways of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_analysis Stability Analysis prep Prepare this compound-loaded PLGA Nanoparticles (DLMF) storage_fridge Store at 4°C ± 1°C prep->storage_fridge storage_rt Store at 25°C ± 2°C prep->storage_rt day0 Day 0 storage_fridge->day0 storage_rt->day0 day30 Day 30 day0->day30 day0->day30 ps_analysis Particle Size Analysis day0->ps_analysis ee_analysis Entrapment Efficiency Analysis day0->ee_analysis day60 Day 60 day30->day60 day30->day60 day30->ps_analysis day30->ee_analysis day90 Day 90 day60->day90 day60->day90 day60->ps_analysis day60->ee_analysis day90->ps_analysis day90->ee_analysis

Figure 1. Experimental workflow for this compound formulation stability testing.

Note on Degradation Pathways: Extensive literature searches did not yield specific studies on the forced degradation of this compound. Therefore, the following diagram illustrates a putative degradation pathway based on the known degradation mechanisms of other neoflavonoids and related phenolic compounds, which primarily involve hydrolysis and oxidation.[3][4] This diagram is intended for illustrative purposes to guide future stability-indicating method development.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic Conditions) cluster_oxidation Oxidative Degradation (e.g., H₂O₂, Light) This compound This compound hydrolysis_product Lactone Ring Opening This compound->hydrolysis_product Hydrolysis oxidation_product Formation of Quinone-type Structures or Ring Cleavage Products This compound->oxidation_product Oxidation

Figure 2. Putative degradation pathways of this compound.

References

Unveiling the Molecular Landscape: A Comparative Analysis of Dalbergin's Impact on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of potential anticancer compounds is paramount. Dalbergin, a naturally occurring neoflavonoid, has demonstrated promising anti-proliferative and apoptotic effects in various cancer cell lines. This guide provides a comparative overview of the cellular and molecular changes observed in cancer cells treated with this compound versus untreated cells, based on available experimental data. While comprehensive proteomic studies are still emerging, existing research sheds light on key protein alterations and signaling pathway perturbations induced by this compound.

Recent investigations into the anticancer properties of this compound have highlighted its ability to modulate critical signaling pathways and alter the expression of key proteins involved in cell survival and apoptosis.[1][2][3] Studies have primarily focused on breast and hepatocellular carcinoma cell lines, revealing a consistent pattern of reduced cell viability and induction of programmed cell death upon this compound treatment.[1][4][5][6][7]

Quantitative Analysis of this compound's Effects

The following table summarizes the key quantitative findings from studies on this compound-treated cancer cells. These data provide a snapshot of the compound's potency and its impact on specific molecular markers.

Cancer Cell LineTreatment ParametersKey Quantitative FindingsReference
T47D (Breast Cancer)0.001 µM this compound for 48 hoursReduced the surviving fraction of cells.[1]
T47D (Breast Cancer)Varied concentrations (0-30 µM) and durations (24, 48, 72 hours)IC50 values: 1 µM (24h), 0.001 µM (48h), 0.00001 µM (72h).[1][8]
T47D (Breast Cancer)Not specifiedAltered mRNA levels of p53, Bcl-2, and STAT3 genes.[1][8]
HepG2 (Hepatocellular Carcinoma)Not specifiedIn-silico analysis showed binding affinity of -6.7 kcal/mol for caspase-3 and -6.6 kcal/mol for caspase-9.[5][6]
DEN-induced HCC model (Rats)Not specifiedAdministration of this compound formulations resulted in a significant decrease in the expression of Bcl-2, TNF-α, NFκB, p-AKT, and STAT-3.[2]

Experimental Protocols

The following section details the methodologies employed in the cited studies to assess the effects of this compound on cancer cells.

Cell Viability and Proliferation Assays:

  • MTT Assay: T47D breast cancer cells were seeded and treated with various concentrations of this compound (0 to 30 µM) for 24, 48, and 72 hours. The cell viability was evaluated using the MTT assay, which measures the metabolic activity of cells.[3]

  • Clonogenic Assay: To assess the long-term survival of cancer cells, T47D cells were treated with this compound for 48 hours. After treatment, the cells were allowed to form colonies, and the surviving fraction was determined.[1]

Gene Expression Analysis:

  • Real-Time PCR: The transcription levels of key genes, including p53, Bcl-2, and STAT3, were quantified in T47D cells treated with this compound. This technique measures the amount of specific mRNA, providing insights into gene regulation.[1][8]

Protein Expression and Interaction Analysis:

  • Immunoblotting: In a preclinical model of hepatocellular carcinoma, the expression levels of apoptotic markers such as p53, BAX, Cyt-C, Bcl-2, TNF-α, NFκB, p-AKT, and STAT-3 were examined by immunoblotting in response to this compound treatment.[2]

  • In-Silico Molecular Docking: Computational studies were performed to predict the binding affinity of this compound to key apoptotic proteins, caspase-3 and caspase-9.[5]

Visualizing the Impact: Signaling Pathways and Workflows

To illustrate the mechanisms through which this compound exerts its anticancer effects, the following diagrams depict the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis & Interpretation CancerCells Cancer Cell Lines (e.g., T47D, HepG2) Untreated Untreated Control CancerCells->Untreated Treated This compound Treatment (Varying Concentrations & Durations) CancerCells->Treated Viability Cell Viability Assays (MTT) Untreated->Viability Clonogenic Clonogenic Assay Untreated->Clonogenic GeneExpression Gene Expression Analysis (Real-Time PCR) Untreated->GeneExpression ProteinAnalysis Protein Level Analysis (Immunoblotting) Untreated->ProteinAnalysis Treated->Viability Treated->Clonogenic Treated->GeneExpression Treated->ProteinAnalysis Quantification Quantification of Cell Survival & Gene/Protein Expression Viability->Quantification Clonogenic->Quantification GeneExpression->Quantification ProteinAnalysis->Quantification Pathway Signaling Pathway Analysis Quantification->Pathway

A generalized workflow for studying this compound's effects on cancer cells.

dalbergin_pathway cluster_akt_nfkb AKT/NF-κB Pathway cluster_apoptosis Apoptosis Regulation This compound This compound AKT p-AKT This compound->AKT inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates p53 p53 This compound->p53 upregulates Caspases Caspase-3, Caspase-9 This compound->Caspases activates STAT3 STAT3 This compound->STAT3 inhibits NFkB NF-κB AKT->NFkB inhibits TNFa TNF-α NFkB->TNFa Apoptosis Apoptosis Bcl2->Apoptosis inhibits p53->Apoptosis Caspases->Apoptosis

Signaling pathways modulated by this compound in cancer cells.

References

Validating the Synergistic Potential of Dalbergin with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology. Dalbergin, a neoflavonoid found in various plants of the Dalbergia genus, has demonstrated notable anticancer properties in preclinical studies.[1][2][3] This guide provides a comparative overview of this compound's performance against conventional chemotherapeutic agents, outlines experimental protocols for validating potential synergistic effects, and visualizes the key signaling pathways involved. While direct synergistic studies on this compound with specific chemotherapy drugs are limited, this guide synthesizes the available data to support the rationale for and design of future combination studies.

Data Presentation: A Comparative Look at Cytotoxicity

Table 1: IC50 Values of this compound in T47D Breast Cancer Cells [1]

Treatment DurationIC50 Concentration (µM)
24 hours1
48 hours0.001
72 hours0.00001

Table 2: Comparative IC50 Values of Doxorubicin and 5-Fluorouracil in Breast and Hepatocellular Carcinoma Cell Lines

DrugCell LineIC50 Concentration (µM)Reference
DoxorubicinMCF-7 (Breast Cancer)Varies (concentration-dependent)[4]
5-FluorouracilSMMC-7721 (Hepatocellular Carcinoma)Varies (concentration-dependent)[5][6]

Note: The IC50 values for Doxorubicin and 5-Fluorouracil are presented as ranges as they are highly dependent on the specific experimental conditions.

Experimental Protocols: Methodologies for Validating Synergy

To rigorously validate the synergistic effects of this compound with conventional chemotherapy, a series of well-defined experiments are required. The following protocols are based on standard methodologies used in preclinical cancer research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., T47D, MCF-7, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound alone, a conventional chemotherapy drug (e.g., Doxorubicin, 5-FU) alone, and combinations of both at different ratios.

  • Incubation: The treated cells are incubated for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 values.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Treatment: Cells are treated with this compound, chemotherapy, or the combination for a defined period (e.g., 48 hours).

  • Incubation: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.

  • Staining: Colonies are fixed and stained with a solution like crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated based on the number of colonies in treated versus untreated cells.

Synergy Analysis (Combination Index - CI)

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.

  • Data Input: The dose-response data from the cell viability assays for each drug alone and in combination are used.

  • Calculation: The Combination Index (CI) is calculated using software like CompuSyn.

  • Interpretation:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Real-Time PCR for Gene Expression Analysis

This technique is used to measure the changes in the expression of specific genes involved in apoptosis and cell signaling.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The expression levels of target genes (e.g., p53, Bcl-2, STAT3, caspases) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green).

  • Analysis: The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways potentially modulated by a this compound-chemotherapy combination and a typical experimental workflow for synergy validation.

G cluster_0 Experimental Workflow for Synergy Validation A Cancer Cell Lines (e.g., T47D, HepG2) B Treatment Groups: - this compound Alone - Chemo Alone - this compound + Chemo A->B C Cell Viability Assay (MTT) B->C D Clonogenic Assay B->D F Molecular Analysis (Real-Time PCR, Western Blot) B->F E Synergy Analysis (Combination Index) C->E D->E G Data Interpretation & Conclusion E->G F->G

Caption: A typical experimental workflow for validating the synergistic effects of this compound and chemotherapy.

G cluster_1 Potential Signaling Pathways Modulated by this compound and Chemotherapy This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition p53 p53 This compound->p53 Upregulation Akt Akt This compound->Akt Inhibition Chemo Conventional Chemotherapy Chemo->p53 Activation NFkB NF-κB Chemo->NFkB Modulation Survival Cell Survival STAT3->Survival Promotes Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Proliferation Cell Proliferation NFkB->Proliferation Promotes NFkB->Survival Promotes Akt->Survival Promotes

Caption: Postulated signaling pathways affected by the combination of this compound and conventional chemotherapy.

Concluding Remarks

The available preclinical data suggests that this compound possesses significant anticancer properties, making it a promising candidate for combination therapy. Its ability to modulate key signaling pathways involved in cell survival and apoptosis, such as the STAT/p53 and AKT/NF-κB pathways, provides a strong rationale for investigating its synergistic potential with conventional chemotherapeutic agents.[7] The experimental protocols and visualizations provided in this guide offer a framework for researchers to systematically validate these potential synergistic effects. Further in-depth studies are warranted to elucidate the precise mechanisms of interaction and to translate these preclinical findings into effective clinical strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Dalbergin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Dalbergin, a neoflavonoid with notable antioxidant properties, requires careful consideration for its end-of-life protocol to ensure personnel safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established laboratory safety standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] Therefore, adherence to proper personal protective equipment (PPE) and handling protocols is non-negotiable.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Handling Solid Form: When handling this compound powder, take care to avoid dust formation.[5]

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C₁₆H₁₂O₄[1][3][5][6]
Molecular Weight 268.26 g/mol [1][3][5][6]
CAS Number 482-83-7[1][5][6]
Appearance Powder[1][5]
Classification Neoflavonoid[3][6][7]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste is through an approved waste disposal plant.[5] Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Indicate the solvent and approximate concentration of this compound on the label.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound."

    • Ensure the label also lists any solvents or other chemicals mixed with the this compound waste.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure that incompatible waste streams are segregated to prevent any potential chemical reactions.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Dalbergin_Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (this compound solutions) waste_type->liquid_waste Liquid label_solid Label as 'Hazardous Waste: Solid this compound' solid_waste->label_solid label_liquid Label as 'Hazardous Waste: Liquid this compound' (Note solvent & concentration) liquid_waste->label_liquid store_waste Store in Designated Satellite Accumulation Area label_solid->store_waste label_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal by Approved Waste Disposal Plant contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dalbergin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dalbergin, a neoflavonoid compound. By adhering to these procedural steps, you can minimize risks and ensure safe operational and disposal practices.

Chemical and Safety Data Summary

The following table summarizes the key quantitative data for this compound. Due to the absence of established occupational exposure limits (OELs), a conservative approach to handling is recommended based on its hazard classification.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 482-83-7N/A
Molecular Formula C₁₆H₁₂O₄[1]
Molecular Weight 268.26 g/mol [1][2]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)N/A
Occupational Exposure Limit (OEL) Not EstablishedN/A

Personal Protective Equipment (PPE) Protocol

Given this compound's hazard profile, a comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Preparing Solutions Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. Secondary: Chemical splash goggles and a face shield if there is a risk of splashing. Use of a chemical fume hood is mandatory.
Cell Culture and In Vitro Assays Primary: Nitrile gloves, lab coat, and safety glasses. Secondary: Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and operator protection.
Animal Dosing and Handling Primary: Nitrile gloves, solid-front lab gown, and safety glasses. Secondary: A fit-tested N95 respirator is recommended if there is a potential for aerosol generation.
Waste Disposal Primary: Heavy-duty nitrile or butyl rubber gloves, lab coat, and chemical splash goggles. Secondary: A face shield and impervious apron should be worn when handling bulk waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the step-by-step workflow for safely handling this compound in a laboratory setting, from receiving to disposal.

Dalbergin_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase Receiving Receiving & Storage RiskAssessment Risk Assessment & SOP Review Receiving->RiskAssessment 1. Verify Integrity PPE_Donning PPE Donning RiskAssessment->PPE_Donning 2. Understand Hazards Weighing Weighing & Solubilization (in Fume Hood) PPE_Donning->Weighing 3. Protect Experiment Experimental Use Weighing->Experiment 4. Prepare Stock Decontamination Decontamination of Surfaces & Equipment Experiment->Decontamination 5. Execute Protocol WasteSegregation Waste Segregation Decontamination->WasteSegregation 6. Clean Up PPE_Doffing PPE Doffing WasteSegregation->PPE_Doffing 7. Separate Waste WasteDisposal Hazardous Waste Disposal PPE_Doffing->WasteDisposal 8. Safe Removal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dalbergin
Reactant of Route 2
Reactant of Route 2
Dalbergin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.